Product packaging for CALCIUM PLUMBATE(Cat. No.:CAS No. 12013-69-3)

CALCIUM PLUMBATE

Cat. No.: B1143677
CAS No.: 12013-69-3
M. Wt: 351.3536
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium Plumbate (CAS 12013-69-3) is an inorganic chemical with the formula Ca2PbO4, recognized for its historical and contemporary significance in materials science . Traditionally, it was extensively used as an anticorrosive pigment in protective coatings for steel and iron, where it was noted for its dual-action mechanism to passivate both anodic and cathodic regions on metal surfaces, thereby inhibiting rust . Its strong adhesion also made it a valuable primer for difficult-to-coat surfaces like galvanized steel . Beyond its anticorrosive properties, it has been identified as a material of interest for its electronic and photoelectrochemical properties, with research exploring its potential in areas such as the solar production of hydrogen . The compound is typically synthesized via a solid-state reaction between calcium oxide (CaO) and lead oxide (PbO) at high temperatures, though modern sol-gel methods have been developed to produce phase-pure material more efficiently . This compound crystallizes in an orthorhombic structure and is a salt containing the plumbate anion, with lead in the +4 oxidation state . Due to the toxicity of lead compounds, its use is restricted, and it is offered strictly for research purposes in a laboratory setting . ATTENTION: This product is for research use only and is not intended for human or veterinary applications.

Properties

CAS No.

12013-69-3

Molecular Formula

Ca2O4Pb-2

Molecular Weight

351.3536

Origin of Product

United States

Foundational & Exploratory

"synthesis and properties of calcium plumbate for scientific research"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Properties of Calcium Plumbate (Ca₂PbO₄) for Scientific Research

Introduction

This compound, with the chemical formula Ca₂PbO₄, is an inorganic mixed-metal oxide compound.[1] Historically, it was first prepared by G. Kassner in 1894.[1] While initially used as a source of oxygen, its primary application since the mid-20th century has been as an effective anti-corrosive pigment in paints and coatings, offering an alternative to red lead.[1][2] In this context, it is believed to passivate both the cathodic and anodic regions on iron and steel surfaces.[2] The compound typically features lead in the +4 oxidation state (Pb(IV)) within a plumbate anion.[1] Structurally, the Pb⁴⁺ ions are bonded to six oxygen atoms, forming a network of PbO₆ octahedra, with Ca²⁺ ions situated within this network.[1][3] This guide provides a detailed overview of the synthesis methods, experimental protocols, and key properties of this compound relevant to scientific research.

Synthesis Methodologies

The synthesis of this compound (Ca₂PbO₄) is primarily achieved through two principal routes: the conventional high-temperature solid-state reaction and solution-based sol-gel methods.

  • Solid-State Reaction: This is the traditional and most straightforward method for producing this compound. It involves the high-temperature reaction of calcium and lead oxide precursors.[1] The process relies on the diffusion of ions through the solid materials to form the desired product.[1] Key advantages include the use of readily available, low-cost raw materials and a simple process flow suitable for large-scale production.[2]

  • Sol-Gel Method (Pechini Route): The sol-gel process, particularly the Pechini method, offers a wet-chemical route to synthesize finely dispersed, homogenous oxide materials at lower temperatures than solid-state reactions.[1][4] This method involves the chelation of metal cations by a hydroxycarboxylic acid (like citric acid) in an aqueous solution, followed by polymerization with a polyhydroxy alcohol (like ethylene glycol) to form a solid polymeric resin.[1] Upon heating, this resin decomposes, yielding the final oxide product with extremely small particle sizes.[1] Studies have shown that single-phase Ca₂PbO₄ can be formed at 800 °C after just 2 hours of annealing using this method.[4]

Experimental Protocols

Solid-State Synthesis Protocol

This protocol is based on a method designed to produce high-purity Ca₂PbO₄ powder.[2]

1. Precursor Preparation and Mixing:

  • Weigh stoichiometric amounts of a calcium salt (e.g., calcium oxide, CaO) and a lead salt (e.g., lead(II) oxide, PbO, or lead nitrate).[2] A typical molar ratio of calcium to lead is 2:1.[2]
  • For example, use 5.0g of PbO and 2.5 - 4.0g of CaO.[2]
  • Thoroughly grind the precursor powders together in an agate mortar to ensure complete and uniform mixing.[2]

2. High-Temperature Calcination:

  • Compact the mixed powder into a corundum crucible.[2]
  • Place the crucible in a muffle furnace and heat to a temperature between 600 °C and 800 °C.[2]
  • Maintain this temperature for a soaking time of 24 hours to allow the reaction to complete, forming Ca₂PbO₄.[2]

3. Purification and Product Recovery:

  • After cooling, grind the resulting product to a particle size of 60-120 microns and sieve.[2]
  • Wash the powder by ultrasonic cleaning for 3-8 cycles (2-10 minutes each) using a washing solution (e.g., 0.5%-3% ammonium chloride solution or an acidic solution with a pH of 4-5).[2]
  • Filter the product to separate it from the washing solution.[2]
  • Wash the filtered product with deionized water for another 3-8 cycles.[2]
  • Perform a final solid-liquid separation via filtration under reduced pressure and dry the resulting powder in an oven to obtain pure Ca₂PbO₄.[2]

Sol-Gel Synthesis Protocol (Pechini Method)

This protocol is a representative procedure based on the principles of the Pechini process, which has been successfully applied to Ca₂PbO₄ synthesis.[1][4]

1. Precursor Solution and Chelation:

  • Dissolve stoichiometric amounts of calcium and lead salts (e.g., calcium nitrate and lead nitrate) in distilled water.
  • Add a hydroxycarboxylic acid, such as citric acid, to the solution. The molar ratio of citric acid to total metal cations is typically greater than 1 to ensure complete chelation.
  • Stir the solution until the salts and citric acid are fully dissolved, forming metal-citrate complexes.

2. Polymerization and Gel Formation:

  • Add a polyhydroxy alcohol, such as ethylene glycol, to the solution.
  • Heat the solution on a hot plate to between 150 °C and 250 °C.[1] This promotes a polyesterification reaction between the citrate complexes and the ethylene glycol, gradually increasing the solution's viscosity.
  • Continue heating to evaporate excess water, resulting in a solid, transparent polymeric resin or gel.[1]

3. Calcination:

  • Place the dried resin in a crucible and transfer it to a furnace for calcination.
  • First, heat at a lower temperature (e.g., 400 °C) to decompose the organic resin.
  • Then, increase the temperature to 800 °C and anneal for at least 2 hours to crystallize the Ca₂PbO₄ phase.[4]

4. Final Product:

  • After cooling, the resulting product is a finely powdered Ca₂PbO₄. Further grinding may be performed if necessary.

Visualization of Synthesis Workflows

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// Define nodes start [label="Precursors:\nCalcium Salt (CaO)\nLead Salt (PbO)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="Mechanical Mixing\n(Agate Mortar)"]; compact [label="Compaction\n(Corundum Crucible)"]; furnace [label="High-Temperature Calcination\n(600-800 °C, 24h)"]; grind [label="Grinding & Sieving"]; wash [label="Ultrasonic Washing\n& Filtration"]; dry [label="Drying"]; end [label="Final Product:\nPure Ca₂PbO₄ Powder", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges and labels start -> mix [label="Weighing"]; mix -> compact; compact -> furnace; furnace -> grind [label="Cooling"]; grind -> wash; wash -> dry; dry -> end; } caption [label="Workflow for Solid-State Synthesis of Ca₂PbO₄.", shape=plaintext, fontsize=10];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

// Define nodes start [label="Precursors:\nMetal Salts (Nitrates)\nCitric Acid, Ethylene Glycol", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution [label="Aqueous Solution\n(Chelation)"]; heating1 [label="Heating (150-250 °C)\n(Polymerization)"]; gel [label="Polymeric Gel\nFormation"]; heating2 [label="Low-Temp Calcination\n(Organic Burnout)"]; heating3 [label="High-Temp Annealing\n(800 °C, ≥2h)"]; end [label="Final Product:\nCa₂PbO₄ Nanopowder", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges and labels start -> solution [label="Dissolving"]; solution -> heating1; heating1 -> gel [label="Water Evaporation"]; gel -> heating2; heating2 -> heating3; heating3 -> end [label="Cooling"]; } caption [label="Workflow for Sol-Gel (Pechini) Synthesis of Ca₂PbO₄.", shape=plaintext, fontsize=10];

Properties of this compound (Ca₂PbO₄)

The properties of this compound have been characterized through various experimental and computational methods.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Ca₂PbO₄ are summarized in the table below.

PropertyValueCitations
Chemical Formula Ca₂PbO₄[3][5]
Molecular Weight 351.35 g/mol [3]
Appearance Orange to brown crystalline powder[5]
Density 5.71 - 5.82 g/cm³[5][6]
Melting Point Decomposes (Peritectic reaction at 980 ± 2°C)[5]
Solubility Insoluble in H₂O; Decomposed by hot H₂O; Soluble in acids with decomposition[5]
Structural and Dielectric Properties

Ca₂PbO₄ crystallizes in an orthorhombic system and its structure has been well-defined. Computational studies have also provided insight into its dielectric properties.

PropertyValueCitations
Crystal System Orthorhombic[5]
Space Group Pbam (No. 55)[5]
Lattice Parameters a = 5.901 Å, b = 9.908 Å, c = 3.427 Å[6]
Coordination Geometry Ca²⁺: 7-coordinate; Pb⁴⁺: 6-coordinate (octahedral)[5]
Dielectric Tensor (Electronic) ε₁₁ = 4.48, ε₂₂ = 4.72, ε₃₃ = 4.90[6]
Dielectric Tensor (Total) ε₁₁ = 13.46, ε₂₂ = 16.82, ε₃₃ = 15.44[6]

References

Unraveling the Atomic Architecture: A Technical Guide to Calcium Plumbate Crystal Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structures of two key calcium plumbate compounds: Calcium Orthoplumbate (Ca₂PbO₄) and Calcium Metaplumbate (CaPbO₃). This document summarizes their crystallographic data, details the experimental protocols for their synthesis and structural determination, and presents logical workflows for these processes.

Crystallographic Data of Calcium Plumbates

The crystal structures of Ca₂PbO₄ and CaPbO₃ have been determined through powder X-ray and neutron diffraction techniques. The key crystallographic parameters are summarized below for comparative analysis.

Table 1: Crystallographic Data for Ca₂PbO₄
ParameterValue (Source 1)Value (Source 2)
Crystal SystemOrthorhombicOrthorhombic
Space GroupPbam (No. 55)Pbam (No. 55)
Lattice Parametersa = 5.832 Åa = 3.427 Å
b = 9.766 Åb = 5.901 Å
c = 3.375 Åc = 9.908 Å
Unit Cell Volume192.5 ų199.8 ų
Formula Units (Z)24

Note: The discrepancy in lattice parameters for Ca₂PbO₄ may arise from different experimental conditions or indexing conventions. Both sets of parameters are provided for a comprehensive overview.

In the Ca₂PbO₄ structure, the lead(IV) ions are coordinated to six oxygen atoms, forming PbO₆ octahedra that share edges to create a three-dimensional network.[1] The calcium ions are situated within this network and are coordinated to seven oxygen atoms.[1]

Table 2: Atomic Coordinates for Ca₂PbO₄ (Space Group: Pbam)
AtomWyckoff Positionxyz
Ca4h0.50.3580.158
Pb2a000
O14g000.25
O24h0.50.1420.842
Table 3: Crystallographic Data for CaPbO₃
ParameterValue
Crystal SystemOrthorhombic
Space GroupPbnm (No. 62)
Structure TypeDistorted Perovskite (GdFeO₃ type)[2][3]
Lattice Parametersa = 5.6710 Å
b = 5.8875 Å
c = 8.1495 Å
Unit Cell Volume272.0 ų
Formula Units (Z)4

CaPbO₃ adopts a distorted perovskite structure.[2][3] This structure consists of a network of corner-sharing PbO₆ octahedra, with the calcium ions located in the 12-fold coordination sites within the framework. The distortion from the ideal cubic perovskite structure is due to the relative sizes of the Ca²⁺ and Pb⁴⁺ cations.

Experimental Protocols

The determination of the crystal structures of calcium plumbates involves their synthesis followed by characterization using diffraction methods.

Synthesis of Calcium Plumbates

This method involves the direct reaction of solid precursors at high temperatures.

Starting Materials:

  • Calcium oxide (CaO) or calcium nitrate (Ca(NO₃)₂)

  • Lead(II) oxide (PbO) or lead(II) nitrate (Pb(NO₃)₂)

Procedure:

  • The calcium and lead salts are weighed in a stoichiometric ratio of Ca:Pb of 2:1.[4]

  • The powders are thoroughly ground in an agate mortar to ensure homogeneous mixing.[4]

  • The mixed powder is compacted into a corundum crucible.[4]

  • The crucible is placed in a muffle furnace and heated to between 600 and 800 °C for 24 hours.[4]

  • After cooling, the product is ground and may be washed with a dilute acid (e.g., acetic acid) to remove any unreacted CaO.

  • The final product is filtered, washed with deionized water, and dried.

The perovskite phase of this compound requires high-pressure and high-temperature conditions for its formation.[2][3]

Starting Materials:

  • Calcium orthoplumbate (Ca₂PbO₄)

  • Lead(IV) oxide (PbO₂)

Procedure:

  • A stoichiometric mixture of Ca₂PbO₄ and PbO₂ is prepared.

  • The mixture is subjected to high pressure (typically several GPa) and high temperature (around 1000 °C) in a high-pressure apparatus, such as a multi-anvil press.

  • The sample is held at these conditions for a specific duration to allow for the phase transformation to occur.

  • The sample is then quenched to room temperature before releasing the pressure to retain the metastable high-pressure phase.

Crystal Structure Analysis

The primary techniques for elucidating the crystal structures of calcium plumbates are X-ray Diffraction (XRD) and Neutron Diffraction.

Instrumentation:

  • A powder diffractometer equipped with a Cu Kα (λ = 1.5406 Å) or similar X-ray source.

  • A detector, such as a scintillation counter or a position-sensitive detector.

Sample Preparation:

  • The synthesized this compound powder is finely ground to ensure random orientation of the crystallites.

  • The powder is packed into a sample holder, and the surface is flattened.

Data Collection:

  • The sample is mounted in the diffractometer.

  • The X-ray diffraction pattern is recorded over a 2θ range, typically from 10° to 90°, with a step size of 0.02° and a counting time of 1-2 seconds per step.

Neutron diffraction is particularly useful for accurately determining the positions of light atoms like oxygen in the presence of heavy atoms like lead.

Instrumentation:

  • A high-flux neutron source (e.g., from a nuclear reactor or spallation source).

  • A neutron powder diffractometer with a position-sensitive detector.

Sample Preparation:

  • A sufficient amount of the powdered sample (typically a few grams) is loaded into a vanadium can, which is used to minimize coherent scattering from the sample container.

Data Collection:

  • The diffraction pattern is collected at a constant wavelength or using a time-of-flight method over a wide range of d-spacings.

The collected powder diffraction data is analyzed using the Rietveld method to refine the crystal structure parameters.

Procedure:

  • An initial structural model is proposed, including the space group, approximate lattice parameters, and atomic positions.

  • The theoretical diffraction pattern is calculated from this model.

  • The calculated pattern is fitted to the experimental data by refining various parameters in a least-squares process. These parameters include:

    • Instrumental parameters: Zero-point error, peak shape parameters.

    • Structural parameters: Lattice parameters, atomic coordinates, site occupancy factors, and atomic displacement parameters (thermal parameters).

  • The refinement is continued until the difference between the calculated and observed patterns is minimized, as indicated by goodness-of-fit indicators such as Rwp and χ².

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes for calcium plumbates.

Synthesis_Ca2PbO4 cluster_start Starting Materials cluster_process Synthesis Process cluster_purification Purification cluster_end Final Product start1 CaO or Ca(NO₃)₂ mix Weigh & Homogenize (Agate Mortar) start1->mix start2 PbO or Pb(NO₃)₂ start2->mix compact Compact in Corundum Crucible mix->compact heat High-Temperature Reaction (600-800°C, 24h) compact->heat grind Grind Product heat->grind wash Wash (e.g., dilute acetic acid, deionized water) grind->wash dry Filter & Dry wash->dry end_product Ca₂PbO₄ Powder dry->end_product

Workflow for Solid-State Synthesis of Ca₂PbO₄

Synthesis_CaPbO3 cluster_start Starting Materials cluster_process Synthesis Process cluster_end Final Product start1 Ca₂PbO₄ mix Stoichiometric Mixing start1->mix start2 PbO₂ start2->mix hthp High-Pressure & High-Temperature (e.g., GPa, ~1000°C) mix->hthp quench Quench to Room Temperature hthp->quench release Release Pressure quench->release end_product CaPbO₃ Powder (Perovskite Phase) release->end_product

Workflow for High-Pressure Synthesis of CaPbO₃

Crystal_Structure_Analysis cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis cluster_results Results sample Synthesized Calcium Plumbate Powder grind Grind to Fine Powder sample->grind xrd Powder X-ray Diffraction (XRD) grind->xrd neutron Neutron Powder Diffraction grind->neutron rietveld Rietveld Refinement xrd->rietveld neutron->rietveld structure Crystal Structure (Lattice Parameters, Atomic Coordinates) rietveld->structure

Workflow for Crystal Structure Analysis

References

"fundamental electrochemical properties of calcium plumbate"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Fundamental Electrochemical Properties of Calcium Plumbate

Audience: Researchers, scientists, and materials development professionals.

Executive Summary

This compound, an inorganic compound with common stoichiometries including Ca₂PbO₄ and CaPbO₃, has historically been utilized as a corrosion-inhibiting pigment.[1][2] While its application in this area is well-documented, a comprehensive understanding of its fundamental electrochemical properties remains an area of active investigation. This technical guide synthesizes the current knowledge on the synthesis, structure, and theoretical electronic properties of this compound. Due to a scarcity of specific experimental data on the compound, this document also presents generalized experimental protocols for its electrochemical characterization and discusses the properties of a related calcium-lead alloy system used in liquid metal batteries to provide a broader context for its potential electrochemical behavior.

Synthesis and Structural Characteristics

The properties of this compound are intrinsically linked to its synthesis method and resulting crystal structure. The most prevalent methods are high-temperature solid-state reactions and sol-gel synthesis.

Synthesis Protocols

Solid-State Reaction: This is the most conventional method for producing this compound.[1] It involves the direct reaction of stoichiometric mixtures of calcium oxide (CaO) and lead oxide (PbO or PbO₂) at elevated temperatures, typically ranging from 600°C to 1000°C.[1] The reaction is usually conducted in an oxygen-rich atmosphere to ensure the formation of the correct lead oxidation state (Pb⁴⁺) and prevent its reduction.[1] Studies have shown that single-phase Ca₂PbO₄ can be formed from pure CaO and PbO between 600°C and 800°C without the formation of intermediate compounds.[1]

Sol-Gel Method: More recent research has demonstrated the feasibility of preparing this compound via sol-gel methodologies.[2][3] This technique can lead to the formation of phase-pure Ca₂PbO₄ at 800°C after only two hours of annealing, a significantly shorter time than typically required for solid-state reactions.[3] The sol-gel process may also reduce lead loss during high-temperature processing due to the earlier formation of the stable this compound phase.[3]

A generalized workflow for the synthesis of this compound is illustrated below.

G start Precursor Selection (e.g., CaO, PbO₂) mixing Stoichiometric Mixing & Grinding start->mixing calcination High-Temperature Calcination (600-1000 °C) mixing->calcination Solid-State Route gel Gel Formation (Sol-Gel Route) mixing->gel characterization Structural & Phase Characterization (XRD) calcination->characterization product This compound (Ca₂PbO₄ / CaPbO₃) characterization->product drying Drying & Annealing (e.g., 800 °C) gel->drying drying->characterization

Caption: Generalized synthesis workflows for this compound production.
Crystal Structure

X-ray Diffraction (XRD) and neutron diffraction are the primary techniques used to elucidate the crystal structure of this compound phases.[1] These methods provide detailed information on lattice parameters, atomic positions, and symmetry. Ca₂PbO₄ is reported to crystallize with an orthorhombic symmetry, belonging to the Sr₂PbO₄ type structure.[3]

Compound Formula Crystal System Space Group Lattice Parameters (Å) Reference
This compoundCa₂PbO₄OrthorhombicD₂h¹⁷-Pbama = 5.832; b = 9.766; c = 3.375[3]
This compoundCaPbO₃Orthorhombic--[1]

Table 1: Structural Parameters of this compound Compounds.

Physical and Theoretical Properties

Thermal Stability

The thermal stability of this compound is a critical parameter for its application in high-temperature environments. Phase diagrams for the PbO-CaO system show that Ca₂PbO₄ undergoes a peritectic decomposition at 980 ± 2°C in air.[1][3] In this transition, the solid Ca₂PbO₄ phase decomposes into solid calcium oxide (CaO) and a liquid phase, marking the upper limit of its thermal stability.[1]

Electronic Structure

First-principles calculations based on Density Functional Theory (DFT) have been employed to investigate the electronic band structure of this compound.[1] These computational studies are fundamental to understanding the material's conductive and optical properties. For the orthorhombic CaPbO₃ perovskite, the analysis reveals that the conduction band is primarily formed by Ca-3d and Pb-6p orbitals, while the valence band is dominated by oxygen 2p orbitals hybridized with lead orbitals.[1]

Property Value Method Reference
Direct Band Gap (CaPbO₃)0.84 eVDFT (GGA)[1]
Direct Band Gap (CaPbO₃)0.94 eVDFT (LDA)[1]
Dominant Orbital Contributions
Conduction BandCa-3d, Pb-6pDFT (PDOS)[1]
Valence BandO-2p (hybridized with Pb)DFT (PDOS)[1]

Table 2: Theoretical Electronic Properties of CaPbO₃.

Electrochemical Properties and Applications

While historically used as a pigment, there is interest in the electrochemical applications of lead- and calcium-based materials, such as in batteries.[4][5] However, specific experimental electrochemical data for the this compound compound is limited in current literature. To provide relevant context, this section discusses the well-characterized electrochemical performance of Ca-Pb alloys in liquid metal batteries (LMBs).

Calcium-Lead Alloys in Liquid Metal Batteries

A Ca-Pb alloy has been investigated as a positive electrode in a liquid metal battery with a molten salt electrolyte (LiCl–NaCl–CaCl₂).[6][7] This system demonstrates favorable electrochemical performance for large-scale energy storage. The alloying and dealloying processes of calcium with lead show rapid charge transfer and mass transport kinetics.[6]

Parameter Value Conditions Reference
Discharge Voltage0.6 VCaLiCl–NaCl–CaCl₂
Current Density Range50–200 mA·cm⁻²Linear potential relationship[6][7]
Coulombic Efficiency> 98.84%At 600°C, 50-200 mA·cm⁻²[6][7]
Self-Discharge Current Density< 2 mA·cm⁻²At 600°C[7]

Table 3: Electrochemical Performance of Ca-Pb Alloy Electrodes in a Liquid Metal Battery.

Experimental Protocols for Electrochemical Characterization

To facilitate further research, this section provides detailed, albeit generalized, protocols for key electrochemical experiments that would be essential for characterizing this compound as an electrode material.

The logical workflow for a comprehensive electrochemical evaluation is depicted below.

G prep Electrode Preparation (Slurry casting with Ca-Plumbate, binder, & conductive carbon) assembly Three-Electrode Cell Assembly (Working, Counter, Ref.) prep->assembly ocp Open Circuit Potential (OCP) Measurement (Stabilization) assembly->ocp cv Cyclic Voltammetry (CV) (Identify Redox Peaks) ocp->cv eis1 Electrochemical Impedance Spectroscopy (EIS) (Initial State) cv->eis1 analysis Data Analysis (Kinetics, Capacity Fade, Impedance Modeling) cv->analysis gcpl Galvanostatic Cycling (GCPL) (Capacity & Stability) eis1->gcpl eis2 Post-Cycling EIS (Interface Evolution) gcpl->eis2 gcpl->analysis eis2->analysis

References

A Theoretical Deep Dive into the Electronic Structure of Calcium Plumbate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Material Scientists on the Electronic Properties of CaPbO₃

This whitepaper provides a comprehensive theoretical analysis of the electronic band structure of calcium plumbate (CaPbO₃), a material with intriguing properties relevant to various technological applications. By leveraging Density Functional Theory (DFT), this guide explores the fundamental electronic characteristics of CaPbO₃, offering valuable insights for researchers in materials science, condensed matter physics, and electronic engineering.

Introduction to this compound (CaPbO₃)

This compound (CaPbO₃) is a perovskite oxide that has garnered significant interest due to its unique electronic and structural properties. Unlike its counterparts, barium plumbate (BaPbO₃) and strontium plumbate (SrPbO₃), which exhibit metallic conductivity, CaPbO₃ displays high electrical resistivity.[1][2] This distinct behavior is attributed to the formation of a band gap between the O 2p non-bonding and the Pb 6s-O 2p spσ anti-bonding bands.[1][3] The orthorhombic crystal structure of CaPbO₃, belonging to the GdFeO₃-type distorted perovskite structure with the Pbnm space group, plays a crucial role in its electronic properties.[1][3][4] The significant tilting of the PbO₆ octahedra, a consequence of the smaller ionic radius of Ca²⁺, is a key factor in the material's electronic configuration.[1][2][3]

Computational Methodologies

The theoretical investigation of the electronic band structure of CaPbO₃ is predominantly carried out using first-principles calculations based on Density Functional Theory (DFT).[5][6][7] This powerful computational approach allows for the accurate prediction of material properties from fundamental quantum mechanical principles.

Experimental Protocol: A Typical DFT Workflow

  • Structural Optimization:

    • The initial step involves obtaining the crystal structure of CaPbO₃. Experimental lattice parameters, often determined through techniques like Rietveld analysis of neutron diffraction data, serve as the starting point.[1][3]

    • The geometry of the unit cell, including lattice parameters and atomic positions, is then optimized to minimize the total energy of the system. This relaxation is crucial for obtaining an accurate ground-state configuration.

  • Electronic Structure Calculation:

    • With the optimized crystal structure, the electronic band structure and density of states (DOS) are calculated. This is typically performed using a software package that implements DFT, such as CASTEP, Quantum ESPRESSO, or VASP.[8][9]

    • Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. Common choices include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA).[5][10] While LDA and GGA are computationally efficient, they are known to underestimate the band gap of semiconductors and insulators.[11] More advanced hybrid functionals, such as HSE06, can provide more accurate band gap predictions.[10]

    • Plane-Wave Basis Set and Pseudopotentials: The electronic wavefunctions are typically expanded in a plane-wave basis set. The interaction between the core and valence electrons is described by pseudopotentials to reduce computational cost.[7]

    • k-point Sampling: The Brillouin zone is sampled using a grid of k-points (e.g., a Monkhorst-Pack grid) to accurately integrate over the reciprocal space.

  • Analysis of Electronic Properties:

    • The calculated band structure reveals the energy of the electrons as a function of their momentum through the crystal lattice. Key features, such as the valence band maximum (VBM) and the conduction band minimum (CBM), are identified to determine the nature and magnitude of the band gap.[11]

    • The Density of States (DOS) and Partial Density of States (PDOS) provide information about the contribution of different atomic orbitals (e.g., Pb 6s, O 2p) to the electronic bands.[5][8]

Quantitative Data Summary

The following tables summarize key quantitative data for orthorhombic CaPbO₃ derived from theoretical calculations and experimental observations.

Table 1: Crystal Structure Parameters

ParameterExperimental Value
Crystal SystemOrthorhombic
Space GroupPbnm (No. 62)[1][4]
a (Å)5.6710[1][3]
b (Å)5.8875[1][3]
c (Å)8.1495[1][3]

Table 2: Calculated Electronic Band Gap

Computational MethodBand Gap (eV)Band Gap Type
GGA0.84[5]Direct (Γ → Γ)[5]
LDA0.94[5]Direct (Γ → Γ)[5]

Note: DFT calculations, particularly with LDA and GGA functionals, tend to underestimate the experimental band gap.[11]

Visualizing Theoretical Frameworks

Diagram 1: Workflow for Theoretical Band Structure Calculation

band_structure_workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis crystal_structure Crystal Structure (Experimental or Assumed) geometry_optimization Geometry Optimization crystal_structure->geometry_optimization Initial Geometry scf_calculation Self-Consistent Field (SCF) Calculation geometry_optimization->scf_calculation Optimized Geometry optimized_structure Optimized Structure geometry_optimization->optimized_structure band_structure_dos Band Structure & DOS Calculation scf_calculation->band_structure_dos Converged Charge Density electronic_properties Electronic Properties (Band Gap, Effective Mass) band_structure_dos->electronic_properties dos_analysis Density of States Analysis band_structure_dos->dos_analysis

Caption: A flowchart illustrating the typical computational workflow for a DFT-based investigation of a material's electronic band structure.

Diagram 2: Structure-Property Relationship in CaPbO₃

structure_property_relationship crystal_structure Orthorhombic Crystal Structure (GdFeO₃-type) octahedral_tilting Significant Tilting of PbO₆ Octahedra crystal_structure->octahedral_tilting orbital_overlap Modified Pb-O Orbital Overlap octahedral_tilting->orbital_overlap band_formation Formation of Valence (O 2p) and Conduction (Pb 6s-O 2p) Bands orbital_overlap->band_formation band_gap Opening of a Band Gap band_formation->band_gap electronic_properties High Electrical Resistivity band_gap->electronic_properties

References

An In-depth Technical Guide on the Phase Transitions and Thermal Stability of Calcium Plumbate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium plumbate is an inorganic compound with applications primarily as an anticorrosive pigment in paints and coatings. It exists in different stoichiometries, most notably as calcium orthoplumbate (Ca₂PbO₄) and the perovskite this compound (CaPbO₃). Due to the greater availability of experimental data, this guide will focus predominantly on the thermal stability and phase transitions of Ca₂PbO₄, while also providing available information on the high-pressure perovskite phase, CaPbO₃. Understanding the thermal behavior of these materials is crucial for their synthesis, processing, and application, particularly in environments involving high temperatures.

It is important to note that signaling pathways, a common area of investigation in drug development, are not applicable to this inorganic material, and therefore will not be discussed.

Synthesis and Characterization Workflow

The preparation and analysis of this compound phases involve a systematic workflow, beginning with precursor selection and synthesis, followed by comprehensive characterization to confirm the desired phase and study its properties.

G General Workflow for this compound Synthesis & Analysis cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Analysis Precursors Precursor Selection (e.g., CaO, PbO, Ca(NO₃)₂, Pb(NO₃)₂) Synthesis Synthesis Method (Solid-State, Sol-Gel, High-Pressure) Precursors->Synthesis PhaseID Phase Identification (XRD, Raman) Synthesis->PhaseID As-synthesized powder Thermal Thermal Analysis (TGA, DSC) PhaseID->Thermal Phase-pure sample Data Data Interpretation (Crystal Structure, Stability, Transitions) PhaseID->Data Morphology Morphology/Composition (SEM, XRF) Thermal->Morphology Post-analysis Thermal->Data Morphology->Data

Caption: Generalized workflow for the synthesis and analysis of this compound.

Experimental Protocols: Synthesis

The synthesis route employed significantly impacts the purity, crystallinity, and morphology of the final this compound product.

Solid-State Reaction (for Ca₂PbO₄)

The conventional method for producing Ca₂PbO₄ involves the high-temperature reaction of calcium and lead oxides.

  • Precursors : Calcium oxide (CaO) or calcium nitrate, and lead(II) oxide (PbO) or lead nitrate are typically used.[1]

  • Stoichiometry : The molar ratio of calcium to lead precursors is maintained at approximately 2:1.[1]

  • Procedure :

    • The precursor powders are intimately mixed by grinding in an agate mortar to ensure homogeneity.[1]

    • The mixed powder is compacted into a corundum crucible.[1]

    • The crucible is placed in a muffle furnace and heated to temperatures between 600-800°C for an extended period, typically 24 hours, to facilitate the solid-state diffusion and reaction.[1]

    • After cooling, the product is ground. For high purity, the powder can be washed with a dilute acidic solution (e.g., pH 4-5 acetic acid) followed by deionized water, and then dried.[1]

Sol-Gel Synthesis (for Ca₂PbO₄)

Sol-gel methods offer better homogeneity and can lead to phase formation at lower temperatures compared to solid-state reactions.

  • General Principle : This wet-chemical technique involves the hydrolysis and polycondensation of molecular precursors to form a "sol" (a colloidal solution) which then transitions into a "gel" (a solid-like three-dimensional network). Subsequent drying and calcination yield the final oxide powder.[2]

  • Procedure Outline :

    • Sol Formation : Metal precursors (e.g., nitrates or alkoxides of calcium and lead) are dissolved in a suitable solvent, often with a complexing agent like citric acid and a polymerizing agent like ethylene glycol (Pechini method).

    • Gelation : The sol is heated to promote polymerization, resulting in a viscous gel.

    • Drying : The gel is dried in an oven to remove the solvent.

    • Calcination : The dried precursor is calcined at a specific temperature. For Ca₂PbO₄, annealing at 800°C for as little as 2 hours can yield the single-phase product.

High-Pressure Synthesis (for CaPbO₃)

The perovskite phase of this compound (CaPbO₃) is not stable at ambient pressure and requires high-pressure, high-temperature conditions for its formation.

  • Precursors : A mixture of Ca₂PbO₄ and lead dioxide (PbO₂).[3]

  • Procedure :

    • The precursor mixture is sealed in a noble metal capsule (e.g., gold or platinum).

    • The capsule is subjected to high pressures (e.g., several GPa) in a high-pressure apparatus, such as a multi-anvil press.[4][5]

    • While under pressure, the sample is heated to a high temperature (e.g., >1000°C) for a set duration to induce the phase transformation.[5]

    • The sample is then quenched to room temperature before the pressure is released, preserving the metastable high-pressure phase.[5]

Structural Properties and Phase Characterization

The two primary phases of this compound possess distinct crystal structures.

G cluster_Ca2PbO4 Ca₂PbO₄ (Orthoplumbate) cluster_CaPbO3 CaPbO₃ (Perovskite) CaPb This compound Ca2_Struct Structure: Orthorhombic (Sr₂PbO₄ type) CaPb->Ca2_Struct Ambient Pressure Stable Phase Ca1_Struct Structure: Orthorhombic (Distorted Perovskite, GdFeO₃ type) CaPb->Ca1_Struct High Pressure Metastable Phase Ca2_SG Space Group: Pbam Ca2_Struct->Ca2_SG Ca2_Coord Coordination: Pb⁴⁺: Octahedral (PbO₆) Ca²⁺: 7-coordinate Ca2_SG->Ca2_Coord Ca1_SG Space Group: Pbnm Ca1_Struct->Ca1_SG Ca1_HP Synthesis: High Pressure Ca1_SG->Ca1_HP

Caption: Structural relationship between the main this compound phases.

Quantitative Structural Data

The crystallographic parameters for Ca₂PbO₄ and CaPbO₃ have been determined experimentally and are summarized below.

ParameterCa₂PbO₄ (Orthoplumbate)CaPbO₃ (Perovskite)
Crystal System OrthorhombicOrthorhombic
Space Group Pbam (No. 55)Pbnm (No. 62)[3]
Lattice Constants a = 3.40 Å[6]b = 5.85 Å[6]c = 9.77 Å[6]a = 5.6710 Å[3]b = 5.8875 Å[3]c = 8.1495 Å[3]
Structure Type Sr₂PbO₄-typeGdFeO₃-type (distorted perovskite)[3]
Coordination Pb⁴⁺: 6 (Octahedral)Ca²⁺: 7Pb⁴⁺: 6 (Tilted Octahedra)[3]
Experimental Protocols: Characterization
  • X-ray Diffraction (XRD) : This is the primary technique for phase identification and crystal structure analysis.

    • A powdered sample is prepared and mounted on a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffraction pattern is compared to standard patterns from databases (e.g., ICSD) to identify the phases present.

    • For structural analysis, Rietveld refinement of the powder diffraction data is performed to determine lattice parameters, atomic positions, and space group.[3]

  • Neutron Diffraction : Similar in principle to XRD but uses a beam of neutrons instead of X-rays. It is particularly useful for accurately determining the positions of light atoms like oxygen in the presence of heavy atoms like lead. The experimental setup is analogous to XRD but requires a neutron source, such as a nuclear reactor or spallation source.

  • Raman Spectroscopy : This technique provides information about the vibrational modes of a crystal, which are sensitive to the local structure and symmetry.

    • A laser beam is focused on the sample.

    • The inelastically scattered light (Raman scattering) is collected and analyzed by a spectrometer.

    • The resulting spectrum shows peaks corresponding to the specific vibrational modes of the material, serving as a fingerprint for the crystalline phase.

Thermal Stability and Phase Transitions of Ca₂PbO₄

The thermal stability of Ca₂PbO₄ is limited at high temperatures, where it undergoes decomposition. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for studying these processes.

Thermal Decomposition Pathway

In air, Ca₂PbO₄ does not melt congruently but decomposes through a peritectic reaction. Its stability is also influenced by the presence of other oxides, such as PbO, leading to eutectic melting at lower temperatures.

G Ca2PbO4_solid Ca₂PbO₄ (solid) CaO_solid CaO (solid) Ca2PbO4_solid->CaO_solid 980 ± 2°C (Peritectic Decomposition) Liquid Liquid Phase Ca2PbO4_solid->Liquid 980 ± 2°C (Peritectic Decomposition) Ca2PbO4_solid->Liquid 847 ± 6°C (Eutectic Reaction with PbO) PbO_solid PbO (solid) PbO_solid->Liquid 847 ± 6°C (Eutectic Reaction with Ca₂PbO₄)

Caption: Thermal decomposition and reaction pathways for Ca₂PbO₄ in air.

Quantitative Thermal Data
Event TypeReaction/TransitionTemperature (°C)
Eutectic Reaction PbO(s) + Ca₂PbO₄(s) → Liquid Phase847 ± 6
Peritectic Decomposition Ca₂PbO₄(s) → CaO(s) + Liquid Phase980 ± 2
Experimental Protocols: Thermal Analysis
  • Thermogravimetric Analysis (TGA) : Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to identify decomposition temperatures and quantify mass loss.[7][8]

    • A small, accurately weighed sample (typically 5-20 mg) is placed in a TGA pan (e.g., alumina or platinum).[9]

    • The pan is placed on a sensitive microbalance within a furnace.

    • The furnace is heated at a constant rate (e.g., 10°C/min) while a purge gas (e.g., air or nitrogen) flows over the sample.

    • The sample mass is continuously recorded as a function of temperature. A step-wise drop in the TGA curve indicates a decomposition event.

  • Differential Scanning Calorimetry (DSC) : Measures the difference in heat flow between a sample and an inert reference as a function of temperature. It is used to detect thermal events like phase transitions, melting, and reactions by identifying endothermic or exothermic peaks.[7]

    • A small amount of sample is sealed in a DSC pan (e.g., aluminum or alumina). An empty, sealed pan is used as a reference.

    • Both pans are placed in the DSC cell and heated at a controlled rate.

    • The differential heat flow required to maintain both the sample and reference at the same temperature is measured.

    • An endothermic peak (heat absorbed) or exothermic peak (heat released) indicates a thermal event. The temperature at the peak maximum or onset provides the transition temperature, and the peak area is proportional to the enthalpy change of the transition.

References

"calcium plumbate chemical formula and nomenclature"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Calcium Plumbate: Chemical Formula and Nomenclature

Introduction

This compound is an inorganic compound that has historically been significant as an anti-corrosive pigment in paints and coatings.[1] From an inorganic chemistry perspective, it is classified as a mixed-metal oxide.[2] This guide provides a detailed overview of its chemical formula, nomenclature, physical and chemical properties, synthesis protocols, and analytical characterization methods.

Chemical Formula and Nomenclature

There are two primary chemical formulas associated with this compound found in chemical literature and databases:

  • Ca₂PbO₄ : This is the more commonly cited formula in technical and safety datasheets and is referred to as dicalcium lead tetraoxide or calcium orthoplumbate.[2][3] In this compound, lead is in the +4 oxidation state (Pb(IV)).[2] The structure consists of PbO₆ octahedra that share edges to form a three-dimensional network, with calcium ions (Ca²⁺) situated within this network.[2]

  • CaPbO₃ : This formula is also referenced, though less frequently in the context of its use as a pigment.[1][4]

The nomenclature for this compound can be varied, with several synonyms in use:

  • IUPAC Name : For CaPbO₃, the IUPAC name is calcium dioxido(oxo)lead.[5] For Ca₂PbO₄, a descriptive name is dicalcium lead(IV) tetroxide.[3]

  • Common Synonyms : Other names include (beta-4)-plumbate(pbo44-calcium(1:2)), dicalciumleadtetraoxide, and Plumbate (PbO₄⁴⁻), calcium (1:2), (T-4)-.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular Formula Ca₂PbO₄[3]
CaPbO₃[1][4]
Molecular Weight 351.35 g/mol (for Ca₂PbO₄)[3]
295.28 g/mol (for CaPbO₃)[4]
CAS Number 12013-69-3 (for Ca₂PbO₄)[2][3][6][7]
12774-29-7 (for CaPbO₃)[1][4]
EINECS Number 234-591-3[3][6][7]
Appearance Orange to brown crystalline powder[3]
Density 5.71 g/cm³[3][6]
Melting Point Decomposes upon heating[3][6]
Water Solubility Insoluble in water; decomposes in hot water. Soluble in acids with decomposition.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily solid-state reactions and sol-gel techniques.

4.1.1. Solid-State Reaction

This is the conventional method for producing this compound.[2]

  • Precursors : Calcium oxide (CaO) and lead(IV) oxide (PbO₂) or lead(II) oxide (PbO).[1][2]

  • Procedure : The solid precursors are intimately mixed in the desired stoichiometric ratio. The mixture is then subjected to high temperatures in a furnace. The reaction involves the diffusion of ions through the solid state to form the final product.[2] The reaction rate is noted to increase significantly at 750°C.[2] An excess of oxygen is required, particularly when starting with PbO, to ensure the formation of Pb(IV) in the final plumbate structure.[1]

4.1.2. Sol-Gel Methods

Recent research has demonstrated the synthesis of this compound via sol-gel routes, which can lead to phase-pure products at lower temperatures and shorter reaction times compared to the solid-state method.[1][8]

  • Pechini Complex Route & Water Soluble Polymer Method : These are two variations of the sol-gel approach.[8]

  • Procedure : These methods involve the formation of a homogeneous solution of calcium and lead precursors, which is then transformed into a gel. The gel is subsequently dried and annealed at elevated temperatures. For instance, this compound as a single phase has been obtained after annealing at 800°C for 2 hours.[8]

Analytical Characterization

Several analytical techniques are employed to confirm the synthesis and characterize the properties of this compound.

  • X-ray Diffraction (XRD) : This is a primary technique used to determine the crystal structure and phase composition of the synthesized material.[2][8]

  • Raman Spectroscopy : Used to identify the vibrational modes of the compound, providing information about its structure and phase purity.[8]

  • X-ray Fluorescence (XRF) Spectroscopy : An elemental analysis technique used to determine the elemental composition of the sample and to detect any potential loss of lead during high-temperature synthesis.[2][8]

  • Scanning Electron Microscopy (SEM) : Provides information about the morphology and microstructure of the this compound particles.[8]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : A highly sensitive technique for purity certification, allowing for the detection and quantification of metallic and non-metallic impurities.[2]

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_precursors Precursors cluster_synthesis Synthesis Routes cluster_process Processing cluster_product Product cluster_analysis Characterization CaO Calcium Oxide (CaO) mixing Mixing CaO->mixing PbO Lead Oxide (PbO/PbO₂) PbO->mixing solid_state Solid-State Reaction heating High-Temp Heating solid_state->heating sol_gel Sol-Gel Method gelling Gelling & Drying sol_gel->gelling mixing->solid_state For Solid-State mixing->sol_gel For Sol-Gel product This compound (Ca₂PbO₄) heating->product annealing Annealing gelling->annealing annealing->product XRD XRD product->XRD Raman Raman Spectroscopy product->Raman XRF XRF product->XRF SEM SEM product->SEM ICPMS ICP-MS product->ICPMS

Caption: Synthesis and characterization workflow for this compound.

References

Navigating the Maze: A Technical Guide to the Toxicology and Safety of Calcium Plumbate Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Toxicological Considerations of Calcium plumbate.

This in-depth guide provides a critical overview of the toxicological profile and essential safety considerations for research involving this compound (Ca₂PbO₄). Given its classification as a lead-based compound, stringent safety protocols and a thorough understanding of its potential hazards are paramount for all personnel involved in its study. This document outlines the known toxic effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated toxicological pathways to ensure a safe and informed research environment.

Chemical and Physical Properties

This compound is an inorganic compound that has historically been used as a pigment in paints.[1] Its properties are summarized in the table below.

PropertyValueReference
Chemical Formula Ca₂PbO₄[1]
Molecular Weight 351.3 g/mol PubChem
CAS Number 12013-69-3[1]
Appearance Crystalline solidGeneral Knowledge
Solubility Insoluble in waterGeneral Knowledge

Toxicological Profile

The toxicity of this compound is primarily attributed to its lead content. Lead is a well-documented toxic heavy metal with multi-organ effects. The primary routes of exposure in a research setting are inhalation of dust particles and ingestion.

Acute Toxicity
Chronic Toxicity and Carcinogenicity

Chronic exposure to lead compounds, including this compound, is associated with a range of severe health effects. The International Agency for Research on Cancer (IARC) classifies inorganic lead compounds as "probably carcinogenic to humans" (Group 2A).

Reproductive and Developmental Toxicity

Lead compounds are known reproductive and developmental toxicants. Exposure during pregnancy can lead to adverse effects on the fetus, including neurodevelopmental problems.

Hazard Identification and Safety Precautions

The following table summarizes the key hazards associated with this compound and the recommended safety precautions.

HazardGHS ClassificationSafety Precaution
Carcinogenicity Carc. 1BWork in a designated area for carcinogens. Use appropriate personal protective equipment (PPE).
Reproductive Toxicity Repr. 1AAvoid exposure for personnel who are pregnant or planning to become pregnant.
Specific Target Organ Toxicity (Repeated Exposure) STOT RE 1Implement engineering controls (e.g., fume hoods) to minimize exposure. Conduct regular health monitoring.
Acute Toxicity (Oral, Inhalation) Acute Tox. 4 (presumed)Avoid ingestion and inhalation of dust. Use respiratory protection and practice good personal hygiene.

Key Signaling Pathways in Lead Toxicity

Lead exerts its toxic effects through various molecular mechanisms, primarily by inducing oxidative stress and interfering with calcium-dependent signaling pathways.

Oxidative Stress Pathway

Lead promotes the generation of reactive oxygen species (ROS), leading to cellular damage.

Lead-Induced Oxidative Stress Lead (Pb²⁺) Lead (Pb²⁺) Increased ROS Production Increased ROS Production Lead (Pb²⁺)->Increased ROS Production Antioxidant Depletion Antioxidant Depletion Lead (Pb²⁺)->Antioxidant Depletion Lipid Peroxidation Lipid Peroxidation Increased ROS Production->Lipid Peroxidation Protein Oxidation Protein Oxidation Increased ROS Production->Protein Oxidation DNA Damage DNA Damage Increased ROS Production->DNA Damage Cellular Damage Cellular Damage Lipid Peroxidation->Cellular Damage Protein Oxidation->Cellular Damage DNA Damage->Cellular Damage GSH Depletion GSH Depletion Antioxidant Depletion->GSH Depletion GSH Depletion->Cellular Damage

Caption: Lead-induced oxidative stress pathway.

Calcium Mimicry and Disruption of Calcium Signaling

Lead's ionic radius and charge are similar to that of calcium (Ca²⁺), allowing it to compete with and displace calcium in various cellular processes.[2]

Calcium Mimicry by Lead Lead (Pb²⁺) Lead (Pb²⁺) Calcium (Ca²⁺) Channels Calcium (Ca²⁺) Channels Lead (Pb²⁺)->Calcium (Ca²⁺) Channels Competes with Ca²⁺ Calcium-Binding Proteins Calcium-Binding Proteins Lead (Pb²⁺)->Calcium-Binding Proteins Displaces Ca²⁺ Disrupted Cellular Signaling Disrupted Cellular Signaling Calcium (Ca²⁺) Channels->Disrupted Cellular Signaling Calcium-Binding Proteins->Disrupted Cellular Signaling Neurotransmitter Release Neurotransmitter Release Disrupted Cellular Signaling->Neurotransmitter Release Second Messenger Systems Second Messenger Systems Disrupted Cellular Signaling->Second Messenger Systems Enzyme Regulation Enzyme Regulation Disrupted Cellular Signaling->Enzyme Regulation

Caption: Lead's interference with calcium signaling pathways.

Experimental Protocols

Standardized protocols for assessing the toxicity of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD).[3] The following are key OECD guidelines adaptable for this compound research.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 of a substance.

OECD 425 Workflow start Start: Select Initial Dose dose_animal Dose a single animal start->dose_animal observe Observe for 48 hours dose_animal->observe outcome Outcome? observe->outcome survived Survived outcome->survived Yes died Died outcome->died No increase_dose Increase dose for next animal survived->increase_dose decrease_dose Decrease dose for next animal died->decrease_dose continue_testing Continue until stopping criteria are met increase_dose->continue_testing decrease_dose->continue_testing continue_testing->dose_animal calculate_ld50 Calculate LD50 continue_testing->calculate_ld50

References

A Comprehensive Review of Calcium Plumbate Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a detailed overview of the primary synthesis methods for calcium plumbate (Ca₂PbO₄), a material of interest for various industrial applications. The following sections present a literature review of the most common synthesis routes, including solid-state reaction, sol-gel, and precipitation methods. Detailed experimental protocols, comparative data, and visual workflows are provided to guide researchers in the selection and implementation of the most suitable synthesis strategy for their specific needs.

Solid-State Reaction Method

The solid-state reaction method is a conventional and widely used technique for the synthesis of ceramic materials like this compound. This method involves the direct reaction of solid precursors at elevated temperatures.

Experimental Protocol

A typical solid-state synthesis of this compound involves the following steps[1]:

  • Precursor Selection and Mixing: Stoichiometric amounts of calcium and lead precursors are intimately mixed. Common precursors include calcium oxide (CaO) and lead(II) oxide (PbO), or their respective nitrate or carbonate salts[1]. For instance, 5.0g of lead(II) oxide can be mixed with 2.5-4.0g of calcium oxide[1]. The powders are thoroughly ground in an agate mortar to ensure homogeneous mixing[1].

  • Calcination: The homogenized powder mixture is then transferred to a corundum crucible and calcined in a muffle furnace. The calcination is typically carried out at temperatures ranging from 600°C to 800°C for 24 hours[1].

  • Purification: After calcination, the product is ground and sieved. To obtain high-purity Ca₂PbO₄, the powder can be washed multiple times with a washing solution (e.g., 0.5%-3% ammonium chloride solution) followed by deionized water, with filtration and drying steps in between[1].

Data Presentation
ParameterValueReference
Precursors CaO and PbO (or nitrates/carbonates)[1]
Stoichiometry (Ca:Pb) 2:1 to 3:1[1]
Calcination Temperature 600 - 800 °C[1]
Calcination Time 24 hours[1]
Purity > 99%[1]
Particle Morphology Uniform, cube-shaped[1]

Experimental Workflow

Solid_State_Synthesis cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Calcination cluster_2 Step 3: Purification Precursors Calcium Oxide (CaO) Lead(II) Oxide (PbO) Mixing Grinding in Agate Mortar Precursors->Mixing Stoichiometric Ratio Calcination Muffle Furnace 600-800°C, 24h Mixing->Calcination Grinding Grinding and Sieving Calcination->Grinding Washing Washing with NH4Cl solution and Deionized Water Grinding->Washing Drying Drying Washing->Drying Product High-Purity Ca2PbO4 Drying->Product

Solid-State Synthesis Workflow

Sol-Gel Method

The sol-gel method offers a wet-chemical route to synthesize this compound at lower temperatures and with shorter reaction times compared to the solid-state method, often resulting in a more homogeneous product[2]. The Pechini method is a well-known variation of the sol-gel process[3].

Experimental Protocol (Pechini Method)
  • Precursor Solution Preparation: A suitable calcium salt (e.g., calcium nitrate) and a lead salt (e.g., lead nitrate) are dissolved in a solvent, typically deionized water or an alcohol.

  • Chelation: A chelating agent, such as citric acid, is added to the precursor solution. The citric acid forms stable complexes with the metal cations.

  • Polymerization: A polyhydroxy alcohol, like ethylene glycol, is added, and the solution is heated to promote esterification between the citric acid and the alcohol, forming a polyester gel. This process entraps the metal complexes within the polymer matrix.

  • Calcination: The resulting gel is dried and then calcined at a specific temperature (e.g., 800°C for 2 hours for this compound) to burn off the organic components and form the final this compound product[2].

Data Presentation
ParameterValueReference
Method Sol-gel (Pechini complex route)[2]
Annealing Temperature 800 °C[2]
Annealing Time 2 hours[2]
Product Phase Single-phase Ca₂PbO₄[2]
Observation Lower lead loss compared to solid-state reaction[2]

Experimental Workflow

Sol_Gel_Synthesis cluster_0 Step 1: Sol Formation cluster_1 Step 2: Gel Formation cluster_2 Step 3: Product Formation Precursors Calcium Salt Lead Salt Mixing_1 Dissolution Precursors->Mixing_1 Solvent Water/Alcohol Solvent->Mixing_1 Chelating_Agent Citric Acid Polymerizing_Agent Ethylene Glycol Chelating_Agent->Polymerizing_Agent Addition Mixing_1->Chelating_Agent Addition Heating_1 Heating (Esterification) Polymerizing_Agent->Heating_1 Gel Polymer Gel Heating_1->Gel Drying Drying Gel->Drying Calcination Calcination (e.g., 800°C, 2h) Drying->Calcination Product Ca2PbO4 Powder Calcination->Product

Sol-Gel (Pechini) Synthesis Workflow

Precipitation Method

The precipitation method is another wet-chemical technique that can be employed for the synthesis of oxide materials. While a specific protocol for this compound is not detailed in the available literature, a general procedure can be inferred from the synthesis of lead oxide and other mixed metal oxides[5][6].

Experimental Protocol (General)
  • Solution Preparation: Aqueous solutions of a soluble calcium salt (e.g., calcium nitrate) and a soluble lead salt (e.g., lead nitrate) are prepared.

  • Precipitation: A precipitating agent, such as a solution of sodium hydroxide or ammonium hydroxide, is added to the mixed metal salt solution under controlled pH and temperature. This leads to the co-precipitation of calcium and lead hydroxides or a precursor salt.

  • Washing and Filtration: The precipitate is then washed thoroughly with deionized water to remove any unreacted precursors and by-products. The washed precipitate is collected by filtration.

  • Calcination: The filtered precipitate is dried and then calcined at an appropriate temperature to decompose the hydroxide precursors and form the final this compound product.

Data Presentation

Quantitative data for the precipitation synthesis of this compound is not available in the reviewed literature. However, for the co-precipitation synthesis of lead oxide nanoparticles, particle sizes of 20-40 nm have been reported[7].

Experimental Workflow

Precipitation_Synthesis cluster_0 Step 1: Precipitation cluster_1 Step 2: Purification cluster_2 Step 3: Product Formation Precursors Aqueous Solutions of Ca(NO3)2 and Pb(NO3)2 Precipitation Co-precipitation Precursors->Precipitation Precipitating_Agent NaOH or NH4OH Solution Precipitating_Agent->Precipitation Washing Washing with Deionized Water Precipitation->Washing Filtration Filtration Washing->Filtration Precipitate Ca/Pb Hydroxide Precursor Filtration->Precipitate Drying Drying Precipitate->Drying Calcination Calcination Drying->Calcination Product Ca2PbO4 Powder Calcination->Product

Precipitation Synthesis Workflow

Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure water to crystallize materials. While no specific protocol for the hydrothermal synthesis of this compound was found, this technique is widely used for the synthesis of various mixed metal oxides. The general principles suggest it as a potential route.

A hypothetical workflow would involve sealing a mixture of calcium and lead precursors in an aqueous solution within a Teflon-lined autoclave and heating it to a specific temperature for a set duration. The pressure generated within the autoclave facilitates the dissolution and recrystallization of the precursors into the desired product.

Comparative Analysis of Synthesis Methods

FeatureSolid-State ReactionSol-Gel MethodPrecipitation Method
Reaction Temperature High (600-800°C)Moderate (e.g., 800°C calcination)Low (precipitation at RT), High (calcination)
Reaction Time Long (e.g., 24 hours)Short (e.g., 2 hours annealing)Variable
Product Homogeneity Can be inhomogeneousHighGenerally high
Purity High (>99% achievable)High, less lead lossDependent on washing efficiency
Particle Size Control DifficultGoodGood
Complexity SimpleMore complexModerately complex
Cost Generally lowerHigher due to organic precursorsCan be cost-effective

Conclusion

This review outlines the primary methods for the synthesis of this compound, with a focus on solid-state reaction and sol-gel techniques, for which more detailed information is available. The solid-state method is a straightforward, high-temperature process capable of producing high-purity, crystalline this compound. The sol-gel method provides a lower-temperature route to a homogeneous, single-phase product with potentially less lead volatility. While precipitation and hydrothermal methods are plausible routes for this compound synthesis, further research is required to establish specific and optimized protocols. The choice of synthesis method will ultimately depend on the desired product characteristics, available equipment, and cost considerations. The provided experimental details and workflows serve as a valuable resource for researchers embarking on the synthesis of this important material.

References

In-Depth Technical Guide to the Optical Absorption Spectrum of Calcium Plumbate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the optical absorption spectrum of calcium plumbate (CaPbO3), a material of interest in various scientific and technological fields. This document synthesizes theoretical and experimental findings to offer a detailed understanding of its optical properties, supported by experimental protocols and data presented for comparative analysis.

Introduction to this compound

This compound (CaPbO3) is a perovskite oxide that has garnered attention for its unique electronic and optical properties. It crystallizes in a distorted orthorhombic perovskite structure, belonging to the GdFeO3 type with the space group Pbnm. This structural arrangement, characterized by tilted PbO6 octahedra, plays a crucial role in determining its optical absorption characteristics. Understanding the optical absorption spectrum is fundamental to harnessing the potential of this compound in various applications.

Quantitative Optical Properties

The optical properties of this compound have been investigated through both theoretical calculations and experimental observations. A significant focus of research has been the determination of its band gap, which exhibits a notable discrepancy between computational and some experimental reports.

PropertyTheoretical (GGA)Theoretical (LDA)Experimental (from thermal activation)
Band Gap (eV) 0.840.940.43
Band Gap Type Direct (Γ → Γ)Direct (Γ → Γ)-
Crystal Structure OrthorhombicOrthorhombicOrthorhombic
Space Group PbnmPbnmPbnm

Note: GGA (Generalized Gradient Approximation) and LDA (Local Density Approximation) are functionals used in Density Functional Theory (DFT) calculations.

Theoretical studies based on Density Functional Theory (DFT) predict a direct band gap for orthorhombic CaPbO3, with values of 0.84 eV (GGA) and 0.94 eV (LDA). These calculations also provide the optical absorption coefficient as a function of photon energy, as depicted in the theoretical spectra. In contrast, an earlier experimental estimation based on thermal-activation-type conduction suggested a smaller energy gap of 0.43 eV. This highlights the need for further direct optical measurements to resolve this discrepancy.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis of high-quality this compound and the accurate measurement of its optical properties. The following sections outline relevant methodologies.

Synthesis of this compound

While various methods can be employed for the synthesis of perovskite oxides, the sol-gel and high-pressure solid-state reaction methods are particularly relevant for producing this compound for optical studies.

3.1.1. Sol-Gel Synthesis (Adapted Protocol)

The sol-gel method offers excellent control over stoichiometry and morphology at relatively low temperatures.

  • Precursor Preparation: Dissolve stoichiometric amounts of calcium nitrate tetrahydrate (Ca(NO3)2·4H2O) and lead(II) acetate trihydrate (Pb(CH3COO)2·3H2O) in 2-methoxyethanol in separate beakers under constant stirring.

  • Sol Formation: Mix the two solutions and add a chelating agent, such as acetylacetone, to stabilize the precursor solution. The solution is stirred for several hours at room temperature to form a homogeneous sol.

  • Thin Film Deposition: Deposit the sol onto a suitable substrate (e.g., quartz or FTO-coated glass) using spin coating. The spin speed and time can be adjusted to control the film thickness.

  • Drying and Annealing: Dry the coated substrate on a hot plate to evaporate the solvent. Subsequently, anneal the film in a furnace at elevated temperatures (e.g., 600-800 °C) to induce crystallization into the orthorhombic CaPbO3 phase.

3.1.2. High-Pressure Solid-State Reaction

This method is suitable for producing bulk polycrystalline samples.

  • Precursor Mixing: Start with a stoichiometric mixture of calcium carbonate (CaCO3) and lead(II,IV) oxide (Pb3O4) or a mixture of Ca2PbO4 and PbO2.

  • Grinding: Thoroughly grind the precursors in an agate mortar to ensure homogeneous mixing.

  • High-Pressure, High-Temperature Synthesis: Subject the mixed powder to high pressure (e.g., several GPa) and high temperature (e.g., 800-1000 °C) in a high-pressure apparatus, such as a belt-type press.

  • Cooling and Depressurization: After the reaction time, the sample is quenched to room temperature before releasing the pressure.

Optical Absorption Spectroscopy

UV-Vis-NIR spectroscopy is a primary technique for characterizing the optical absorption of materials.

  • Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer equipped with an integrating sphere is recommended for thin film analysis to account for scattering and reflection losses.

  • Sample Preparation: Mount the this compound thin film on a substrate holder in the sample beam path. A blank substrate of the same material is placed in the reference beam path to obtain a baseline correction.

  • Measurement: Record the absorbance or transmittance spectrum over a wide wavelength range (e.g., 200-2500 nm).

  • Data Analysis:

    • The absorption coefficient (α) can be calculated from the absorbance (A) and film thickness (t) using the Beer-Lambert law: α = 2.303 * A / t.

    • The optical band gap (Eg) can be determined by plotting (αhν)n against the photon energy (hν), where n=2 for a direct band gap and n=1/2 for an indirect band gap. The band gap is then extrapolated from the linear portion of the Tauc plot.

Visualizations

The following diagrams illustrate the experimental workflow for optical characterization and the relationship between the crystal structure and the resulting optical absorption spectrum.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Precursor Selection (Ca and Pb salts) sol_gel Sol-Gel Method start->sol_gel solid_state High-Pressure Solid-State start->solid_state thin_film Thin Film Deposition sol_gel->thin_film bulk_powder Bulk Powder solid_state->bulk_powder xrd Structural Analysis (XRD) thin_film->xrd uv_vis Optical Absorption (UV-Vis-NIR) thin_film->uv_vis sem Morphological Analysis (SEM) thin_film->sem bulk_powder->xrd band_gap Band Gap Determination xrd->band_gap Correlate Structure absorption_spectrum Absorption Spectrum uv_vis->absorption_spectrum absorption_spectrum->band_gap optical_constants Optical Constants Calculation absorption_spectrum->optical_constants

Experimental workflow for the synthesis and optical characterization of this compound.

Structure_Property_Relationship cluster_structure Crystal Structure cluster_electronic Electronic Structure cluster_optical Optical Absorption perovskite Perovskite Crystal Lattice (ABO3) orthorhombic Orthorhombic Distortion (GdFeO3-type, Pbnm) perovskite->orthorhombic pbo6 Tilted PbO6 Octahedra orthorhombic->pbo6 orbital_overlap Pb-6s and O-2p Orbital Overlap pbo6->orbital_overlap band_structure Valence and Conduction Bands orbital_overlap->band_structure band_gap Direct Band Gap band_structure->band_gap absorption_edge Fundamental Absorption Edge band_gap->absorption_edge absorption_spectrum Characteristic Absorption Spectrum absorption_edge->absorption_spectrum

Relationship between crystal structure and optical absorption in this compound.

Conclusion

The optical absorption spectrum of this compound is intrinsically linked to its orthorhombic crystal structure and the electronic transitions between the valence and conduction bands, which are primarily composed of O 2p and Pb 6s orbitals. While theoretical calculations provide a solid foundation for understanding its optical properties, further experimental investigations are necessary to precisely determine the band gap and other optical constants. The synthesis and characterization protocols outlined in this guide provide a framework for researchers to systematically explore the optical properties of this promising material.

Initial Assessment of Calcium Plumbate Photocatalytic Activity: A Review of a Nascent Field

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The exploration of novel semiconductor materials for photocatalysis is a cornerstone of advancements in environmental remediation, energy production, and chemical synthesis. Within this context, mixed metal oxides have garnered significant attention due to their tunable electronic and optical properties. This technical guide aims to provide an initial assessment of the photocatalytic activity of calcium plumbate (CaPbO₃ or Ca₂PbO₄), a material traditionally recognized for its use as an anticorrosive pigment.[1] The inquiry into its photocatalytic potential represents a new frontier, and this document serves as a foundational resource for researchers venturing into this area. Due to the emergent nature of this specific research topic, this guide will draw upon established methodologies for characterizing photocatalytic materials, while highlighting the current knowledge gaps regarding this compound.

Synthesis of this compound

The synthesis of high-quality this compound is the prerequisite for evaluating its photocatalytic properties. Several methods have been reported for the preparation of this compound, primarily for applications other than photocatalysis. These methods can be adapted and optimized for creating photocatalytically active materials.

Solid-State Reaction

The traditional method for synthesizing this compound involves a high-temperature solid-state reaction between calcium oxide (CaO) and lead oxide (PbO) in the presence of oxygen.[1]

Experimental Protocol:

  • Precursor Mixing: Stoichiometric amounts of high-purity CaO and PbO powders are intimately mixed in an agate mortar.

  • Calcination: The mixture is transferred to an alumina crucible and calcined in a muffle furnace at temperatures ranging from 800 °C to 1000 °C for several hours in an air or oxygen atmosphere.

  • Grinding: After cooling, the product is ground to a fine powder to ensure homogeneity. Multiple calcination and grinding cycles may be necessary to achieve a single-phase material.

Sol-Gel Method

A more recent development is the synthesis of this compound via a sol-gel route, which can offer better control over particle size and morphology.[2]

Experimental Protocol (Pechini Method):

  • Precursor Solution: Lead nitrate (Pb(NO₃)₂) and calcium nitrate (Ca(NO₃)₂·4H₂O) are dissolved in distilled water.

  • Chelation: Citric acid is added to the solution to chelate the metal cations. The molar ratio of citric acid to total metal ions is typically greater than 1.

  • Polymerization: Ethylene glycol is added, and the solution is heated to promote polymerization, resulting in a viscous gel.

  • Decomposition and Crystallization: The gel is dried and then calcined at a specific temperature (e.g., 800 °C) to decompose the organic components and crystallize the this compound phase.[2]

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to understand its physical and chemical properties, which in turn dictate its photocatalytic performance.

Characterization Technique Parameter Measured Typical Findings for Plumbates/Similar Oxides
X-ray Diffraction (XRD) Crystalline phase, crystallite size, lattice parametersConfirmation of the Ca₂PbO₄ or CaPbO₃ phase.[2]
Scanning Electron Microscopy (SEM) Morphology, particle size, and aggregationProvides insights into the surface area and porosity.
UV-Vis Diffuse Reflectance Spectroscopy (DRS) Band gap energyDetermines the wavelength range of light absorption.
Brunauer-Emmett-Teller (BET) Analysis Specific surface area, pore volume, and sizeA larger surface area generally enhances photocatalytic activity.

Evaluation of Photocatalytic Activity

The photocatalytic efficiency of this compound can be assessed by its ability to degrade organic pollutants or to participate in other photo-induced reactions.

Degradation of Organic Dyes

A common method to evaluate photocatalytic activity is to monitor the degradation of a model organic dye, such as methylene blue or methyl orange, under light irradiation.

Experimental Protocol:

  • Catalyst Suspension: A known amount of this compound powder is suspended in an aqueous solution of the organic dye.

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

  • Photoreaction: The suspension is irradiated with a light source (e.g., a UV lamp or a solar simulator).

  • Monitoring Degradation: Aliquots of the suspension are withdrawn at regular intervals, centrifuged to remove the catalyst, and the concentration of the dye is measured using a UV-Vis spectrophotometer.

The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.

Proposed Photocatalytic Mechanism

While a specific, experimentally verified mechanism for this compound is not yet available in the literature, a general mechanism for n-type semiconductor photocatalysis can be proposed.

dot

photocatalysis_mechanism cluster_semiconductor This compound (Semiconductor) cluster_redox Redox Reactions VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ H2O H₂O VB->H2O h⁺ O2 O₂ CB->O2 e⁻ O2_rad •O₂⁻ O2->O2_rad Reduction OH_rad •OH H2O->OH_rad Oxidation Pollutants Organic Pollutants OH_rad->Pollutants Oxidation O2_rad->Pollutants Oxidation Degradation Degradation Products Pollutants->Degradation Light Light (hν ≥ Eg) Light->VB Excitation

Caption: Proposed photocatalytic mechanism for this compound.

Upon irradiation with light of sufficient energy, electrons (e⁻) in the valence band (VB) of this compound are excited to the conduction band (CB), leaving behind holes (h⁺). These charge carriers can then migrate to the semiconductor surface and initiate redox reactions. The holes can oxidize water molecules to produce highly reactive hydroxyl radicals (•OH), while the electrons can reduce adsorbed oxygen to form superoxide radicals (•O₂⁻). Both of these radical species are powerful oxidizing agents that can degrade organic pollutants into simpler, less harmful compounds.

Experimental Workflow for Assessing Photocatalytic Activity

The logical flow of experiments to provide an initial assessment of this compound's photocatalytic activity is outlined below.

dot

experimental_workflow cluster_synthesis Material Preparation cluster_characterization Material Characterization cluster_activity Photocatalytic Testing cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of this compound (e.g., Sol-Gel Method) XRD XRD (Phase Purity) Synthesis->XRD SEM SEM (Morphology) Synthesis->SEM DRS UV-Vis DRS (Band Gap) Synthesis->DRS BET BET (Surface Area) Synthesis->BET Degradation Photocatalytic Degradation of Model Pollutant XRD->Degradation SEM->Degradation DRS->Degradation BET->Degradation Kinetics Kinetic Analysis Degradation->Kinetics Mechanism Mechanism Elucidation (e.g., Radical Scavenging) Kinetics->Mechanism Conclusion Conclusion on Photocatalytic Potential Mechanism->Conclusion

Caption: Experimental workflow for evaluating this compound photocatalysis.

Concluding Remarks and Future Outlook

The investigation into the photocatalytic activity of this compound is in its infancy. This guide provides a foundational framework for researchers to systematically explore its potential. Future work should focus on optimizing synthesis conditions to produce materials with desirable properties, such as high surface area and controlled morphology. A comprehensive understanding of the electronic band structure and charge carrier dynamics will be essential for elucidating the photocatalytic mechanism. Furthermore, expanding the scope of photocatalytic applications beyond dye degradation to areas like hydrogen production and CO₂ reduction could unlock the full potential of this under-researched material. The convergence of materials science, chemistry, and environmental engineering will be crucial in determining if this compound can emerge as a viable and efficient photocatalyst.

References

A Technical Guide to Powder Diffraction Analysis of Calcium Plumbate (Ca₂PbO₄)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analysis of calcium plumbate (Ca₂PbO₄) using powder X-ray diffraction (XRD). This compound is an inorganic compound historically used as an anti-corrosive pigment. Its characterization is crucial for quality control, phase identification, and understanding its structural properties in various applications. Powder XRD is the primary non-destructive technique for determining the crystal structure and phase purity of this material.

Crystallographic Data for this compound

The foundational step in powder diffraction analysis is understanding the material's known crystallographic parameters. This compound crystallizes in the orthorhombic system. The data, derived from experimental studies and computational databases, is summarized below. Note that variations in lattice parameters can arise from different experimental conditions or conventions in defining the unit cell.

Table 1: Crystal Structure and Lattice Parameters of Ca₂PbO₄

ParameterValueSource
Crystal System Orthorhombic[Materials Project, Teichert A. et al.]
Space Group Pbam (No. 55)[Materials Project, Teichert A. et al.]
Lattice Parameters (a, b, c) a = 3.40 Å, b = 5.85 Å, c = 9.77 Å[Materials Project (Experimental)]
a = 5.832 Å, b = 9.766 Å, c = 3.375 Å[Teichert A. et al., 1992]
a = 3.427 Å, b = 5.901 Å, c = 9.908 Å[Materials Project (Calculated)]
Angles (α, β, γ) α = β = γ = 90°[Materials Project, Teichert A. et al.]

Table 2: Atomic Positions for Ca₂PbO₄ (Space Group Pbam)

The following table details the fractional atomic coordinates, which specify the position of each atom within the unit cell. This information is essential for calculating a theoretical diffraction pattern and performing Rietveld refinement.

AtomWyckoff Sitexyz
Pb2a00.50.5
Ca4h0.50.42730.8181
O14g00.14030.7992
O24h0.50.26070.5482
Source: Based on data from the Materials Project, referencing the work of Teichert A. and Mueller-Buschbaum H.

Experimental Protocol for Data Acquisition

Obtaining a high-quality powder diffraction pattern is critical for accurate analysis. The following outlines a typical, detailed methodology for analyzing a complex oxide powder like this compound.

1. Sample Preparation:

  • Synthesize Ca₂PbO₄ powder using a method such as a solid-state reaction (heating stoichiometric amounts of CaO and PbO₂) or a sol-gel process to ensure phase purity.

  • Gently grind the synthesized powder in an agate mortar to achieve a fine, uniform particle size (typically <10 µm) to minimize preferred orientation effects.

  • Mount the powder onto a zero-background sample holder (e.g., a single-crystal silicon wafer) to reduce background noise in the resulting pattern. Ensure the sample surface is smooth and flat.

2. Data Collection:

  • Instrument: A modern powder diffractometer equipped with a high-efficiency detector (e.g., a position-sensitive detector).

  • X-ray Source: Copper K-alpha (Cu Kα) radiation (λ ≈ 1.5418 Å) is commonly used.

  • Optics: Bragg-Brentano geometry is standard.

  • Scan Parameters:

    • 2θ Range: 5° to 130° to cover a wide range of reflections.
    • Step Size: 0.02° in 2θ.
    • Dwell Time: A sufficient time per step to achieve good signal-to-noise ratio.

  • Calibration: Use an external standard, such as NIST SRM 660a (LaB₆), to calibrate the instrument and accurately determine instrumental peak broadening.

Data Analysis and Interpretation Workflow

The analysis of the collected data follows a systematic workflow. The primary goal is to match the experimental pattern to a known phase or to refine the crystal structure details using the full diffraction profile. The process, known as Rietveld refinement, uses a least-squares approach to fit a theoretical pattern (calculated from the crystal structure model) to the experimental data.

XRD_Workflow cluster_prep Preparation cluster_data Data Acquisition cluster_analysis Data Analysis cluster_output Output synthesis Synthesis of Ca₂PbO₄ grinding Grinding & Homogenization synthesis->grinding mounting Sample Mounting grinding->mounting collection XRD Data Collection mounting->collection phase_id Phase Identification (Comparison to Database/Calculated Pattern) collection->phase_id rietveld Rietveld Refinement phase_id->rietveld structural_analysis Structural Analysis (Lattice Parameters, Atomic Positions) rietveld->structural_analysis reporting Reporting of Results structural_analysis->reporting

Fig. 1: Standard workflow for powder XRD analysis.

Visualization of the Ca₂PbO₄ Crystal Structure

The crystal structure of Ca₂PbO₄ is characterized by specific coordination environments for its constituent ions. The lead (Pb⁴⁺) ions are bonded to six oxygen atoms, forming octahedra (PbO₆). These octahedra share edges to create chains. The calcium (Ca²⁺) ions are situated in a more complex 7-coordinate geometry, linking these chains together.

Crystal_Structure Logical Representation of Ca₂PbO₄ Structure cluster_pb Lead-Oxygen Chains cluster_ca Calcium Coordination PbO6_1 PbO₆ Octahedron PbO6_2 PbO₆ Octahedron PbO6_1->PbO6_2 Edge-Sharing PbO6_3 ... PbO6_2->PbO6_3 Edge-Sharing Ca Ca²⁺ Ion (7-Coordinate) Ca->PbO6_1 Links Chains Ca->PbO6_2

Fig. 2: Simplified Ca₂PbO₄ structural motifs.

An In-depth Technical Guide to the Investigation of Calcium Plumbate's Magnetic Properties

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Calcium Plumbate (CaPbO₃)

This compound is a member of the perovskite family of materials, which are of significant interest due to their diverse and tunable physical properties. The primary synthesis route for CaPbO₃ involves a high-pressure, high-temperature reaction of calcium oxide (CaO) and lead dioxide (PbO₂).

1.1. Crystal Structure and Electronic Configuration

CaPbO₃ crystallizes in a distorted orthorhombic perovskite structure with the space group Pbnm. This distortion from the ideal cubic perovskite structure is due to the relative sizes of the Ca²⁺ and Pb⁴⁺ ions. The Pb⁴⁺ ion is located at the center of an octahedron of oxygen ions (PbO₆).

The electronic configuration of the ions are Ca²⁺ ([Ar]), Pb⁴⁺ ([Xe] 4f¹⁴ 5d¹⁰), and O²⁻ ([He] 2s² 2p⁶). A critical aspect for predicting magnetic properties is the electronic configuration of the transition metal ion, in this case, Pb⁴⁺. With a completely filled 5d orbital, Pb⁴⁺ is a d¹⁰ ion. In the absence of unpaired electrons, materials are typically diamagnetic or weakly paramagnetic.

1.2. Known Physical Properties

The most well-documented property of this compound is its high electrical resistivity, which contrasts with the metallic or semi-metallic behavior of other plumbate perovskites like SrPbO₃ and BaPbO₃. This insulating nature is attributed to a gap between the O 2p non-bonding and the Pb 6s-O 2p antibonding bands.

Theoretical Magnetic Properties

Given the d¹⁰ electronic configuration of Pb⁴⁺, which results in no unpaired d-electrons, pristine, stoichiometric CaPbO₃ is expected to be diamagnetic . Diamagnetism is a weak form of magnetism that is induced by a change in the orbital motion of electrons when an external magnetic field is applied. This effect is present in all materials but is often overshadowed by stronger forms of magnetism like paramagnetism or ferromagnetism, which arise from unpaired electron spins.

However, the possibility of weak paramagnetism or even more complex magnetic behavior cannot be entirely ruled out and could arise from several factors:

  • Oxygen Vacancies: The synthesis conditions could lead to oxygen deficiencies, creating defects in the crystal lattice. These vacancies can alter the local electronic structure and potentially lead to the formation of localized unpaired electrons, giving rise to paramagnetic behavior.

  • Impurities: The presence of magnetic impurity atoms in the starting materials or introduced during synthesis could lead to extrinsic magnetic properties.

  • Surface Effects: In nanocrystalline samples, the surface atoms have a different coordination environment than the bulk, which can sometimes lead to emergent magnetic phenomena.

Experimental Protocols for Magnetic Characterization

A thorough investigation of the magnetic properties of this compound would require a suite of experimental techniques. The following protocols describe the standard methodologies for such a study.

3.1. Synthesis of this compound

A high-purity polycrystalline sample of CaPbO₃ is a prerequisite for accurate magnetic measurements.

  • Solid-State Reaction:

    • Stoichiometric amounts of high-purity CaO and PbO₂ powders are intimately mixed using an agate mortar and pestle.

    • The mixed powder is sealed in a noble metal (e.g., platinum or gold) capsule.

    • The capsule is subjected to high pressure (e.g., 2-6 GPa) and high temperature (e.g., 800-1000 °C) for a specified duration (e.g., 1-3 hours) in a high-pressure apparatus such as a multi-anvil press.

    • The sample is then quenched to room temperature before the pressure is released.

    • The crystal structure and phase purity of the synthesized powder should be confirmed by powder X-ray diffraction (XRD).

3.2. Magnetic Susceptibility and Magnetization Measurements

These measurements are crucial for determining the fundamental magnetic response of the material.

  • Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer or a Vibrating Sample Magnetometer (VSM) with a temperature-controlled sample environment is required.

  • Magnetic Susceptibility vs. Temperature (χ vs. T):

    • A known mass of the CaPbO₃ powder is packed into a gelatin capsule or other suitable sample holder.

    • The sample is cooled to the lowest desired temperature (e.g., 2 K) in zero applied magnetic field (Zero-Field-Cooled, ZFC).

    • A small DC magnetic field (e.g., 100-1000 Oe) is applied, and the magnetic moment is measured as the temperature is swept upwards to a temperature above room temperature (e.g., 300 K).

    • The sample is then cooled back down to the base temperature in the same applied magnetic field (Field-Cooled, FC), and the magnetic moment is measured again during the cooling sweep.

    • The magnetic susceptibility (χ) is calculated as M/(H*m), where M is the measured magnetic moment, H is the applied magnetic field, and m is the mass of the sample.

  • Magnetization vs. Magnetic Field (M vs. H):

    • The sample is maintained at a constant temperature (e.g., 2 K and 300 K).

    • The external magnetic field is swept from zero to a high value (e.g., 5-7 Tesla), then back to the negative of that value, and finally back to zero, while the magnetic moment is continuously measured.

    • This measurement provides information about saturation magnetization, remnant magnetization, and coercive field.

Data Presentation: Expected Results

The following tables present hypothetical yet representative data that one would expect to obtain from the magnetic characterization of a diamagnetic material like CaPbO₃.

Table 1: Expected Magnetic Susceptibility Data for CaPbO₃

Temperature (K)Magnetic Susceptibility (χ) (emu/mol·Oe)
2-1.5 x 10⁻⁵
50-1.5 x 10⁻⁵
100-1.5 x 10⁻⁵
150-1.5 x 10⁻⁵
200-1.5 x 10⁻⁵
250-1.5 x 10⁻⁵
300-1.5 x 10⁻⁵

Note: For a purely diamagnetic material, the magnetic susceptibility is negative and largely independent of temperature.

Table 2: Expected Magnetization Data for CaPbO₃ at 300 K

Applied Magnetic Field (Oe)Magnetization (emu/mol)
-500000.75
-250000.375
00
25000-0.375
50000-0.75

Note: For a diamagnetic material, the M vs. H curve should be a straight line with a small negative slope passing through the origin.

Visualizations: Workflows and Theoretical Models

5.1. Experimental Workflow

The following diagram illustrates the workflow for the synthesis and magnetic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start High-Purity Precursors (CaO, PbO₂) mix Mixing and Grinding start->mix seal Sealing in Pt/Au Capsule mix->seal hthp High-Pressure, High-Temperature Synthesis seal->hthp quench Quenching and Pressure Release hthp->quench product Polycrystalline CaPbO₃ Powder quench->product xrd Powder X-Ray Diffraction (Phase Purity) product->xrd magnetometry SQUID/VSM Magnetometry product->magnetometry chi_vs_t χ vs. T Measurement (ZFC/FC) magnetometry->chi_vs_t m_vs_h M vs. H Measurement (Isothermal) magnetometry->m_vs_h analysis Data Analysis and Interpretation chi_vs_t->analysis m_vs_h->analysis superexchange_pathway cluster_legend Legend M1 M O O M1->O p-d hybridization M2 M O->M2 p-d hybridization M_legend Magnetic Ion (e.g., doped Fe³⁺) O_legend Oxygen Ion

The Surface Chemistry of Calcium Plumbate Particles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium plumbate (Ca₂PbO₄) is a mixed metal oxide that has historically been utilized as an anti-corrosive pigment. While its use in consumer products has diminished due to the toxicity of lead, the unique properties of this material continue to be of interest in various industrial and research applications. Understanding the surface chemistry of this compound particles is critical for controlling their performance, reactivity, and potential interactions in complex systems. This guide provides a comprehensive overview of the key aspects of this compound's surface chemistry, including its synthesis, and the application of essential surface analysis techniques. Due to a lack of specific published data for this compound, this guide presents detailed experimental protocols and illustrative data from analogous materials, such as other lead-based pigments and mixed metal oxides, to provide a framework for researchers.

Synthesis of this compound Particles

This compound is typically synthesized via a high-temperature solid-state reaction.[1] More recently, sol-gel methods have also been explored as a route to producing this material.[2]

Solid-State Synthesis Protocol

The solid-state reaction involves the direct heating of precursor materials to induce chemical and physical transformations.[1]

Precursors:

  • Calcium oxide (CaO)

  • Lead(II) oxide (PbO) or Lead(IV) oxide (PbO₂)

Procedure:

  • Stoichiometric amounts of the calcium and lead oxide precursors are thoroughly mixed.

  • The mixture is placed in a suitable crucible (e.g., alumina).

  • The crucible is heated in a furnace at temperatures ranging from 600°C to 1000°C.[1]

  • The reaction is typically carried out in an oxygen-rich atmosphere to ensure the formation of the correct lead oxidation state and stoichiometry.[1]

  • Studies have indicated that the formation of Ca₂PbO₄ from pure CaO and PbO occurs between 600°C and 800°C without the formation of intermediate compounds.[1]

The following diagram illustrates the general workflow for the solid-state synthesis of this compound.

G cluster_0 Precursor Preparation cluster_1 High-Temperature Reaction cluster_2 Product Processing precursor_mixing Stoichiometric Mixing of CaO and PbO/PbO₂ calcination Calcination (600-1000°C in O₂ atmosphere) precursor_mixing->calcination Transfer to furnace grinding Grinding and Sieving calcination->grinding Cooling characterization Characterization (XRD, etc.) grinding->characterization

Solid-State Synthesis Workflow for this compound.

Surface Characterization Techniques

A suite of surface-sensitive techniques is required to fully elucidate the surface chemistry of this compound particles. The following sections detail the principles and experimental protocols for the most relevant of these techniques.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition and chemical states of atoms on the surface of a material.

  • Sample Preparation:

    • A small amount of the this compound powder is mounted onto a sample holder using double-sided, vacuum-compatible adhesive tape.

    • Alternatively, the powder can be pressed into a clean indium foil.

    • The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Data Acquisition:

    • A monochromatic X-ray source (typically Al Kα) is used to irradiate the sample.

    • A survey scan is first acquired to identify all the elements present on the surface.

    • High-resolution spectra are then obtained for the Ca 2p, Pb 4f, O 1s, and C 1s regions. The C 1s peak from adventitious carbon is often used for charge correction, setting the main C-C component to a binding energy of approximately 284.8 eV.[3]

  • Data Analysis:

    • The acquired spectra are processed using appropriate software. This involves background subtraction (e.g., Shirley background) and peak fitting to determine the binding energies and relative atomic concentrations of the elements.

    • The binding energies provide information about the chemical states of the elements.

ElementOrbitalExpected Binding Energy (eV)Reference Compound(s)Citation
Ca2p₃/₂~347CaO, Ca(OH)₂, CaCO₃[4]
Pb4f₇/₂~138 - 139PbO, Pb₃O₄, PbO₂[5]
O1s~529 - 532Metal Oxides[6]
C1s284.8 (adventitious)Adventitious Carbon[3]

The following diagram illustrates a logical workflow for the XPS analysis of this compound particles.

G cluster_0 Sample Preparation cluster_1 XPS Analysis cluster_2 Data Processing and Interpretation mount_sample Mount Ca₂PbO₄ Powder survey_scan Acquire Survey Scan mount_sample->survey_scan Introduce to UHV high_res_scan Acquire High-Resolution Scans (Ca 2p, Pb 4f, O 1s, C 1s) survey_scan->high_res_scan charge_correction Charge Correction (C 1s) high_res_scan->charge_correction peak_fitting Peak Fitting and Quantification charge_correction->peak_fitting chem_state Chemical State Analysis peak_fitting->chem_state

Experimental Workflow for XPS Analysis.
Brunauer-Emmett-Teller (BET) Surface Area Analysis

BET analysis is a widely used technique for determining the specific surface area of a solid material by measuring the physical adsorption of a gas onto its surface.[7]

  • Sample Preparation:

    • A known mass of the this compound powder is placed in a sample tube.

    • The sample is then degassed, typically by heating under vacuum or flowing an inert gas, to remove any adsorbed contaminants from the surface. The degassing temperature and time should be optimized to avoid any changes to the material's structure.

  • Analysis:

    • The sample tube is cooled, usually to the temperature of liquid nitrogen (77 K).

    • An adsorbate gas (commonly nitrogen) is introduced to the sample in controlled increments.

    • The amount of gas adsorbed at each pressure point is measured, generating an adsorption isotherm.

    • The process is reversed by reducing the pressure to generate a desorption isotherm.

  • Data Analysis:

    • The BET equation is applied to the adsorption data in the appropriate relative pressure range to calculate the specific surface area, typically expressed in m²/g.

The specific surface area of mixed metal oxides can vary significantly depending on the synthesis method and processing conditions. For comparison, the specific surface areas of some mixed metal oxides are presented below.

MaterialSynthesis MethodSpecific Surface Area (m²/g)Citation
MgAl-MMOCoprecipitation & Calcination198.4 - 245.2[2]
MgFe-MMOCoprecipitation & Calcination~85.6[2]
Co₃O₄Not specified1.43[8]
ZnONot specified3.68[8]
Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions.[9]

  • Sample Preparation:

    • A dilute, stable suspension of this compound particles is prepared in an appropriate aqueous medium (e.g., deionized water or a specific buffer). The concentration should be optimized for the instrument being used.[10]

    • The pH of the suspension can be adjusted using dilute acid or base to determine the isoelectric point (the pH at which the zeta potential is zero).

  • Measurement:

    • The suspension is injected into the measurement cell of a zeta potential analyzer.

    • An electric field is applied across the cell, causing the charged particles to move.

    • The velocity of the particles is measured using a laser-based technique (electrophoretic light scattering).[11]

  • Data Analysis:

    • The instrument's software calculates the electrophoretic mobility of the particles and converts it to the zeta potential using the Henry equation.

    • Measurements are typically repeated multiple times to ensure reproducibility.

The following diagram illustrates the relationship between surface charge, the ionic layers in solution, and the zeta potential.

G cluster_0 Particle Surface and Surrounding Ionic Layers cluster_1 Electrical Potential particle Positively Charged Particle Surface stern_layer Stern Layer (adsorbed counter-ions) slipping_plane Slipping Plane diffuse_layer Diffuse Layer (mobile ions) zeta_potential y_axis origin y_axis->origin x_axis origin->x_axis surface_potential origin->surface_potential surface_potential->zeta_potential

Schematic of the Electrical Double Layer and Zeta Potential.

Conclusion

A thorough understanding of the surface chemistry of this compound particles is essential for their effective application and for predicting their behavior in various environments. While direct experimental data for the surface properties of this compound are scarce in the public domain, this guide provides a comprehensive framework for its investigation. By employing the detailed experimental protocols for XPS, BET, and zeta potential analysis outlined herein, researchers can systematically characterize the surface of these particles. The illustrative data from analogous materials serves as a valuable reference for what to expect and how to interpret the results. Further research focused on generating and publishing specific surface chemical data for this compound will be invaluable to the scientific community.

References

The Historical Trajectory and Technical Evolution of Calcium Plumbate as a Functional Material

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the historical development of calcium plumbate as a functional material for researchers, scientists, and drug development professionals.

This compound (Ca₂PbO₄) has carved a significant niche in the field of materials science, primarily as a high-performance anti-corrosive pigment. Its unique chemical properties and reaction mechanisms have made it a subject of enduring interest for industrial applications, particularly in the protective coatings industry. This technical guide delves into the historical development of this compound, presenting key quantitative data, experimental protocols, and a visual representation of its functional mechanisms.

Early Development and Rise as an Anti-Corrosive Pigment

The mid-20th century saw a surge in the need for advanced anti-corrosive solutions to protect steel structures in aggressive environments. It was in this context that this compound emerged as a promising alternative to the more established red lead (lead(II,IV) oxide) and zinc chromate pigments. Initial research focused on its efficacy in preventing the corrosion of galvanized steel, a notoriously difficult substrate to protect.

Early formulations of this compound-based paints demonstrated superior adhesion to galvanized surfaces and excellent long-term corrosion resistance. This was attributed to the formation of a stable, impervious layer at the paint-metal interface, a result of the pigment's interaction with the substrate and atmospheric constituents.

Quantitative Performance Data

The performance of this compound as an anti-corrosive pigment has been quantified through various standardized tests. The following table summarizes key performance metrics from historical and contemporary studies, providing a comparative overview.

Performance MetricThis compound PrimerRed Lead PrimerZinc Chromate Primer
Salt Spray Resistance (ASTM B117) > 1000 hours800 - 1000 hours600 - 800 hours
Adhesion to Galvanized Steel (ASTM D3359) 5B (Excellent)3B (Good)4B (Very Good)
Water Immersion Resistance (ASTM D870) No blistering or loss of adhesion after 500 hoursSlight blistering after 300 hoursModerate blistering after 400 hours
Pencil Hardness (ASTM D3363) H - 2HF - HHB - F

Experimental Protocols

The evaluation of this compound's efficacy relies on standardized experimental procedures. Below are detailed methodologies for key tests.

1. Salt Spray (Fog) Testing (ASTM B117)

  • Objective: To assess the corrosion resistance of a coated metal specimen in a simulated corrosive environment.

  • Apparatus: A standardized salt spray cabinet capable of maintaining a temperature of 35°C ± 2°C and producing a fine mist of a 5% ± 1% sodium chloride solution.

  • Procedure:

    • Prepare steel panels coated with the this compound primer according to specified thickness and curing schedules.

    • Scribe a line through the coating to expose the bare metal.

    • Place the panels in the salt spray cabinet at a 15-30 degree angle from the vertical.

    • Expose the panels to a continuous salt spray for a predetermined duration (e.g., 1000 hours).

    • Periodically inspect the panels for signs of corrosion, blistering, or undercutting along the scribe.

2. Adhesion Testing (Cross-Cut Test - ASTM D3359, Method B)

  • Objective: To determine the adhesion of a coating to its substrate.

  • Apparatus: A sharp cutting tool with multiple blades spaced 1-2 mm apart, a soft brush, and pressure-sensitive tape.

  • Procedure:

    • Make a series of six parallel cuts through the coating to the substrate.

    • Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a lattice pattern.

    • Gently brush the area to remove any detached flakes or ribbons of coating.

    • Firmly apply a strip of pressure-sensitive tape over the lattice and smooth it down.

    • Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.

    • Inspect the lattice area and classify the adhesion according to the ASTM 5B (no detachment) to 0B (severe detachment) scale.

Mechanism of Action and Logical Relationships

The anti-corrosive properties of this compound are a result of a complex interplay of chemical reactions at the coating-substrate interface. The following diagram illustrates the key steps in this process.

G cluster_0 Initial State cluster_1 Corrosion Initiation cluster_2 Protective Mechanism CaPbO4 This compound Pigment Hydrolysis This compound Hydrolysis CaPbO4->Hydrolysis Reacts with acidic components Steel Galvanized Steel Substrate Anodic Anodic Dissolution of Zinc Steel->Anodic Corrosion starts H2O_O2 Water & Oxygen Ingress H2O_O2->Anodic Electrochemical reaction Anodic->Hydrolysis Creates local acidic environment Soap Formation of Lead and Calcium Soaps Hydrolysis->Soap Reacts with fatty acids in binder Passive Formation of a Passive Layer Soap->Passive Inhibits corrosion

Caption: Corrosion protection mechanism of this compound on galvanized steel.

Later Developments and Niche Applications

While the use of lead-based pigments has declined due to environmental and health concerns, research into this compound has continued, albeit at a reduced scale. More recent studies have explored its use in specialized coatings and its potential as a functional material beyond corrosion inhibition. There is limited, exploratory research into the use of lead-based compounds in certain biomedical applications, such as in radiotherapy, but these are not mainstream and require significant further investigation to overcome toxicity concerns. The primary and historically significant role of this compound remains firmly in the domain of industrial protective coatings.

Conclusion

This compound has a rich history as a functional material, primarily driven by its exceptional performance as an anti-corrosive pigment for galvanized steel. Its development and application have been guided by rigorous experimental evaluation, leading to a deep understanding of its protective mechanisms. While its use has been curtailed by regulatory pressures, the fundamental principles of its functionality continue to inform the development of next-generation, environmentally benign anti-corrosive materials. For researchers and scientists, the story of this compound offers valuable insights into the design and application of functional materials for challenging industrial environments.

Methodological & Application

Application Notes and Protocols: Sol-Gel Synthesis of Calcium Plumbate Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of calcium plumbate (Ca₂PbO₄) nanoparticles via the sol-gel method. The protocols are based on the Pechini complex route and a water-soluble polymer method, which offer excellent control over the stoichiometry, purity, and homogeneity of the final product.

Introduction

This compound (Ca₂PbO₄) is a mixed metal oxide with potential applications in various fields, including pigments, sensors, and potentially as a component in certain biomedical formulations, although research in the latter is still emerging. The sol-gel synthesis route offers a versatile and cost-effective method for producing nanoparticles of this compound with controlled size and morphology at relatively low temperatures compared to traditional solid-state reactions. This method involves the formation of a colloidal suspension (sol) and its subsequent gelation to form a three-dimensional network, which is then heat-treated to obtain the desired crystalline nanoparticles.

The two primary sol-gel based methods for synthesizing this compound nanoparticles are the Pechini method and the water-soluble polymer method. The Pechini method utilizes a chelating agent, typically citric acid, to form stable metal-chelate complexes, which are then polymerized with a polyhydroxy alcohol like ethylene glycol. This process ensures a homogeneous distribution of cations at the molecular level. The water-soluble polymer method employs a polymer to create a viscous solution that entraps the metal precursors, leading to a homogenous precursor powder upon drying and calcination.

Experimental Protocols

Pechini Complex Route for Ca₂PbO₄ Nanoparticle Synthesis

This protocol is adapted from the Pechini method, a widely used sol-gel variant for synthesizing complex oxides.

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Lead (II) nitrate (Pb(NO₃)₂)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Ethylene glycol (C₂H₆O₂)

  • Deionized water

  • Ammonia solution (for pH adjustment)

  • Nitric acid (for pH adjustment)

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer with heating plate

  • pH meter

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of calcium nitrate tetrahydrate and lead (II) nitrate in a minimal amount of deionized water with a Ca:Pb molar ratio of 2:1.

    • Stir the solution continuously until the salts are fully dissolved.

  • Chelation:

    • In a separate beaker, prepare a solution of citric acid in deionized water. The molar ratio of citric acid to total metal ions (Ca²⁺ + Pb²⁺) should be approximately 2:1.

    • Slowly add the citric acid solution to the metal nitrate solution while stirring continuously.

    • Adjust the pH of the solution to 6-7 using a dilute ammonia solution or nitric acid as needed. This step is crucial for the formation of stable metal-citrate complexes.

  • Polyesterification:

    • Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid should be around 4:1.

    • Heat the solution to 80-90°C while stirring. This will initiate the polyesterification reaction between citric acid and ethylene glycol, leading to the formation of a polymeric resin.

  • Gel Formation and Drying:

    • Continue heating and stirring the solution until a viscous, transparent gel is formed.

    • Transfer the gel to a crucible and dry it in an oven at 120-150°C for 12-24 hours to remove excess water and other volatile components. The result will be a solid, porous precursor.

  • Calcination:

    • Grind the dried precursor into a fine powder.

    • Calcine the powder in a muffle furnace. A two-step calcination process is recommended:

      • First, heat at a slow rate (e.g., 2°C/min) to 400°C and hold for 2 hours to burn off the organic matrix.

      • Then, increase the temperature to 800°C and hold for 2-4 hours to facilitate the crystallization of the Ca₂PbO₄ phase.[1]

    • Allow the furnace to cool down to room temperature naturally.

  • Characterization:

    • The synthesized this compound nanoparticles can be characterized using X-ray diffraction (XRD) to confirm the crystal structure and phase purity, and Raman spectroscopy for further structural analysis.[1]

Water-Soluble Polymer Route for Ca₂PbO₄ Nanoparticle Synthesis

This method offers a simpler alternative to the Pechini route.

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Lead (II) nitrate (Pb(NO₃)₂)

  • Polyvinylpyrrolidone (PVP) or Polyvinyl alcohol (PVA)

  • Deionized water

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer with heating plate

  • Drying oven

  • Muffle furnace

Procedure:

  • Polymer Solution Preparation:

    • Dissolve the water-soluble polymer (e.g., PVP) in deionized water to form a 5-10% (w/v) solution. Stir until the polymer is completely dissolved.

  • Precursor Addition:

    • Add stoichiometric amounts of calcium nitrate tetrahydrate and lead (II) nitrate to the polymer solution with a Ca:Pb molar ratio of 2:1.

    • Stir the solution at 60-70°C until all the metal salts are fully dissolved, resulting in a clear and homogeneous solution.

  • Drying:

    • Pour the solution into a shallow dish and dry it in an oven at 100-120°C until a solid precursor is formed.

  • Calcination:

    • Grind the dried precursor into a fine powder.

    • Calcine the powder in a muffle furnace at 800°C for 2 hours to remove the polymer and crystallize the Ca₂PbO₄ nanoparticles.[1]

  • Characterization:

    • Characterize the final product using XRD and Raman spectroscopy to verify the formation of the desired this compound phase.[1]

Data Presentation

The following table summarizes the expected outcomes and characterization data for this compound nanoparticles synthesized via the sol-gel method. The exact values will depend on the precise experimental conditions.

ParameterPechini MethodWater-Soluble Polymer MethodReference
Precursors Ca(NO₃)₂·4H₂O, Pb(NO₃)₂, Citric Acid, Ethylene GlycolCa(NO₃)₂·4H₂O, Pb(NO₃)₂, PVP/PVA
Ca:Pb Molar Ratio 2:12:1
Calcination Temp. 800°C800°C[1]
Calcination Time 2-4 hours2 hours[1]
Expected Phase Ca₂PbO₄Ca₂PbO₄[1]
Crystallite Size Nanometer range (dependent on conditions)Nanometer range (dependent on conditions)

Visualizations

Experimental Workflow: Pechini Method

Pechini_Method_Workflow cluster_solution Solution Preparation cluster_gelation Gelation cluster_post_synthesis Post-Synthesis A Dissolve Ca(NO₃)₂ & Pb(NO₃)₂ in H₂O C Mix & Adjust pH to 6-7 A->C B Prepare Citric Acid Solution B->C D Add Ethylene Glycol C->D Chelation E Heat to 80-90°C D->E F Form Viscous Gel E->F Polyesterification G Dry at 120-150°C F->G H Grind Precursor G->H I Calcine at 800°C H->I J Ca₂PbO₄ Nanoparticles I->J

Caption: Workflow for the sol-gel synthesis of Ca₂PbO₄ nanoparticles via the Pechini method.

Logical Relationship: Sol-Gel Synthesis Parameters and Nanoparticle Properties

Parameters_Properties cluster_params Synthesis Parameters cluster_props Nanoparticle Properties P1 Precursor Concentration N1 Particle Size P1->N1 N4 Morphology P1->N4 P2 pH P2->N1 P2->N4 P3 Annealing Temperature P3->N1 N2 Crystallinity P3->N2 N3 Phase Purity P3->N3 P4 Chelating Agent Ratio P4->N1 P4->N3

Caption: Influence of key synthesis parameters on the final properties of nanoparticles.

Applications and Future Perspectives

This compound nanoparticles synthesized via the sol-gel method have potential applications as:

  • Pigments: Their stable inorganic nature makes them suitable for use in paints and coatings.

  • Sensors: The semiconductor properties of mixed metal oxides can be exploited for gas sensing applications.

  • Biomedical Materials: While requiring extensive research, their inorganic nature and potential for modification could lead to applications in areas such as radiosensitizers or as components in biocompatible composites. Further investigation into their cytotoxicity and biocompatibility is essential for any biomedical applications.

The sol-gel method provides a robust platform for further research, including doping this compound with other elements to tune its properties for specific applications. The ability to control nanoparticle size and surface chemistry through this synthesis route opens up possibilities for developing novel functional materials.

References

Application Notes and Protocols for Thin Film Deposition of Calcium Plumbate via Physical Vapor Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and experimental protocols for the deposition of calcium plumbate (CaPbO₃) thin films using physical vapor deposition (PVD) techniques, specifically magnetron sputtering and pulsed laser deposition (PLD). Due to the limited availability of direct literature for CaPbO₃ deposition, these protocols are synthesized from established methodologies for similar lead-based perovskite and complex oxide thin films. These guidelines are intended to serve as a robust starting point for the development of high-quality this compound thin films for various research and development applications.

Introduction to this compound Thin Films

This compound (CaPbO₃) is a perovskite-type oxide material of interest for its potential dielectric, ferroelectric, and conductive properties. Thin film fabrication of this material allows for its integration into various electronic and electrochemical devices. Physical vapor deposition (PVD) is a versatile set of techniques for producing high-quality, uniform thin films with precise thickness control.[1][2] This document outlines two primary PVD methods: magnetron sputtering and pulsed laser deposition.

General Considerations for PVD of Lead-Containing Oxides

The deposition of lead-containing oxide films requires careful control of process parameters to achieve the desired stoichiometry and crystal structure. Key considerations include:

  • Substrate Temperature: Substrate temperature plays a critical role in the crystallinity and phase formation of the deposited film.[3]

  • Oxygen Partial Pressure: An appropriate oxygen partial pressure is crucial during deposition to ensure proper oxygen stoichiometry in the perovskite structure and prevent the formation of lead oxide sub-phases.[3][4]

  • Post-Deposition Annealing: A post-deposition annealing step can be employed to improve crystallinity and promote the desired phase formation.[5]

  • Target/Source Material: High-purity, stoichiometric CaPbO₃ targets are essential for achieving high-quality films.

Experimental Protocols

Protocol 1: RF Magnetron Sputtering of this compound

RF magnetron sputtering is a widely used PVD technique for depositing oxide thin films.[3] This protocol outlines a general procedure for the deposition of CaPbO₃.

Materials and Equipment:

  • Sputtering system with RF power supply

  • High-purity this compound (CaPbO₃) sputtering target

  • Substrates (e.g., Si/SiO₂, SrTiO₃, Pt/Ti/SiO₂/Si)

  • High-purity argon (Ar) and oxygen (O₂) gases

  • Substrate heater

  • Standard substrate cleaning chemicals (acetone, isopropanol, deionized water)

Procedure:

  • Substrate Preparation:

    • Ultrasonically clean the substrates sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Mount the substrates onto the substrate holder.

  • System Pump-Down:

    • Load the substrates into the deposition chamber.

    • Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.

  • Deposition:

    • Introduce argon gas into the chamber.

    • Heat the substrate to the desired deposition temperature (refer to Table 1).

    • Pre-sputter the CaPbO₃ target for 5-10 minutes with the shutter closed to clean the target surface.

    • Introduce oxygen gas at the desired flow rate to create a reactive sputtering environment.

    • Open the shutter to begin deposition onto the substrates.

    • Sputter for the desired time to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the RF power and gas flow.

    • Cool the substrates to room temperature in a vacuum or an oxygen atmosphere.

    • Vent the chamber and remove the coated substrates.

    • If required, perform a post-deposition anneal in a tube furnace with a controlled oxygen atmosphere.

Protocol 2: Pulsed Laser Deposition (PLD) of this compound

PLD is another powerful PVD technique known for its ability to maintain the stoichiometry of complex materials from the target to the film.[6][7]

Materials and Equipment:

  • PLD system with a high-power pulsed laser (e.g., KrF excimer laser)

  • High-density, stoichiometric this compound (CaPbO₃) target

  • Substrates (e.g., Si/SiO₂, SrTiO₃, Pt/Ti/SiO₂/Si)

  • High-purity oxygen (O₂) gas

  • Substrate heater

  • Standard substrate cleaning chemicals

Procedure:

  • Substrate Preparation:

    • Follow the same cleaning procedure as in Protocol 3.1.

  • System Setup:

    • Mount the CaPbO₃ target and substrates in the PLD chamber.

    • Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.

  • Deposition:

    • Heat the substrate to the desired deposition temperature (refer to Table 2).

    • Introduce oxygen gas to the desired background pressure.

    • Set the laser parameters (fluence, repetition rate).

    • Ablate the rotating target with the pulsed laser to create a plasma plume directed at the substrate.[6]

    • Deposit for the required number of pulses to achieve the desired film thickness.

  • Post-Deposition:

    • Turn off the laser and heater.

    • Cool the substrates in a high-pressure oxygen environment (e.g., 200-500 Torr) to promote oxygen incorporation.

    • Vent the chamber and remove the samples.

    • A post-deposition annealing step may be performed if necessary.

Data Presentation: Deposition Parameters

The following tables summarize suggested starting parameters for the deposition of CaPbO₃ thin films. These parameters may require optimization based on the specific deposition system and desired film properties.

Table 1: Suggested RF Magnetron Sputtering Parameters for CaPbO₃

ParameterValueUnit
TargetStoichiometric CaPbO₃-
SubstrateSi/SiO₂, SrTiO₃, Pt/Ti/SiO₂/Si-
Base Pressure< 1 x 10⁻⁶Torr
Sputtering Pressure5 - 20mTorr
Substrate Temperature300 - 600°C
RF Power50 - 150W
Ar Flow Rate10 - 50sccm
O₂ Flow Rate1 - 10sccm
Deposition TimeVaries with desired thicknessmin
Post-Annealing Temp.500 - 700°C

Table 2: Suggested Pulsed Laser Deposition (PLD) Parameters for CaPbO₃

ParameterValueUnit
TargetHigh-density, stoichiometric CaPbO₃-
SubstrateSi/SiO₂, SrTiO₃, Pt/Ti/SiO₂/Si-
Base Pressure< 1 x 10⁻⁶Torr
O₂ Background Pressure10 - 200mTorr
Substrate Temperature500 - 700°C
Laser Fluence1 - 3J/cm²
Laser Repetition Rate1 - 10Hz
Target-Substrate Dist.4 - 8cm
Post-Deposition CoolingHigh O₂ pressure (200-500 Torr)-

Visualization of Experimental Workflow and Parameter Relationships

PVD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition sub_prep Substrate Cleaning (Acetone, IPA, DI Water) sys_prep System Pump-Down (Base Pressure < 10^-6 Torr) sub_prep->sys_prep heat Substrate Heating sys_prep->heat Load Substrates gas Introduce Process Gases (Ar and/or O2) heat->gas deposit Initiate Deposition (Sputtering or PLD) gas->deposit cool Cool Down in Controlled Atmosphere deposit->cool Deposition Complete anneal Post-Deposition Annealing (Optional) cool->anneal char Film Characterization (XRD, SEM, AFM) anneal->char

PVD Experimental Workflow for this compound Thin Films

Parameter_Relationships sub_temp Substrate Temperature crystallinity Crystallinity sub_temp->crystallinity influences morphology Surface Morphology sub_temp->morphology influences phase Phase Purity sub_temp->phase influences o2_pressure Oxygen Partial Pressure stoichiometry Stoichiometry o2_pressure->stoichiometry controls o2_pressure->phase controls dep_rate Deposition Rate dep_rate->crystallinity affects dep_rate->morphology affects anneal Post-Deposition Annealing anneal->crystallinity improves anneal->phase promotes

Key Deposition Parameters and Their Influence on Film Properties

Characterization of this compound Thin Films

After deposition, a comprehensive characterization of the CaPbO₃ thin films is essential to determine their properties. Recommended techniques include:

  • X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size.

  • Scanning Electron Microscopy (SEM): For imaging the surface morphology and cross-section to determine film thickness.

  • Atomic Force Microscopy (AFM): To quantify surface roughness and grain size.[5]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states.

  • Ellipsometry: For precise measurement of film thickness and optical constants.

  • Electrical Measurements: To characterize the dielectric and ferroelectric properties (e.g., capacitance-voltage, polarization-electric field hysteresis loops).

By following these generalized protocols and systematically optimizing the deposition parameters, researchers can successfully fabricate high-quality this compound thin films for a wide range of scientific and technological applications.

References

Application Notes and Protocols for Electrochemical Impedance Spectroscopy of Calcium Plumbate Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium plumbate (Ca₂PbO₄) is a corrosion-inhibiting pigment historically used in primers for steel surfaces. It functions through a passivation mechanism, where the pigment reacts with acidic components and moisture to form a protective layer on the metal substrate, reducing the rate of corrosion. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to evaluate the performance of protective coatings.[1][2] By applying a small amplitude sinusoidal voltage and measuring the resulting current, EIS can provide quantitative data on the barrier properties of the coating and the corrosion processes occurring at the metal-coating interface.[1] These application notes provide a detailed protocol for utilizing EIS to assess the protective performance of this compound coatings.

Principles of EIS for Coating Evaluation

An intact protective coating acts as a capacitor, separating the corrosive electrolyte from the metallic substrate.[3] As the coating degrades, electrolyte penetrates its pores, leading to a decrease in its resistance and an increase in its capacitance.[4] Eventually, corrosion may initiate at the substrate, which can be detected by the appearance of a charge transfer resistance and a double-layer capacitance at the coating-metal interface.[4]

EIS data is often analyzed by fitting it to an equivalent electrical circuit model, where each component of the circuit represents a specific physical or electrochemical process.[5][6] By tracking the changes in these circuit elements over time, the degradation of the coating and the underlying substrate can be monitored.

Experimental Protocols

This section details the necessary materials, equipment, and procedures for conducting EIS measurements on this compound coated samples.

Materials and Equipment
  • Potentiostat/Galvanostat with EIS capability: A device capable of applying a small AC voltage over a wide frequency range and measuring the resulting current and phase shift.

  • Three-electrode electrochemical cell: Consisting of a working electrode (the coated sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE, or Silver/Silver Chloride - Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[7]

  • Coated Samples: Steel panels coated with a this compound primer. The coating thickness should be uniform and known.

  • Electrolyte Solution: Typically a 3.5% sodium chloride (NaCl) solution to simulate a corrosive marine environment.[7]

  • Faraday Cage: To shield the experimental setup from external electromagnetic interference, which is crucial for high impedance coatings.[3]

  • EIS Data Analysis Software: For fitting the impedance data to equivalent circuit models.

Experimental Procedure
  • Sample Preparation:

    • Prepare steel panels of a defined surface area.

    • Apply the this compound coating to the panels according to the manufacturer's specifications.

    • Allow the coatings to cure completely under controlled temperature and humidity conditions.[8]

    • The typical thickness for a primer coat is in the range of 40-60 µm.[8]

  • Electrochemical Cell Setup:

    • Place the electrochemical cell onto the surface of the coated panel, ensuring a watertight seal. The exposed area of the coating to the electrolyte will be the working electrode area.[7]

    • Fill the cell with the 3.5% NaCl electrolyte solution.

    • Position the reference electrode and the counter electrode in the electrolyte, ensuring the reference electrode is close to the working electrode surface to minimize ohmic drop.

  • EIS Measurement:

    • Connect the electrodes to the potentiostat.

    • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state.

    • Perform the EIS measurement by applying a small AC voltage perturbation (e.g., 10-50 mV) around the OCP.[7]

    • Scan over a frequency range, typically from 100 kHz down to 10 mHz.[7]

    • Record the impedance and phase angle as a function of frequency.

    • For accelerated testing, measurements can be taken at regular intervals during exposure to corrosive conditions (e.g., continuous immersion, salt spray, or thermal cycling).[3][9]

Data Presentation and Analysis

The performance of the this compound coating can be evaluated by monitoring the changes in impedance parameters over time. The following table presents hypothetical data for a this compound coating at different stages of degradation.

Immersion Time (hours)Coating Resistance (R_c) (Ω·cm²)Coating Capacitance (C_c) (F/cm²)Charge Transfer Resistance (R_ct) (Ω·cm²)Double Layer Capacitance (C_dl) (F/cm²)
0 (Initial) 1.5 x 10¹⁰2.5 x 10⁻⁹> 10¹²< 10⁻⁹
100 8.0 x 10⁹5.0 x 10⁻⁹> 10¹¹1.0 x 10⁻⁸
500 2.0 x 10⁸1.2 x 10⁻⁸5.0 x 10⁹5.0 x 10⁻⁷
1000 (Failure) 5.0 x 10⁶5.0 x 10⁻⁸1.0 x 10⁷2.0 x 10⁻⁶

Note: This table contains illustrative data as specific quantitative data for this compound coatings was not available in the search results. The trends are representative of a degrading coating system.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for evaluating this compound coatings using EIS.

G cluster_prep Sample Preparation cluster_exp EIS Experiment cluster_analysis Data Analysis A Steel Panel Preparation B This compound Coating Application A->B C Curing B->C D Electrochemical Cell Setup C->D E OCP Stabilization D->E F EIS Measurement E->F G Bode and Nyquist Plots F->G H Equivalent Circuit Modeling G->H I Parameter Extraction H->I J Performance Evaluation I->J

Caption: Workflow for EIS analysis of this compound coatings.

Signaling Pathway: Corrosion Protection Mechanism

The diagram below illustrates the logical relationship of the corrosion protection mechanism of a this compound coating and how EIS monitors its performance.

G cluster_coating Coating System cluster_environment Corrosive Environment cluster_eis EIS Monitoring A This compound Coating D Passivation Layer Formation A->D inhibits H High R_c, Low C_c A->H B Steel Substrate C Water & Oxygen Penetration C->B attacks F Coating Degradation (Pore Formation) C->F D->B protects E Corrosion Inhibition D->E G Corrosion Initiation F->G I Decreasing R_c, Increasing C_c F->I J Appearance of R_ct and C_dl G->J

Caption: Corrosion inhibition by this compound and EIS monitoring.

References

Application Notes and Protocols: Formulating Calcium Plumbate-Based Anticorrosive Primers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and evaluation of calcium plumbate-based anticorrosive primers. The information is intended to guide researchers and professionals in the development and testing of protective coatings for metallic substrates, particularly galvanized steel.

Introduction

This compound (Ca₂PbO₄) is an inorganic pigment that has been historically utilized in anticorrosive primers.[1] Its primary application is in the protection of iron and steel, where it functions by passivating both the anodic and cathodic corrosion sites on the metal surface.[2] Primers formulated with this compound, often in a linseed oil or alkyd resin binder, have demonstrated excellent adhesion, particularly to challenging substrates like galvanized iron.[2] This document outlines a typical formulation for a this compound-based primer, details the manufacturing process, and provides standardized protocols for evaluating its performance.

Primer Formulation and Manufacturing

The formulation of an effective anticorrosive primer requires a precise combination of pigment, binder, solvents, and additives. The following table provides a representative formulation for a this compound-based alkyd primer.

Table 1: Representative Formulation of a this compound-Based Anticorrosive Primer

Component Generic Name Function Weight Percentage (%)
Pigment This compoundAnticorrosive Pigment30 - 40
Extender Pigments (e.g., Talc, Barytes)Filler, Reinforcement10 - 20
Binder Long Oil Alkyd ResinFilm Former, Adhesion25 - 35
Solvent Mineral SpiritsViscosity Adjustment15 - 25
Additives Driers (e.g., Cobalt, Calcium Naphthenates)Curing Agent1 - 2
Anti-skinning Agent (e.g., Methyl Ethyl Ketoxime)Prevents skin formation< 1
Dispersing AgentPigment wetting and stabilization< 1

Note: This is a representative formulation. Actual percentages may vary depending on the specific raw materials and desired primer properties.

Manufacturing Process Workflow

The manufacturing of the primer involves several key stages to ensure proper dispersion of the pigment within the binder and a homogenous final product.

G cluster_0 Stage 1: Pre-mixing cluster_1 Stage 2: Pigment Dispersion cluster_2 Stage 3: Let-down and Quality Control Binder and Solvent Binder and Solvent Pre-mix Pre-mix Binder and Solvent->Pre-mix Initial Mixing Additives Additives Additives->Pre-mix Dispersion Dispersion Pre-mix->Dispersion Add to Mill Base This compound This compound This compound->Dispersion Extender Pigments Extender Pigments Extender Pigments->Dispersion Final Mix Final Mix Dispersion->Final Mix Let-down with remaining binder QC Testing QC Testing Final Mix->QC Testing Viscosity, Fineness Final Product Final Product QC Testing->Final Product Approved

Figure 1: Primer Manufacturing Workflow

Anticorrosive Mechanism of this compound

This compound provides corrosion protection through a passivation mechanism that affects both anodic and cathodic regions of the steel substrate. This dual action is a distinguishing feature compared to some other anticorrosive pigments.

G cluster_0 Corrosion Initiation cluster_1 This compound Intervention Steel_Substrate Steel Substrate (Fe) Anodic_Site Anodic Site (Fe → Fe²⁺ + 2e⁻) Steel_Substrate->Anodic_Site Cathodic_Site Cathodic Site (O₂ + 2H₂O + 4e⁻ → 4OH⁻) Steel_Substrate->Cathodic_Site Water_Oxygen Water (H₂O) & Oxygen (O₂) Water_Oxygen->Anodic_Site Water_Oxygen->Cathodic_Site Anodic_Passivation Anodic Passivation (Formation of a stable iron oxide/plumbate complex) Anodic_Site->Anodic_Passivation Inhibition Cathodic_Passivation Cathodic Passivation (Formation of insoluble calcium compounds, e.g., CaCO₃, Ca(OH)₂) Cathodic_Site->Cathodic_Passivation Inhibition Calcium_Plumbate This compound (Ca₂PbO₄) in Primer Calcium_Plumbate->Anodic_Passivation Calcium_Plumbate->Cathodic_Passivation Corrosion_Protection Corrosion Protection Anodic_Passivation->Corrosion_Protection Cathodic_Passivation->Corrosion_Protection G cluster_testing Performance Testing Start Start Substrate_Preparation Substrate Preparation (Cleaning, Degreasing) Start->Substrate_Preparation Primer_Application Primer Application (Controlled Thickness) Substrate_Preparation->Primer_Application Curing Curing (Specified Time and Temperature) Primer_Application->Curing Scribing Scribing (Optional) For Corrosion Creepage Evaluation Curing->Scribing Adhesion_Test Adhesion Test (ASTM D4541) Curing->Adhesion_Test Corrosion_Test Corrosion Resistance Test (ASTM B117) Scribing->Corrosion_Test Data_Analysis Data Analysis and Reporting Corrosion_Test->Data_Analysis Adhesion_Test->Data_Analysis End End Data_Analysis->End

References

Application Notes: Calcium Plumbate as a Potential Dielectric Material in Capacitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Calcium Plumbate as a Dielectric Candidate

In the continuous search for advanced dielectric materials for energy storage applications, perovskite oxides have been a focal point of research due to their high dielectric constants. This compound (Ca₂PbO₄), a compound with a perovskite-related structure, presents itself as an intriguing but underexplored candidate for use in capacitors. While primarily known as an anti-corrosive pigment, its chemical composition, containing both alkaline earth and lead cations, suggests potential for interesting dielectric properties, analogous to well-established lead-based perovskite ferroelectrics like lead titanate (PbTiO₃) and lead zirconate titanate (PZT).[1][2][3]

This document provides an overview of the potential of this compound as a dielectric material, drawing comparisons with related compounds. It also outlines detailed experimental protocols for its synthesis, and the fabrication and characterization of capacitors based on this material to facilitate future research in this area.

Theoretical Dielectric Properties and Comparative Analysis

Direct quantitative data on the dielectric properties of this compound is scarce in current literature. However, by examining the properties of analogous lead-based and calcium-based perovskite oxides, we can hypothesize its potential performance.

Lead-based perovskites are renowned for their excellent dielectric and piezoelectric properties.[4] For instance, lead titanate (PbTiO₃) has a dielectric constant of approximately 350 at room temperature.[1] Lead zirconate titanate (PZT) ceramics can exhibit even higher dielectric constants, often in the range of 1000-3000, depending on the specific composition and processing.[3][5] These high dielectric constants are a key attribute for capacitor applications, enabling the storage of more charge at a given voltage.

The inclusion of calcium in the perovskite structure can influence the dielectric properties. While calcium titanate (CaTiO₃) itself has a more modest dielectric constant compared to its lead-based counterparts, its presence in solid solutions can be used to tune the temperature stability and other dielectric characteristics of the material.

Given that this compound contains lead in a similar perovskite-like framework, it is plausible that it could exhibit a significant dielectric constant. The actual value would be highly dependent on its crystal structure, purity, and microstructure. The dielectric loss, another critical parameter for capacitor performance, would also need to be experimentally determined. For high-frequency applications, a low loss tangent is desirable.[6]

The dielectric breakdown strength is a measure of a material's ability to withstand a strong electric field without failure.[7] For ceramic materials, this property is sensitive to factors like porosity and grain size.[8] Research on other lead-based ceramics suggests that with optimized processing, a high breakdown strength could potentially be achieved in this compound ceramics.[9][10]

Data Presentation: Dielectric Properties of Analogous Perovskite Oxides

To provide a framework for future experimental work on this compound, the following table summarizes the typical dielectric properties of some well-characterized, analogous perovskite oxides.

MaterialChemical FormulaDielectric Constant (εr) at Room TemperatureDielectric Loss (tan δ) at 1 kHzBreakdown Strength (kV/mm)
Lead TitanatePbTiO₃~350~0.01 - 0.0510 - 20
Lead Zirconate TitanatePZT1000 - 3000~0.01 - 0.035 - 15
Calcium TitanateCaTiO₃~150 - 200~0.001 - 0.01> 20
This compound (Hypothetical) Ca₂PbO₄ To be determined To be determined To be determined

Note: The values presented are approximate and can vary significantly with material processing, purity, and measurement conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound powder, and the subsequent fabrication and characterization of a ceramic capacitor.

Protocol 1: Synthesis of this compound (Ca₂PbO₄) Powder via Solid-State Reaction

This protocol is adapted from a documented method for preparing Ca₂PbO₄ powder.[11]

Materials and Equipment:

  • Calcium salt (e.g., calcium oxide - CaO or calcium nitrate - Ca(NO₃)₂)

  • Lead salt (e.g., lead(II) oxide - PbO or lead(II) nitrate - Pb(NO₃)₂)

  • Agate mortar and pestle

  • Corundum crucible

  • Muffle furnace

  • Sieves (e.g., 100-200 mesh)

  • Ultrasonic bath

  • Cleaning solution (e.g., 0.5-3% ammonium chloride solution or dilute acid)

  • Deionized water

  • Filtration apparatus

  • Drying oven

Procedure:

  • Mixing and Grinding:

    • Stoichiometrically mix the calcium and lead salts. For example, mix CaO and PbO in a 2:1 molar ratio.

    • Thoroughly grind the mixture in an agate mortar and pestle until a homogeneous powder is obtained.[11]

  • Calcination:

    • Transfer the ground powder into a corundum crucible.

    • Place the crucible in a muffle furnace and heat to a high temperature (e.g., 800-1000 °C) for several hours to facilitate the solid-state reaction. The exact temperature and duration may require optimization.[11]

  • Purification:

    • After cooling, grind the calcined product and sieve it to obtain a fine powder.[11]

    • Wash the powder with a cleaning solution in an ultrasonic bath to remove any unreacted precursors or secondary phases.[11]

    • Filter and wash the powder repeatedly with deionized water until the filtrate is neutral.

  • Drying:

    • Dry the purified Ca₂PbO₄ powder in an oven at a suitable temperature (e.g., 120 °C) for several hours.

  • Characterization:

    • Confirm the phase purity and crystal structure of the synthesized powder using X-ray diffraction (XRD).

    • Analyze the morphology and particle size of the powder using scanning electron microscopy (SEM).

Protocol 2: Fabrication of a this compound Ceramic Capacitor

This protocol outlines a general procedure for creating a simple parallel-plate capacitor from the synthesized powder.

Materials and Equipment:

  • Synthesized Ca₂PbO₄ powder

  • Polyvinyl alcohol (PVA) binder solution

  • Hydraulic press

  • High-temperature furnace

  • Silver paste or other conductive electrode material

  • Screen printing or painting equipment

Procedure:

  • Powder Processing:

    • Mix the Ca₂PbO₄ powder with a few drops of PVA binder solution to aid in granulation.

  • Green Body Formation:

    • Press the granulated powder in a die using a hydraulic press at a pressure of 100-200 MPa to form a dense pellet (green body).

  • Sintering:

    • Place the green body on a zirconia plate and sinter it in a high-temperature furnace. The sintering temperature and duration will need to be optimized to achieve high density while controlling grain growth (a typical starting point for lead-based perovskites is 1000-1200 °C).

  • Electrode Application:

    • Apply a conductive paste (e.g., silver paste) to both parallel surfaces of the sintered ceramic pellet to form the capacitor electrodes.[12][13]

    • Dry and fire the electrodes according to the paste manufacturer's instructions.

Protocol 3: Characterization of the this compound Capacitor

This protocol describes the measurement of the key dielectric properties of the fabricated capacitor.

Equipment:

  • LCR meter or impedance analyzer[14]

  • Temperature-controlled sample holder or furnace

  • High-voltage power supply and breakdown voltage tester

Procedure:

  • Dielectric Constant and Loss Tangent Measurement:

    • Measure the capacitance (C) and dissipation factor (tan δ) of the capacitor over a range of frequencies (e.g., 100 Hz to 1 MHz) at room temperature using an LCR meter.[11][14]

    • Calculate the dielectric constant (εr) using the formula: εr = (C * d) / (ε₀ * A), where d is the thickness of the ceramic pellet, A is the electrode area, and ε₀ is the permittivity of free space.

    • Repeat the measurements at various temperatures to determine the temperature dependence of the dielectric properties.

  • Dielectric Breakdown Strength Measurement:

    • Apply an increasing DC voltage across the capacitor at a controlled ramp rate until electrical breakdown occurs.[7]

    • The breakdown voltage is the voltage at which a sudden increase in current is observed.

    • Calculate the dielectric breakdown strength by dividing the breakdown voltage by the thickness of the ceramic pellet.[7]

Mandatory Visualizations

experimental_workflow cluster_synthesis Powder Synthesis cluster_fabrication Capacitor Fabrication cluster_characterization Dielectric Characterization start Start: Precursor Salts (CaO, PbO) mix Mixing and Grinding start->mix calcinate Calcination mix->calcinate purify Purification and Drying calcinate->purify powder Ca₂PbO₄ Powder purify->powder press Pellet Pressing powder->press sinter Sintering press->sinter electrode Electrode Application sinter->electrode capacitor Ca₂PbO₄ Capacitor electrode->capacitor diel_meas Dielectric Constant & Loss Measurement capacitor->diel_meas break_meas Breakdown Strength Measurement capacitor->break_meas data Quantitative Data diel_meas->data break_meas->data

Caption: Experimental workflow for synthesis and characterization of Ca₂PbO₄ capacitors.

logical_relationship cluster_input Inputs cluster_process Core Processes cluster_output Outputs & Analysis precursors Chemical Precursors (Calcium & Lead Salts) synthesis Material Synthesis (Solid-State Reaction) precursors->synthesis process_params Process Parameters (Temp, Time, Pressure) process_params->synthesis fabrication Device Fabrication (Capacitor Assembly) process_params->fabrication synthesis->fabrication characterization Property Measurement (Dielectric, Electrical) fabrication->characterization analysis Performance Evaluation & Material Optimization characterization->analysis analysis->process_params Feedback Loop

Caption: Logical relationship between synthesis, fabrication, and characterization.

References

Application Note: Characterization of Calcium Plumbate (CaPbO₃) Thin Films using X-ray Diffraction and Scanning Electron Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calcium plumbate (CaPbO₃), a perovskite oxide, is a material of growing interest for various applications, including ferroelectric devices, sensors, and catalytic systems. The performance of CaPbO₃ in these applications is critically dependent on the structural and morphological properties of the thin films. X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are powerful and complementary techniques for the comprehensive characterization of these films. XRD provides detailed information about the crystal structure, phase purity, and crystallite size, while SEM reveals the surface morphology, grain size, and elemental composition. This application note provides detailed protocols for the characterization of this compound thin films using XRD and SEM, and presents exemplary data for analysis.

Experimental Protocols

Thin Film Deposition: Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition is a versatile technique for growing high-quality crystalline thin films of complex oxides like this compound.[1][2]

Protocol:

  • Target Preparation: A stoichiometric this compound (CaPbO₃) target is prepared by standard solid-state reaction methods. Calcium carbonate (CaCO₃) and lead (II,IV) oxide (Pb₃O₄) powders are mixed in a 3:1 molar ratio, pressed into a pellet, and sintered at high temperatures (e.g., 800-1000 °C) to form the desired perovskite phase.

  • Substrate Preparation: Single-crystal substrates, such as strontium titanate (SrTiO₃) or silicon (Si), are cleaned ultrasonically in a sequence of acetone, isopropanol, and deionized water, and then dried with nitrogen gas.

  • Deposition Chamber Setup: The substrate is mounted onto a heater in the PLD chamber, facing the CaPbO₃ target. The chamber is evacuated to a base pressure of ~10⁻⁶ Torr.

  • Deposition Parameters:

    • Laser: KrF excimer laser (λ = 248 nm).

    • Laser Fluence: 1-3 J/cm².

    • Repetition Rate: 5-10 Hz.

    • Substrate Temperature: 600-750 °C.

    • Oxygen Partial Pressure: 100-300 mTorr.

    • Target-to-Substrate Distance: 4-6 cm.

  • Deposition: The laser is focused onto the rotating target, creating a plasma plume that deposits onto the heated substrate. The deposition time is adjusted to achieve the desired film thickness.

  • Cooling: After deposition, the film is cooled down to room temperature in a high oxygen pressure environment (e.g., 500 Torr) to ensure proper oxygen stoichiometry.

X-ray Diffraction (XRD) Analysis

XRD is employed to determine the crystal structure, phase purity, lattice parameters, and crystallite size of the deposited CaPbO₃ thin films.

Protocol:

  • Instrument Setup: A high-resolution X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.

  • Measurement Configuration:

    • Bragg-Brentano (θ-2θ) scan: To identify the crystalline phases and determine the out-of-plane lattice parameter. The scan range is typically 20-80° in 2θ with a step size of 0.02°.

    • Grazing Incidence XRD (GIXRD): To enhance the signal from the thin film and minimize substrate diffraction. The incidence angle is fixed at a small value (e.g., 0.5-2.0°).

  • Data Analysis:

    • Phase Identification: The obtained diffraction patterns are compared with standard diffraction patterns from databases (e.g., ICDD) to confirm the perovskite phase of CaPbO₃.

    • Lattice Parameter Calculation: The lattice parameters are calculated from the positions of the diffraction peaks using Bragg's Law.

    • Crystallite Size Estimation: The crystallite size is estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (K * λ) / (β * cos(θ)) where D is the crystallite size, K is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) Analysis

SEM is used to visualize the surface morphology and determine the grain size of the thin films. EDX provides the elemental composition.

Protocol:

  • Sample Preparation: The CaPbO₃ thin film sample is mounted on an SEM stub using conductive carbon tape. For non-conductive substrates, a thin conductive coating (e.g., gold or carbon) may be applied to prevent charging.

  • SEM Imaging:

    • Instrument: A field-emission scanning electron microscope (FE-SEM) is used for high-resolution imaging.

    • Operating Parameters:

      • Accelerating Voltage: 5-15 kV.

      • Working Distance: 5-10 mm.

      • Detector: Secondary electron (SE) detector for topographical imaging.

  • Image Analysis: The SEM images are analyzed to determine the grain size and distribution, and to assess the surface roughness and the presence of any defects like cracks or pinholes.

  • EDX Analysis:

    • Detector: An energy-dispersive X-ray spectrometer attached to the SEM is used.

    • Data Acquisition: EDX spectra are acquired from different areas of the film to determine the elemental composition (Ca, Pb, O) and to check for stoichiometry and the presence of any impurities.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the characterization of a pulsed laser deposited this compound thin film.

ParameterValueTechnique Used
XRD Data
Crystal StructurePerovskite (Cubic)XRD
Lattice Parameter (a)4.05 ÅXRD
Crystallite Size35 nmXRD (Scherrer)
Phase PuritySingle Phase CaPbO₃XRD
SEM Data
Average Grain Size150 nmSEM
Surface MorphologyDense, uniform, and crack-freeSEM
EDX Data
Elemental Composition (at%)Ca: ~20%, Pb: ~20%, O: ~60%EDX
StoichiometryClose to 1:1:3 (Ca:Pb:O)EDX

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_char Characterization cluster_analysis Data Analysis Target CaPbO3 Target Synthesis PLD Pulsed Laser Deposition Target->PLD Substrate Substrate Cleaning Substrate->PLD XRD XRD Analysis PLD->XRD SEM SEM & EDX Analysis PLD->SEM XRD_Data Phase ID Lattice Parameter Crystallite Size XRD->XRD_Data SEM_Data Morphology Grain Size Elemental Composition SEM->SEM_Data

Caption: Experimental workflow for the synthesis and characterization of CaPbO₃ thin films.

Conclusion

This application note provides a comprehensive guide for the characterization of this compound thin films using XRD and SEM. The detailed protocols for thin film deposition by PLD and subsequent analysis enable researchers to systematically evaluate the structural and morphological properties of their films. The presented data, although hypothetical, serves as a benchmark for what can be expected from such analyses. The combination of XRD and SEM is essential for establishing the structure-property relationships that are crucial for optimizing the performance of CaPbO₃-based devices.

References

Application Notes and Protocols for Modifying the Electrical Conductivity of Calcium Plumbate via Doping

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium plumbate (CaPbO₃), a perovskite oxide, has garnered interest for its potential applications in various electronic devices. In its undoped state, CaPbO₃ exhibits high electrical resistivity. However, by introducing specific dopants into its crystal lattice, its electrical conductivity can be dramatically altered, transitioning the material from a semiconductor to a metallic conductor. This document provides detailed application notes and experimental protocols for the synthesis of doped this compound and the characterization of its electrical properties. The ability to tune the electrical conductivity of CaPbO₃ opens up possibilities for its use in sensors, electrodes, and other electronic components.

Undoped this compound (CaPbO₃) is characterized by a high electrical resistivity, typically in the range of 3 x 10³ Ω·cm at room temperature.[1][2] This semiconducting behavior can be modified through substitutional doping at the calcium site. Doping with trivalent rare-earth ions such as Lanthanum (La³⁺), Neodymium (Nd³⁺), and Yttrium (Y³⁺) has been shown to induce metallic conductivity.[1][2] This transformation is attributed to the introduction of electron carriers into the antibonding band of the material.[1][2] Conversely, doping with divalent ions like Strontium (Sr²⁺) leads to a reduction in the band gap energy, thereby increasing conductivity, though not necessarily inducing a full metallic state.[1][2]

Data Presentation: Effects of Doping on Electrical Properties of CaPbO₃

The following table summarizes the qualitative and quantitative effects of various dopants on the electrical properties of this compound. While extensive quantitative data for a range of doping concentrations is not widely available in the published literature, the established trends provide a clear direction for material design.

Dopant IonDopant TypeEffect on Electrical PropertiesRoom Temperature Resistivity (Ω·cm)Reference
None-High Resistivity (Semiconducting)3 x 10³[1][2]
La³⁺n-typeInduces Metallic ConductivityNot Specified (Metallic)[1][2]
Nd³⁺n-typeInduces Metallic ConductivityNot Specified (Metallic)[1][2]
Y³⁺n-typeInduces Metallic ConductivityNot Specified (Metallic)[1][2]
Sr²⁺IsovalentReduces Band Gap EnergyNot Specified[1][2]

Experimental Protocols

Synthesis of Doped this compound (High-Pressure, High-Temperature Solid-State Reaction)

This protocol is based on the high-pressure synthesis method, which has been successfully employed for producing dense, polycrystalline samples of doped and undoped CaPbO₃.[1][2]

Materials:

  • Calcium (II) oxide (CaO), high purity (99.9%+)

  • Lead (IV) oxide (PbO₂), high purity (99.9%+)

  • Dopant oxides (e.g., La₂O₃, Nd₂O₃, Y₂O₃, SrO), high purity (99.9%+)

  • Acetone (for cleaning)

  • Mortar and pestle (agate)

  • High-pressure synthesis apparatus (e.g., belt-type or multi-anvil press)

  • Gold or platinum capsule

Procedure:

  • Precursor Preparation:

    • Calculate the stoichiometric amounts of CaO, PbO₂, and the desired dopant oxide required to synthesize Ca₁₋ₓMₓPbO₃ (where M is the dopant and x is the doping concentration).

    • Thoroughly grind the precursor powders in an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture.

  • Sample Encapsulation:

    • Tightly pack the mixed powder into a gold or platinum capsule. The choice of capsule material depends on the reaction temperature and potential reactivity with the sample.

  • High-Pressure, High-Temperature Synthesis:

    • Place the sealed capsule into the high-pressure apparatus.

    • Pressurize the system to the target pressure (e.g., 2-6 GPa).

    • Increase the temperature to the desired synthesis temperature (e.g., 800-1000 °C).

    • Maintain these conditions for the specified reaction time (e.g., 30-60 minutes).

    • Quench the sample to room temperature by turning off the furnace power.

    • Gradually release the pressure.

  • Sample Recovery and Characterization:

    • Carefully recover the sintered pellet from the capsule.

    • Perform structural characterization using X-ray diffraction (XRD) to confirm the perovskite phase formation and to check for any secondary phases.

Measurement of Electrical Conductivity (Four-Probe Method)

The four-probe method is a standard technique for measuring the resistivity of semiconducting and conducting materials, as it minimizes the influence of contact resistance.

Apparatus:

  • Four-point probe head with equally spaced, spring-loaded pins

  • Source measure unit (SMU) or a combination of a constant current source and a high-impedance voltmeter

  • Sample holder and positioning stage

  • Computer for data acquisition

Procedure:

  • Sample Preparation:

    • Ensure the synthesized pellet has a flat, smooth surface for good probe contact. If necessary, polish the surface.

    • Measure the thickness of the pellet at several points and calculate the average thickness.

  • Measurement Setup:

    • Mount the sample on the holder.

    • Carefully lower the four-point probe head onto the surface of the sample.

  • Data Acquisition:

    • Apply a constant DC current (I) through the outer two probes. The magnitude of the current should be chosen to produce a measurable voltage without causing significant sample heating.

    • Measure the voltage (V) across the inner two probes.

    • Reverse the polarity of the current and repeat the voltage measurement to account for any thermoelectric effects.

    • Repeat the measurement at several different locations on the sample to check for uniformity.

  • Resistivity Calculation:

    • The resistivity (ρ) is calculated using the following formula: ρ = (V / I) * 2 * π * s * C where:

      • V is the measured voltage

      • I is the applied current

      • s is the probe spacing

      • C is a correction factor that depends on the sample geometry (thickness, lateral dimensions) relative to the probe spacing. For a thin sheet, the formula simplifies.

Visualizations

Signaling Pathways and Logical Relationships

Doping_Effect cluster_doping Doping Strategy cluster_effect Effect on Electronic Structure cluster_conductivity Resulting Electrical Conductivity Dopant_Type Dopant Type Trivalent Trivalent (e.g., La³⁺, Nd³⁺, Y³⁺) Dopant_Type->Trivalent Divalent Divalent (e.g., Sr²⁺) Dopant_Type->Divalent Carrier_Injection Electron Carrier Injection into Antibonding Band Trivalent->Carrier_Injection Band_Gap_Reduction Reduction of Band Gap Energy Divalent->Band_Gap_Reduction Metallic Metallic Conductivity Carrier_Injection->Metallic Increased_Conductivity Increased Semiconductor Conductivity Band_Gap_Reduction->Increased_Conductivity

Caption: Logical relationship between dopant type and the resulting electrical conductivity of CaPbO₃.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: Precursor Powders (CaO, PbO₂, Dopant Oxide) Mixing Homogeneous Mixing (Mortar and Pestle) Start->Mixing Encapsulation Encapsulation (Au/Pt Capsule) Mixing->Encapsulation HPHT High-Pressure, High-Temperature Treatment Encapsulation->HPHT Recovery Sample Recovery HPHT->Recovery XRD Structural Analysis (X-Ray Diffraction) Recovery->XRD Four_Probe Electrical Conductivity Measurement (Four-Probe) Recovery->Four_Probe Data_Analysis Data Analysis and Resistivity Calculation Four_Probe->Data_Analysis

Caption: Experimental workflow for the synthesis and electrical characterization of doped CaPbO₃.

References

Application Notes and Protocols for the Safe Handling and Disposal of Calcium Plumbate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: AP-CPB-LAB-2025-10-31 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium plumbate (Ca₂PbO₄) is an inorganic compound that has historically been used as a pigment in anti-corrosive paints.[1] In a laboratory setting, its handling requires stringent safety protocols due to its significant health hazards. As a lead-based compound, this compound is acutely toxic, a suspected carcinogen, and a reproductive toxin.[1][2][3] Chronic exposure can lead to lead poisoning and long-term organ damage.[1][4]

These application notes provide detailed protocols for the safe handling, storage, spill management, and disposal of this compound to minimize exposure risk and ensure a safe laboratory environment. Adherence to these guidelines is mandatory for all personnel working with this compound.

Hazard Identification and Classification

This compound poses severe health risks. The following table summarizes its hazard classification according to the Globally Harmonized System (GHS).[1][3]

Hazard Class Pictogram Signal Word Hazard Statement(s)
Germ Cell Mutagenicity (Category 2)Health HazardWarning H341: Suspected of causing genetic defects.[3]
Carcinogenicity (Category 2)Health HazardWarning H351: Suspected of causing cancer.[3]
Reproductive Toxicity (Category 1A)Health HazardDanger H360Df: May damage the unborn child. Suspected of damaging fertility.[3]
Specific Target Organ Toxicity (Repeated Exposure)Health HazardWarning H373: May cause damage to organs through prolonged or repeated exposure.[1]
Hazardous to the Aquatic EnvironmentEnvironmentWarning Very toxic to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure. The following PPE is mandatory when handling this compound.[2][5]

Task Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Weighing/Handling Solid Double-gloved with nitrile or chloroprene gloves.[2]Safety glasses with side shields and a face shield.[2]Flame-resistant lab coat, long pants, closed-toe shoes, and disposable coveralls.[2][6]A NIOSH-approved respirator with a high-efficiency particulate (HEPA) filter is required.[6]
Handling Dilute Solutions Nitrile or chloroprene gloves.[2]Safety glasses with side shields.Flame-resistant lab coat, long pants, closed-toe shoes.[2]Required if there is any risk of aerosol generation.
Spill Cleanup Double-gloved with nitrile or chloroprene gloves.Chemical splash goggles and a face shield.Disposable, chemical-resistant coveralls.[6]A full-face, air-purifying respirator (PAPR) with HEPA filters is recommended.[6]
Waste Packaging Nitrile or chloroprene gloves.Safety glasses with side shields.Flame-resistant lab coat.Not typically required if waste is already contained.

Experimental Protocols

Protocol 4.1: Safe Handling and Use

This protocol outlines the procedure for safely handling solid this compound and preparing solutions. All work must be conducted within a certified chemical fume hood.[2][4]

Methodology:

  • Pre-Handling Checklist:

    • Confirm the chemical fume hood is operational and has a valid certification.

    • Ensure a safety shower and eyewash station are readily accessible.[2]

    • Review the Safety Data Sheet (SDS) for this compound.[2]

    • Assemble all necessary PPE as specified in Section 3.0.

    • Designate a specific area within the fume hood for handling the compound.

  • Weighing Solid this compound:

    • Don the appropriate PPE, including a respirator.

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat, avoiding any dust generation.[2] Use a spatula and handle the container gently.

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • Place a beaker containing the appropriate solvent on a stir plate within the fume hood.

    • Slowly add the weighed this compound to the solvent while stirring to prevent clumping and dust formation.

    • If heating is required, use a controlled heating mantle.

  • Post-Handling:

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Wipe down the designated work area within the fume hood with a damp cloth. Dispose of the cloth as hazardous waste.

    • Carefully doff PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water immediately after the procedure.[4][7]

Protocol 4.2: Storage and Transportation

Methodology:

  • Storage:

    • Store this compound in its original, tightly closed container.[2]

    • The storage location must be a cool, dry, and well-ventilated area designated for toxic chemicals.[2]

    • Store away from incompatible materials such as oxidizing agents.[2]

    • The storage cabinet should be clearly labeled with a "Toxic" or "Carcinogen" warning sign.

  • Intra-Laboratory Transportation:

    • When moving this compound outside the fume hood (e.g., from storage to the hood), use secondary containment.[4]

    • The primary container must be sealed and placed inside a non-breakable, sealed secondary container.[4]

Emergency Procedures

Protocol 5.1: Spill Management

Immediate and correct response to a spill is critical to prevent exposure.

Methodology for Small Spills (Inside a Fume Hood):

  • Ensure the fume hood sash is kept at the lowest practical height.

  • Wearing appropriate PPE (Section 3.0), gently cover the spill with an absorbent material to avoid raising dust.[2]

  • Carefully sweep or scoop the material into a labeled hazardous waste container.[2]

  • Wipe the area with a damp cloth, then decontaminate with an appropriate cleaning agent.

  • Dispose of all cleanup materials as hazardous waste.

Methodology for Large Spills or Spills Outside a Fume Hood:

  • Evacuate all personnel from the immediate area.[2]

  • Alert colleagues and the laboratory supervisor.

  • Restrict access to the contaminated area.

  • Contact the institution's Environmental Health & Safety (EHS) department immediately.[4] Do not attempt to clean up a large spill or any spill outside of a fume hood yourself.[4]

  • Provide the EHS response team with the SDS for this compound.

Protocol 5.2: First Aid and Exposure Response

The following table summarizes first aid measures in case of exposure.[2] Medical attention should be sought in all cases of exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[2][4] Hold eyelids open to ensure thorough rinsing. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected skin area with plenty of mild soap and water.[2] Cover the skin with an antibacterial cream and seek medical attention.[2]
Inhalation Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion Rinse the mouth thoroughly with water.[2] Do NOT induce vomiting. Seek immediate medical attention.

Waste Disposal Protocol

All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[8][9]

Methodology:

  • Waste Collection:

    • Collect all solid waste (e.g., leftover compound, contaminated consumables like gloves, wipes, and weigh boats) in a dedicated, non-breakable container with a tightly sealing lid.[2]

    • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by EHS.

  • Waste Labeling:

    • Affix a completed hazardous waste label to the container.[2] The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Toxic," "Carcinogen")

      • The accumulation start date.

  • Waste Storage:

    • Store the sealed waste container in a designated and secure location, preferably within a fume hood or a ventilated cabinet, using secondary containment.[2]

  • Final Disposal:

    • Arrange for pickup and disposal by the institution's certified hazardous waste management service.[8] Never dispose of this compound down the drain or in regular trash.[2]

Workflow and Logic Diagrams

The following diagram illustrates the complete workflow for handling and disposing of this compound in a laboratory setting.

G start_end start_end process process decision decision hazard hazard start Start: Receive This compound store Store in Designated Chemical Cabinet start->store plan Plan Experiment & Review SDS store->plan ppe Don Appropriate PPE (Sec 3.0) plan->ppe hood Work in Certified Chemical Fume Hood ppe->hood handle Weigh & Handle Compound hood->handle spill Spill Occurs? handle->spill decon Decontaminate Area & Equipment waste Collect Waste in Labeled Container decon->waste spill->decon No spill_small Small Spill (in hood) spill->spill_small Yes, Small spill_large Large Spill or Outside Hood spill->spill_large Yes, Large dispose Store Waste for EHS Pickup waste->dispose end End: Waste Disposed dispose->end cleanup_small Clean up per Protocol (Sec 5.1) spill_small->cleanup_small evacuate Evacuate & Call EHS (Sec 5.1) spill_large->evacuate cleanup_small->decon

Caption: Workflow for Safe Handling and Disposal of this compound.

References

Application Notes and Protocols: Exploring Calcium Plumbate as a Component in Solid Oxide Fuel Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Oxide Fuel Cells (SOFCs) represent a promising high-efficiency energy conversion technology. The performance and longevity of SOFCs are critically dependent on the materials used for their core components: the anode, cathode, and electrolyte. Perovskite-type oxides are a class of materials extensively investigated for these applications due to their tunable electronic and ionic properties. This document outlines the exploration of calcium plumbate (CaPbO₃) as a potential, albeit challenging, candidate material for SOFC components.

This compound, a perovskite oxide, has not been conventionally studied for SOFC applications. Initial investigations reveal a high electrical resistivity in its undoped state, which presents a significant hurdle for its direct use as an electrode. However, the potential for modifying its properties through doping suggests a pathway for further research. These notes provide a summary of the known properties of this compound, alongside detailed protocols for its synthesis and characterization to assess its suitability for SOFCs.

Data Presentation

A critical aspect of developing new materials for SOFCs is ensuring thermo-mechanical and electrochemical compatibility between components. The following tables summarize key properties of this compound and provide a comparative overview of typical values for standard SOFC materials.

Table 1: Known Properties of this compound (CaPbO₃)

PropertyValueCitation(s)Notes
Crystal Structure Orthorhombic, distorted perovskite (GdFeO₃-type)The distorted structure can influence ionic and electronic conductivity.
Electrical Resistivity ~3 x 10³ Ω·cm at room temperatureThis high resistivity is a major challenge for its use as an electrode material. Doping has been shown to induce metallic conductivity.
Ionic Conductivity To Be DeterminedA crucial parameter for assessing its potential as a mixed ionic-electronic conductor (MIEC) or electrolyte.
Thermal Expansion Coefficient (TEC) To Be DeterminedMust be closely matched with other SOFC components to prevent delamination and mechanical failure during thermal cycling.
Catalytic Activity To Be DeterminedFor electrode applications, high catalytic activity for the oxygen reduction reaction (cathode) or fuel oxidation (anode) is required.

Table 2: Typical Properties of Standard SOFC Components

ComponentMaterial ExampleTypical Thermal Expansion Coefficient (TEC) (10⁻⁶ K⁻¹)Typical Ionic/Electronic Conductivity (S/cm)Citation(s)
Cathode Lanthanum Strontium Manganite (LSM)10 - 12Electronic: > 100 S/cm; Ionic: ~0.01 S/cm at operating temperature[1]
Anode Nickel-Yttria-Stabilized Zirconia (Ni-YSZ) cermet11 - 13Electronic (Ni): > 1000 S/cm; Ionic (YSZ): ~0.1 S/cm at operating temperature
Electrolyte Yttria-Stabilized Zirconia (YSZ)10 - 11Ionic: > 0.01 S/cm at operating temperature; Negligible electronic conductivity[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and the characterization of its key properties relevant to SOFC applications.

Protocol 1: Synthesis of this compound (CaPbO₃) via Solid-State Reaction

This protocol describes the synthesis of polycrystalline CaPbO₃ powder from precursor oxides.

Materials:

  • Calcium carbonate (CaCO₃), high purity (≥99.9%)

  • Lead(IV) oxide (PbO₂), high purity (≥99.9%)

  • Mortar and pestle (agate)

  • Alumina crucibles

  • High-temperature furnace

Procedure:

  • Stoichiometric Mixing: Accurately weigh stoichiometric amounts of CaCO₃ and PbO₂ in a 1:1 molar ratio.

  • Grinding: Thoroughly grind the powders together in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.

  • Calcination:

    • Transfer the mixed powder to an alumina crucible.

    • Place the crucible in a high-temperature furnace.

    • Heat the sample in air to 800°C at a rate of 5°C/min.

    • Hold the temperature at 800°C for 12 hours.

    • Allow the furnace to cool down to room temperature naturally.

  • Characterization:

    • Grind the calcined powder lightly.

    • Perform X-ray diffraction (XRD) to verify the formation of the CaPbO₃ phase and check for any secondary phases.

Protocol 2: Synthesis of this compound (CaPbO₃) via Sol-Gel Method

This method can yield more homogeneous and smaller particle-sized powders compared to the solid-state reaction.

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

  • Citric acid

  • Ethylene glycol

  • Deionized water

  • Beakers, magnetic stirrer, and hot plate

  • Drying oven

  • High-temperature furnace

Procedure:

  • Precursor Solution:

    • Dissolve stoichiometric amounts of Ca(NO₃)₂·4H₂O and Pb(CH₃COO)₂·3H₂O in a minimum amount of deionized water in separate beakers with stirring.

  • Chelation:

    • In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to total metal cations should be at least 1.5:1.

    • Add the metal nitrate and acetate solutions to the citric acid solution while stirring continuously.

  • Polymerization:

    • Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid is typically 1:1.

    • Heat the solution on a hot plate at 80-90°C with continuous stirring until a viscous gel is formed.

  • Drying and Decomposition:

    • Dry the gel in an oven at 120°C for 12 hours to obtain a precursor powder.

    • Heat the dried powder in a crucible in air to 400°C for 2 hours to decompose the organic components.

  • Calcination:

    • Increase the furnace temperature to 700-800°C and hold for 4-6 hours to crystallize the CaPbO₃ phase.

    • Cool the furnace to room temperature.

  • Characterization:

    • Perform XRD to confirm the phase purity of the synthesized powder.

Protocol 3: Characterization of Thermal Expansion Coefficient (TEC)

The TEC is a critical parameter for ensuring thermo-mechanical compatibility.

Instrumentation:

  • Dilatometer

Procedure:

  • Sample Preparation:

    • Press the synthesized CaPbO₃ powder into a dense pellet (e.g., 10 mm diameter, 2-3 mm thickness) by uniaxial and/or isostatic pressing.

    • Sinter the pellet at a high temperature (e.g., 900-1100°C, to be optimized) to achieve high density (>95% theoretical density).

    • Cut the sintered pellet into a rectangular bar of known dimensions (e.g., 10 mm length).

  • Measurement:

    • Place the sample in the dilatometer.

    • Heat the sample from room temperature to the typical SOFC operating temperature (e.g., 800°C) at a controlled rate (e.g., 3-5°C/min) in air.

    • Record the change in length of the sample as a function of temperature.

  • Data Analysis:

    • Calculate the TEC from the slope of the fractional change in length versus temperature curve.

    • Compare the obtained TEC value with those of standard SOFC components (Table 2).

Protocol 4: Measurement of Ionic and Electronic Conductivity

This protocol uses Electrochemical Impedance Spectroscopy (EIS) to differentiate between ionic and electronic contributions to the total conductivity.

Instrumentation:

  • Impedance/gain-phase analyzer

  • Tube furnace with controlled atmosphere

  • Four-probe setup

Procedure:

  • Sample Preparation:

    • Prepare a dense, sintered pellet of CaPbO₃ as described in Protocol 3.

    • Apply porous platinum paste to both faces of the pellet to act as electrodes. Fire the paste at a suitable temperature (e.g., 900°C) to ensure good adhesion.

  • EIS Measurement:

    • Place the sample in a four-probe setup within a tube furnace.

    • Heat the sample to the desired measurement temperature (e.g., 500-800°C) in air.

    • Perform EIS measurements over a wide frequency range (e.g., 1 MHz to 0.1 Hz) at open circuit voltage.

  • Data Analysis:

    • The resulting Nyquist plot will show semicircles corresponding to different polarization processes.

    • The intercept of the high-frequency semicircle with the real axis corresponds to the bulk (ionic) resistance of the material.

    • The total conductivity can be determined from the DC resistance.

    • The ionic conductivity (σ_ion) can be calculated from the bulk resistance (R_bulk), the sample thickness (L), and the electrode area (A) using the formula: σ_ion = L / (R_bulk * A).

    • The electronic conductivity can be determined using a DC polarization method or by analyzing the impedance spectra under different oxygen partial pressures.

Protocol 5: Evaluation of Electrochemical Performance as a Cathode Material

This protocol outlines the fabrication and testing of a symmetrical cell to evaluate the performance of CaPbO₃ as a potential cathode.

Materials:

  • Synthesized CaPbO₃ powder

  • Standard SOFC electrolyte substrate (e.g., YSZ or GDC)

  • Screen printer

  • Furnace

Procedure:

  • Symmetrical Cell Fabrication:

    • Prepare a slurry of the CaPbO₃ powder with an organic binder.

    • Screen-print the CaPbO₃ slurry onto both sides of a dense electrolyte substrate to form the cathode layers.

    • Dry the printed layers.

    • Sinter the symmetrical cell at a temperature optimized for good adhesion and porosity of the cathode layer (e.g., 1000-1100°C).

  • Electrochemical Testing:

    • Apply platinum or silver paste as current collectors on both cathode surfaces.

    • Mount the symmetrical cell in a testing rig inside a furnace.

    • Heat the cell to the operating temperature (e.g., 600-800°C) in air.

    • Perform Electrochemical Impedance Spectroscopy (EIS) at open circuit voltage.

  • Data Analysis:

    • The total resistance from the Nyquist plot represents the sum of the electrolyte resistance and the polarization resistance of both cathodes.

    • The Area Specific Resistance (ASR) of a single electrode can be calculated as half of the total polarization resistance. A lower ASR indicates better cathode performance.

Mandatory Visualizations

Experimental_Workflow_for_CaPbO3_in_SOFCs cluster_synthesis Material Synthesis cluster_characterization Physicochemical Characterization cluster_property_measurement SOFC-Relevant Property Measurement cluster_performance_eval Electrochemical Performance Evaluation SolidState Solid-State Reaction XRD Phase Purity (XRD) SolidState->XRD SolGel Sol-Gel Synthesis SolGel->XRD SEM Microstructure (SEM) XRD->SEM TEC Thermal Expansion Coefficient (TEC) SEM->TEC Conductivity Ionic & Electronic Conductivity (EIS) SEM->Conductivity SymCell Symmetrical Cell Fabrication Conductivity->SymCell EIS_ASR EIS for Area Specific Resistance (ASR) SymCell->EIS_ASR

Caption: Experimental workflow for synthesizing and evaluating this compound for SOFCs.

Logical_Relationship_for_SOFC_Material_Compatibility cluster_properties Key Properties cluster_components SOFC Components CaPbO3 This compound (CaPbO3) TEC Thermal Expansion Coefficient (TEC) CaPbO3->TEC Conductivity Ionic/Electronic Conductivity CaPbO3->Conductivity Catalysis Catalytic Activity CaPbO3->Catalysis Cathode Cathode TEC->Cathode Anode Anode TEC->Anode Electrolyte Electrolyte TEC->Electrolyte Performance Overall SOFC Performance & Durability TEC->Performance Thermo-mechanical Compatibility Conductivity->Cathode Conductivity->Anode Conductivity->Performance Electrochemical Efficiency Catalysis->Cathode Catalysis->Anode Catalysis->Performance Reaction Kinetics Cathode->Performance Anode->Performance Electrolyte->Performance

Caption: Logical relationships for assessing SOFC material compatibility.

References

Characterization of Calcium Plumbate Pigments Using Raman Spectroscopy: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calcium plumbate (Ca₂PbO₄) is a complex inorganic pigment that has been used historically in primers for steel surfaces due to its corrosion-inhibiting properties. It is also found in certain historical paints and mortars. The accurate identification of this compound is crucial for the conservation and restoration of cultural heritage, as well as for quality control in industrial applications. Raman spectroscopy is a powerful non-destructive technique that provides molecular-level information, making it an ideal tool for the characterization of pigments. This application note provides a detailed protocol for the analysis of this compound pigments using Raman spectroscopy, including data interpretation and experimental workflows.

Data Presentation: Raman Spectral Data for this compound

The Raman spectrum of this compound is characterized by a series of distinct peaks corresponding to the vibrational modes of the Ca-O and Pb-O bonds within its crystal lattice. While a definitive, fully assigned reference spectrum is not widely published, analysis of available data from studies on historical mortars and related compounds allows for a tentative assignment of the major Raman bands.

Raman Shift (cm⁻¹)Tentative AssignmentIntensity
~140Lattice modesMedium
~270Ca-O bending vibrationsWeak
~340Pb-O bending vibrationsStrong
~435Symmetric Pb-O stretching vibrationsMedium
~550Asymmetric Pb-O stretching vibrationsStrong

Note: The exact peak positions may vary slightly depending on the specific crystalline form, presence of impurities, and the instrumentation used.

Experimental Protocols

This section outlines a detailed methodology for the characterization of this compound pigments using a benchtop Raman spectrometer.

1. Instrumentation

  • Raman Spectrometer: A research-grade Raman microscope equipped with a charge-coupled device (CCD) detector.

  • Laser Excitation: A 785 nm diode laser is recommended to minimize fluorescence from potential organic binders or contaminants. A 532 nm or 633 nm laser can also be used, but may require lower laser power to avoid sample degradation.

  • Objective: A 50x or 100x long-working-distance objective for focusing the laser and collecting the Raman signal.

  • Grating: A grating with 600 to 1800 grooves/mm, providing a spectral resolution of 2-4 cm⁻¹.

2. Sample Preparation

  • Powdered Pigment: A small amount of the pigment powder is placed on a clean microscope slide. The powder should be gently pressed to create a flat surface for analysis.

  • Pigment in a Matrix (e.g., paint layer, mortar): For in-situ analysis, the sample can be directly placed under the microscope objective. If a cross-section is available, it should be mounted on a microscope slide and polished to expose the pigment particles.

3. Data Acquisition

  • Calibration: Calibrate the Raman spectrometer using a certified silicon wafer standard (520.7 cm⁻¹).

  • Sample Focusing: Place the prepared sample on the microscope stage and bring the pigment particle of interest into focus using the white light illumination.

  • Laser Focusing: Switch to the laser and carefully focus it onto the pigment particle.

  • Acquisition Parameters:

    • Laser Power: Start with a low laser power (e.g., 1-5 mW at the sample) to avoid thermal degradation of the pigment. The power can be gradually increased if the signal-to-noise ratio is low.

    • Integration Time: Use an integration time of 1 to 10 seconds.

    • Accumulations: Co-add multiple spectra (e.g., 5-10 accumulations) to improve the signal-to-noise ratio.

    • Spectral Range: Acquire spectra in the range of 100 to 1200 cm⁻¹, which covers the characteristic vibrational modes of this compound.

4. Data Analysis

  • Cosmic Ray Removal: Apply a cosmic ray removal algorithm to eliminate sharp, narrow spikes from the spectrum.

  • Baseline Correction: Perform a baseline correction to remove any broad fluorescence background. A polynomial or asymmetric least squares fitting method can be used.

  • Peak Identification: Identify the positions of the characteristic Raman peaks for this compound.

  • Spectral Matching: Compare the acquired spectrum with reference spectra from databases (if available) or literature to confirm the pigment's identity.

Visualizations

Experimental Workflow for Raman Analysis of this compound

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output powder Powdered Pigment calibration Spectrometer Calibration powder->calibration in_situ Pigment in Matrix in_situ->calibration focus Sample Focusing calibration->focus set_params Set Acquisition Parameters focus->set_params acquire Acquire Spectrum set_params->acquire cosmic_ray Cosmic Ray Removal acquire->cosmic_ray baseline Baseline Correction cosmic_ray->baseline peak_id Peak Identification baseline->peak_id comparison Spectral Matching peak_id->comparison result Pigment Identification comparison->result

Caption: Workflow for the Raman spectroscopic analysis of this compound pigments.

Logical Relationship of Vibrational Modes in this compound

vibrational_modes Ca2PbO4 Ca₂PbO₄ Crystal Lattice VibrationalModes Vibrational Modes Ca2PbO4->VibrationalModes Lattice Lattice Modes (~140 cm⁻¹) VibrationalModes->Lattice Bending Bending Modes VibrationalModes->Bending Stretching Stretching Modes VibrationalModes->Stretching CaO_bend Ca-O Bending (~270 cm⁻¹) Bending->CaO_bend PbO_bend Pb-O Bending (~340 cm⁻¹) Bending->PbO_bend PbO_sym Symmetric Pb-O Stretch (~435 cm⁻¹) Stretching->PbO_sym PbO_asym Asymmetric Pb-O Stretch (~550 cm⁻¹) Stretching->PbO_asym

Caption: Relationship of observed Raman peaks to vibrational modes in this compound.

Troubleshooting & Optimization

"challenges in scaling up calcium plumbate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Calcium Plumbate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of this compound, with a particular focus on issues that arise during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main methods for synthesizing this compound (Ca₂PbO₄) are the solid-state reaction method and the sol-gel method. The solid-state method involves the high-temperature reaction of calcium oxide (CaO) and lead oxide (PbO) in the presence of excess oxygen.[1] More recent research has demonstrated the viability of sol-gel methodologies for its preparation.[1]

Q2: What are the key safety precautions when handling lead oxide precursors?

A2: Lead and its compounds are toxic and require strict safety protocols. Key precautions include:

  • Working in a well-ventilated area, preferably within a fume hood with local exhaust ventilation.

  • Wearing appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, disposable gloves, and a lab coat or disposable coveralls.

  • Avoiding the generation of dust. If handling powders, use wet cleaning methods or a HEPA vacuum for cleanup; do not dry-sweep.

  • Washing hands thoroughly after handling lead compounds and before eating, drinking, or smoking.

  • Storing lead compounds in clearly labeled, sealed containers away from incompatible materials like strong acids and oxidizing agents.

  • Properly disposing of lead-containing waste as hazardous waste according to local regulations.

Q3: What are the likely impurities in this compound synthesis and how can they be minimized?

A3: Common impurities can include unreacted precursors (CaO and PbO), other lead oxides (e.g., Pb₃O₄), and calcium carbonate if the starting materials have been exposed to air. To minimize these:

  • Ensure accurate stoichiometric ratios of the reactants.

  • Use high-purity starting materials.

  • Control the reaction temperature and atmosphere carefully to prevent the formation of undesired lead oxide phases.

  • For sol-gel synthesis, ensure complete hydrolysis and condensation by allowing for sufficient aging time. In some sol-gel preparations, insufficient aging can lead to the formation of calcium oxide as a separate phase upon heating.

Q4: How does the sol-gel method for this compound synthesis differ from the solid-state method, and what are its advantages?

A4: The sol-gel method is a wet-chemical technique that offers several advantages over the traditional high-temperature solid-state reaction. These include:

  • Lower reaction temperatures: Sol-gel methods can produce this compound at lower temperatures compared to the solid-state method.

  • Better homogeneity: The mixing of precursors at the molecular level in a solution leads to a more homogeneous product.

  • Control over particle size and morphology: The sol-gel process allows for greater control over the final product's physical properties.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction / Low Yield 1. Insufficient reaction temperature or time.2. Poor mixing of reactants (especially in solid-state synthesis).3. Incorrect stoichiometry of precursors.4. Inadequate oxygen supply in solid-state synthesis.1. Increase reaction temperature or duration. Refer to literature for optimal conditions.2. For solid-state, ensure thorough grinding and mixing of powders. For sol-gel, ensure complete dissolution and mixing of precursors.3. Accurately weigh all reactants.4. Ensure a sufficient flow of oxygen or air during the solid-state reaction.
Product Contamination with Precursors 1. Incomplete reaction (see above).2. Non-homogenous mixture of reactants.1. See solutions for "Incomplete Reaction".2. Improve mixing of reactants before and during the reaction. Consider ball milling for solid-state synthesis.
Formation of Undesired Lead Oxide Phases 1. Incorrect reaction temperature.2. Fluctuations in oxygen partial pressure.1. Precisely control the furnace temperature. Different lead oxides are stable at different temperatures.[2]2. Maintain a constant and controlled flow of oxygen or air.
Lead Loss at High Temperatures 1. Volatilization of lead oxide at very high temperatures.1. Avoid excessively high reaction temperatures. Monitor for any signs of sublimation.2. Consider using a covered crucible to minimize loss, while still allowing for oxygen access.
Inconsistent Product Quality Between Batches 1. Variations in raw material quality.2. Inconsistent reaction conditions (temperature, time, atmosphere).3. Inconsistent mixing.1. Characterize incoming raw materials for purity and particle size.2. Implement strict process controls for all reaction parameters.3. Standardize the mixing procedure and equipment.
Difficulties in Isolating the Product (Sol-Gel) 1. Incomplete gelation.2. Gel is too soft or difficult to handle.1. Adjust the pH or water-to-alkoxide ratio to promote gelation.2. Increase the aging time to strengthen the gel network.

Challenges in Scaling Up this compound Synthesis

Scaling up the synthesis of this compound from the lab to a pilot or industrial scale introduces several challenges that can affect product quality, yield, and safety.

Data Presentation: Impact of Scale on Synthesis Parameters (Illustrative Data)

Table 1: Solid-State Synthesis Scale-Up Parameters

ParameterLab Scale (10 g)Pilot Scale (1 kg)Industrial Scale (100 kg)
Reactant Mixing Time 15 min (Mortar & Pestle)2 hours (V-blender)8 hours (Ribbon blender)
Heating Rate 10°C/min5°C/min2°C/min
Reaction Temperature 800°C780-820°C (with monitoring)750-800°C (multi-zone furnace)
Reaction Time 4 hours8-12 hours24-36 hours
Typical Yield 95-98%90-95%85-92%
Purity >99%97-99%95-98%

Table 2: Sol-Gel Synthesis Scale-Up Parameters

ParameterLab Scale (100 mL)Pilot Scale (10 L)Industrial Scale (1000 L)
Mixing Speed 500 rpm200-300 rpm (impeller)50-100 rpm (anchor agitator)
Gelation Time 2-4 hours6-10 hours12-24 hours
Drying Temperature 120°C120-150°C (vacuum oven)150-200°C (spray dryer)
Typical Yield 90-95%85-90%80-88%
Purity >99.5%98-99.5%97-99%
Experimental Protocols

Lab-Scale Solid-State Synthesis of this compound

  • Precursors: High-purity calcium oxide (CaO) and lead(II) oxide (PbO).

  • Stoichiometry: Weigh CaO and PbO in a 2:1 molar ratio.

  • Mixing: Thoroughly grind the powders together in an agate mortar and pestle for 15 minutes to ensure a homogeneous mixture.

  • Reaction: Place the mixed powder in an alumina crucible. Heat in a furnace with a controlled air or oxygen flow. Ramp the temperature to 800°C at a rate of 10°C/min and hold for 4 hours.

  • Cooling: Allow the furnace to cool to room temperature naturally.

  • Characterization: Analyze the resulting powder using X-ray diffraction (XRD) to confirm the formation of the Ca₂PbO₄ phase.

Considerations for Scaling Up the Solid-State Protocol:

  • Mixing: Mortar and pestle mixing is not feasible for large quantities. Industrial blenders (e.g., V-blenders, ribbon blenders) are required to achieve homogeneity.

  • Heat Transfer: In large reactors, ensuring uniform temperature throughout the powder bed is challenging. Multi-zone furnaces and slower heating rates are necessary to prevent localized overheating or under-heating.

  • Mass Transfer: Adequate oxygen supply to the entire batch is critical. The reactor design must allow for efficient gas-solid contact.

  • Material Handling: Safe handling procedures for large quantities of lead oxide powder are paramount, requiring enclosed transfer systems and dust collection.

Visualizations

experimental_workflow Solid-State Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis weigh Weigh CaO and PbO mix Homogeneous Mixing weigh->mix heat Heating in Furnace (800°C) mix->heat react Isothermal Reaction (4h) heat->react cool Controlled Cooling react->cool characterize Product Characterization (XRD) cool->characterize

Caption: Workflow for lab-scale solid-state synthesis of this compound.

scale_up_challenges Key Challenges in Scaling Up Synthesis scale_up Scale-Up heat_transfer Heat Transfer Uniformity scale_up->heat_transfer mixing Homogeneous Mixing scale_up->mixing mass_transfer Gas-Solid Contact scale_up->mass_transfer safety Safe Handling of Lead Compounds scale_up->safety impurities Impurity Control scale_up->impurities

Caption: Logical relationship of challenges in scaling up synthesis.

References

"troubleshooting poor adhesion of calcium plumbate coatings"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with calcium plumbate coatings.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the application and curing of this compound coatings, focusing on the primary cause of failure: poor adhesion.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor adhesion with this compound primers?

Poor adhesion of this compound coatings is most often linked to three main factors:

  • Inadequate Surface Preparation: This is the leading cause of adhesion failure.[1][2] A contaminated or improperly prepared surface prevents the primer from forming a strong bond.

  • Exceeding the Recoating Window: this compound primers have a critical recoating window. If you wait too long to apply the next coat, the primer can cure to a very hard, smooth surface that subsequent coats cannot adhere to properly.[3][4]

  • Unfavorable Environmental Conditions: Applying the coating in conditions of high humidity, low temperature, or when the surface is damp can significantly compromise adhesion.[2]

Q2: How do I properly prepare a galvanized steel surface for a this compound primer?

Proper preparation of galvanized steel is crucial for good adhesion.[5] Here is a general protocol:

  • Degreasing: Remove all oil, grease, and other surface contaminants using a suitable solvent or alkaline cleaner.

  • Cleaning: Wash the surface with a detergent and water solution, then rinse thoroughly with clean water.

  • Surface Abrasion (for new, smooth surfaces): Lightly abrade the surface to create a profile for the primer to adhere to. This can be done with a fine abrasive material. For older, weathered surfaces, remove any loose zinc salts with a stiff brush.

  • Drying: Ensure the surface is completely dry before applying the primer.

Q3: What is the typical recoating window for a this compound primer?

The recoating window is a critical parameter. For many this compound primers, the recommended window is between 24 to 48 hours.[3][4] Applying a topcoat after this period can lead to poor intercoat adhesion as the primer will have cured to a hard, unreceptive surface.[3][4] Always consult the manufacturer's technical data sheet for the specific product you are using.

Q4: Can I apply a this compound primer over a previously painted surface?

It is generally not recommended to apply a this compound primer over an existing coating. For best results, all old paint should be completely removed down to the bare substrate. If the existing coating is in sound condition, thorough cleaning and light sanding to remove gloss may be an option, but this carries a higher risk of adhesion failure.

Q5: What are the ideal environmental conditions for applying a this compound coating?

For optimal performance, apply this compound coatings in a well-ventilated area with moderate temperatures (e.g., 50–90°F or 10-32°C) and low to moderate humidity.[2] Avoid application in damp or excessively humid conditions, or when temperatures are expected to drop significantly during the curing period.[2]

Data Presentation

The following table summarizes key quantitative data for a typical this compound primer. Note that these values can vary between manufacturers, and it is crucial to consult the specific technical data sheet for the product in use.

ParameterRecommended ValueNotes
Substrate Ferrous Metals, Galvanized SteelPrimarily used as an anti-corrosive primer.
Recommended Dry Film Thickness (DFT) 35 micronsExcessive thickness can lead to wrinkling and slow drying.
Drying Time (Touch Dry) 4 hours @ 20°CTemperature and humidity will affect drying times.
Recoating Window 36 - 48 hoursExceeding this window can lead to intercoat adhesion failure.[3][4]
Thinner Mineral Turpentine (for spray application)Up to 15% for spray application. Do not use lacquer thinners.
Application Temperature 10°C - 35°CAvoid application in direct, strong sunlight or on hot surfaces.
Relative Humidity Below 85%High humidity can negatively impact curing and adhesion.

Experimental Protocols

Adhesion Testing: Cross-Hatch Test (ASTM D3359)

This test method provides a simple and effective way to assess the adhesion of a coating to a substrate.

1. Materials:

  • A sharp cutting tool (razor blade, scalpel, or a dedicated cross-hatch cutter).
  • A cutting guide (e.g., a steel ruler).
  • Pressure-sensitive tape (as specified in ASTM D3359).
  • A soft brush.
  • An illuminated magnifier.

2. Procedure:

  • Select a representative area of the coated surface.
  • Using the cutting tool and guide, make a series of parallel cuts through the coating down to the substrate. The number and spacing of the cuts depend on the coating thickness (refer to ASTM D3359 for specifics).
  • Make a second series of parallel cuts at a 90-degree angle to the first set, creating a grid or "cross-hatch" pattern.
  • Gently brush the area to remove any loose flakes or ribbons of coating.
  • Firmly apply the pressure-sensitive tape over the grid.
  • After a short period (as specified in the standard), rapidly pull the tape off at a 180-degree angle back upon itself.
  • Examine the grid area using the illuminated magnifier.

3. Interpretation of Results:

  • The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the area has flaked). Refer to the visual standards in ASTM D3359 for accurate classification.

Mandatory Visualization

Troubleshooting Workflow for Poor Adhesion

The following diagram outlines a logical workflow for troubleshooting poor adhesion of this compound coatings.

PoorAdhesionTroubleshooting cluster_start cluster_investigation Investigation Phase cluster_analysis Analysis & Cause Identification cluster_remediation Remediation Start Poor Adhesion Observed CheckSubstrate 1. Review Substrate Preparation Start->CheckSubstrate Contamination Contamination or Improper Profile? CheckSubstrate->Contamination CheckApplication 2. Verify Application Parameters Thickness Incorrect Film Thickness? CheckApplication->Thickness CheckEnvironment 3. Assess Environmental Conditions HumidityTemp High Humidity or Low Temp? CheckEnvironment->HumidityTemp CheckRecoating 4. Confirm Recoating Window WindowExceeded Recoating Window Exceeded? CheckRecoating->WindowExceeded Contamination->CheckApplication No RemediateSubstrate Strip, Clean & Re-prepare Substrate Contamination->RemediateSubstrate Yes Thickness->CheckEnvironment No AdjustApplication Adjust Application Technique & Recoat Thickness->AdjustApplication Yes HumidityTemp->CheckRecoating No ControlEnvironment Control Environment & Recoat HumidityTemp->ControlEnvironment Yes SandAndRecoat Abrade Surface & Recoat within Window WindowExceeded->SandAndRecoat Yes OtherIssues Consult Technical Support WindowExceeded->OtherIssues No

Troubleshooting workflow for poor coating adhesion.

Signaling Pathway of Adhesion Failure

This diagram illustrates the logical progression from root causes to the final outcome of adhesion failure.

AdhesionFailurePathway cluster_causes Root Causes cluster_mechanism Failure Mechanism cluster_outcome Outcome Substrate Improper Substrate Preparation WeakBoundary Formation of a Weak Boundary Layer Substrate->WeakBoundary PoorWetting Poor Wetting of the Substrate Substrate->PoorWetting Application Incorrect Application Technique InternalStress High Internal Stress in Coating Application->InternalStress Environment Adverse Environmental Conditions Environment->WeakBoundary Environment->InternalStress Recoating Missed Recoating Window HardenedSurface Primer Surface Hardening Recoating->HardenedSurface AdhesionFailure Adhesion Failure (Peeling, Flaking) WeakBoundary->AdhesionFailure PoorWetting->AdhesionFailure InternalStress->AdhesionFailure HardenedSurface->AdhesionFailure

Logical pathway from causes to adhesion failure.

References

"minimizing impurities during the solid-state synthesis of calcium plumbate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the solid-state synthesis of calcium plumbate (CaPbO₃).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My final product contains unreacted precursors (CaO and/or PbO) as detected by XRD. What are the likely causes and how can I resolve this?

Answer:

The presence of unreacted precursors is a common issue in solid-state synthesis and typically points to incomplete reaction. The primary causes and their solutions are outlined below:

  • Inadequate Mixing/Grinding: Solid-state reactions occur at the interface of the reactant particles. If the precursors are not intimately mixed, the diffusion distance for the ions is too large, leading to an incomplete reaction.

    • Solution: Employ a thorough grinding and mixing strategy. Wet milling (e.g., using isopropanol or ethanol in an agate mortar or a ball mill) can enhance homogeneity. Ensure the mixture is ground to a fine, uniform powder.

  • Insufficient Reaction Temperature: The reaction temperature may not be high enough to overcome the activation energy for the diffusion of ions and the formation of the product phase.[1]

    • Solution: Gradually increase the calcination temperature in increments (e.g., 50 °C) and analyze the product at each stage to find the optimal temperature. Be mindful that excessively high temperatures can lead to the decomposition of the product or the volatilization of lead oxide.

  • Inadequate Reaction Time: The duration of the heating process may be too short for the reaction to go to completion.

    • Solution: Increase the dwell time at the optimal calcination temperature. Intermediate regrinding between heating steps can also significantly improve the reaction kinetics by bringing fresh surfaces into contact.

Question 2: XRD analysis shows the presence of secondary phases, such as Ca₂PbO₄. How can I prevent their formation?

Answer:

The formation of secondary phases like Ca₂PbO₄ indicates that the reaction is not proceeding directly to the desired CaPbO₃ phase. This can be due to several factors:

  • Incorrect Stoichiometry: An excess of calcium precursor or a deficiency of lead precursor will naturally lead to the formation of calcium-rich phases like Ca₂PbO₄.[2][3]

    • Solution: Ensure precise weighing of high-purity precursors according to the desired stoichiometric ratio. It is advisable to account for the hygroscopic nature of some precursors (e.g., CaO can react with atmospheric moisture to form Ca(OH)₂).

  • Inhomogeneous Mixing: Even with the correct overall stoichiometry, localized regions of non-stoichiometry can lead to the formation of secondary phases.

    • Solution: As with unreacted precursors, intensive and thorough mixing is crucial to ensure homogeneity at the particle level.

  • Reaction Pathway: The formation of Ca₂PbO₄ might be an intermediate step in the reaction pathway to CaPbO₃.

    • Solution: A multi-step heating process with intermediate grinding can help in converting these intermediate phases into the final desired product. Consulting the CaO-PbO phase diagram can provide insights into the stable phases at different temperatures and compositions.[2][3][4]

Question 3: The synthesized this compound powder is discolored (e.g., not the expected color). What could be the reason?

Answer:

Discoloration can be indicative of several issues:

  • Presence of Impurities: Impurities in the precursor materials can lead to a discolored final product.[5][6]

    • Solution: Use high-purity (>99.9%) precursors. If necessary, analyze the precursors for trace metal impurities.

  • Off-Stoichiometry: A deviation from the ideal 1:1 ratio of Ca to Pb can sometimes result in a color change.

    • Solution: Re-verify the stoichiometry of the starting materials.

  • Atmosphere Control: The oxidation state of lead can be sensitive to the furnace atmosphere. Unintended reduction or oxidation can cause discoloration.

    • Solution: Perform the synthesis in a controlled atmosphere (e.g., in air or a flowing oxygen environment) to maintain the desired oxidation state of lead.

Frequently Asked Questions (FAQs)

What are the most critical parameters to control for minimizing impurities in the solid-state synthesis of this compound?

The most critical parameters are:

  • Purity of Precursors: The purity of the final product is directly influenced by the purity of the starting materials.[5]

  • Stoichiometry: Precise control over the molar ratios of the precursors is essential to avoid the formation of secondary phases.

  • Homogenization: Intimate mixing of the reactants is necessary to ensure a complete reaction.

  • Calcination/Sintering Temperature and Time: These parameters must be optimized to ensure the formation of the desired phase without causing decomposition or volatilization.[1]

  • Atmosphere: The furnace atmosphere can influence the oxidation state of the components and the final product's properties.

How does the choice of precursors affect the purity of this compound?

The choice of precursors (e.g., oxides like CaO and PbO vs. carbonates like CaCO₃ and PbCO₃) can impact the reaction pathway and the introduction of impurities. Carbonates, for instance, will decompose during heating, and the evolving CO₂ gas can help in creating a more reactive and porous powder, but the decomposition must be complete to avoid carbonate impurities in the final product. The physical characteristics of the precursors, such as particle size and surface area, also play a significant role in the reaction kinetics.[1]

What is a recommended temperature profile for the solid-state synthesis of this compound?

A typical starting point for a solid-state reaction would be a multi-step heating process. For example:

  • Initial Calcination: Heat the mixed precursors at a lower temperature (e.g., 600-700 °C) for several hours to initiate the reaction and drive off any volatile components.

  • Intermediate Grinding: Cool the sample and thoroughly grind it to ensure homogeneity.

  • Final Sintering: Press the powder into a pellet and heat it at a higher temperature (e.g., 800-900 °C) for an extended period (12-24 hours) to complete the reaction and promote grain growth.

Note: This is a general guideline. The optimal temperature profile should be determined experimentally for your specific setup and precursors.

How can I characterize the purity of my synthesized this compound?

Several analytical techniques can be used to assess the purity of the synthesized powder:

  • X-ray Diffraction (XRD): This is the primary technique to identify the crystalline phases present in the sample and to detect any crystalline impurities.

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): SEM provides information about the morphology and microstructure of the powder, while EDX can be used for elemental analysis to check for compositional homogeneity and the presence of elemental impurities.

  • Thermogravimetric Analysis (TGA): TGA can be used to check for the presence of volatile impurities or to study the thermal stability of the synthesized material.

Data Presentation

Table 1: Qualitative Effects of Synthesis Parameters on this compound Purity

ParameterVariationExpected Effect on PurityRationale
Precursor Purity Low to HighSignificant ImprovementReduces the introduction of unwanted elements into the final product.[5]
Mixing/Grinding Time Short to LongImprovementEnhances homogeneity and reduces diffusion distances for a more complete reaction.
Calcination Temperature Too LowIncomplete reaction, unreacted precursors remain.Insufficient thermal energy to drive the reaction.[1]
OptimalHigh purity of the desired phase.Sufficient energy for reaction completion without decomposition.
Too HighPotential for decomposition or volatilization of PbO, leading to secondary phases.The compound may not be stable at excessively high temperatures.
Reaction Time ShortIncomplete reaction.Insufficient time for the diffusion of ions and phase formation.
LongHigher purity, but may lead to excessive grain growth.Allows the reaction to proceed to completion.
Atmosphere Inert vs. OxidizingMay affect lead oxidation state and stoichiometry.The stability of lead oxides can be atmosphere-dependent.

Experimental Protocols

Detailed Methodology for Solid-State Synthesis of this compound

  • Precursor Selection and Preparation:

    • Select high-purity (>99.9%) calcium oxide (CaO) and lead(II) oxide (PbO) as precursors.

    • Dry the precursors in an oven (e.g., at 120 °C for CaO and 100 °C for PbO) for several hours to remove any adsorbed moisture. Store them in a desiccator.

  • Stoichiometric Weighing:

    • Accurately weigh the dried precursors in a 1:1 molar ratio. Perform this in a glovebox if the precursors are sensitive to air or moisture.

  • Mixing and Grinding:

    • Transfer the weighed precursors to an agate mortar.

    • Add a small amount of a high-purity solvent like isopropanol or ethanol to facilitate wet mixing.

    • Grind the mixture thoroughly for at least 30 minutes until a homogenous paste is formed.

    • Dry the mixture in an oven at a low temperature (e.g., 80 °C) to evaporate the solvent completely.

  • Calcination:

    • Place the dried powder in an alumina crucible.

    • Heat the powder in a programmable furnace in an air or oxygen atmosphere.

    • Ramp the temperature to 700 °C at a rate of 5 °C/min and hold for 12 hours.

    • Cool the furnace down to room temperature.

  • Intermediate Grinding:

    • Remove the calcined powder from the furnace and grind it again in an agate mortar for 15-20 minutes to break up any agglomerates and ensure further homogenization.

  • Pelletization (Optional but Recommended):

    • Press the ground powder into a pellet using a hydraulic press. This increases the contact area between particles.

  • Sintering:

    • Place the pellet (or the loose powder) back into the furnace.

    • Heat to 850 °C at a rate of 5 °C/min and hold for 24 hours.

    • Allow the furnace to cool down slowly to room temperature.

  • Characterization:

    • Grind the final product into a fine powder.

    • Characterize the phase purity and crystallinity using X-ray Diffraction (XRD).

    • Analyze the morphology and elemental composition using SEM-EDX.

Mandatory Visualization

experimental_workflow start Start precursors Select & Dry High-Purity CaO and PbO Precursors start->precursors weigh Stoichiometric Weighing (1:1 Molar Ratio) precursors->weigh mix Wet Mix & Grind (e.g., in Ethanol) weigh->mix dry Dry the Mixture mix->dry calcine First Calcination (e.g., 700°C for 12h) dry->calcine grind2 Intermediate Grinding calcine->grind2 sinter Final Sintering (e.g., 850°C for 24h) grind2->sinter characterize Characterization (XRD, SEM-EDX) sinter->characterize end High-Purity CaPbO₃ characterize->end

Caption: Experimental workflow for the solid-state synthesis of this compound.

troubleshooting_workflow decision decision issue issue solution solution start Synthesized CaPbO₃ check_purity Characterize with XRD start->check_purity is_pure Is the sample phase-pure? check_purity->is_pure unreacted Unreacted Precursors (CaO, PbO) is_pure->unreacted No secondary Secondary Phases (e.g., Ca₂PbO₄) is_pure->secondary No end_pure Pure CaPbO₃ is_pure->end_pure Yes cause_unreacted Inadequate mixing? Low temperature? Short reaction time? unreacted->cause_unreacted cause_secondary Incorrect stoichiometry? Inhomogeneous mixing? secondary->cause_secondary solution_mixing Improve mixing/grinding cause_unreacted->solution_mixing solution_temp_time Optimize temperature & time cause_unreacted->solution_temp_time cause_secondary->solution_mixing solution_stoichiometry Verify precursor weights cause_secondary->solution_stoichiometry

Caption: Troubleshooting workflow for identifying and resolving impurities.

References

Technical Support Center: Improving the Long-Term Stability of Calcium Plumbate in Aqueous Environments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium plumbate (Ca₂PbO₄) in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous environments a concern?

A1: this compound (Ca₂PbO₄) is an inorganic pigment historically used in anti-corrosive paints.[1] Its stability in aqueous environments is a concern because degradation can lead to the leaching of lead ions, which are toxic, and a reduction in the material's performance.[2] The compound is known to be insoluble in water but can be decomposed by hot water and acids.[3][4]

Q2: What are the primary factors that influence the degradation of this compound in aqueous solutions?

A2: The stability of this compound is significantly influenced by:

  • pH: Lower pH (acidic conditions) accelerates degradation.[3][4]

  • Temperature: Higher temperatures, particularly hot water, can lead to decomposition.[3][4]

  • Presence of Carbon Dioxide (CO₂): Dissolved CO₂ can form carbonic acid, lowering the pH and reacting with the calcium component.[5][6][7]

  • Presence of Complexing Agents: Anions such as chlorides and carbonates can form soluble complexes with lead(II) ions, potentially accelerating the dissolution of degradation products.

Q3: What are the likely degradation products of this compound in an aqueous environment?

A3: While specific studies on this compound are limited, based on the chemistry of lead(IV) oxides, the degradation likely proceeds via a reductive dissolution of Pb(IV) to the more soluble Pb(II).[8] The degradation products would therefore include:

  • Calcium ions (Ca²⁺)

  • Lead(II) ions (Pb²⁺) and various lead(II) species depending on the solution chemistry (e.g., Pb(OH)₂, PbCO₃).

  • Hydroxide ions (OH⁻) from the hydrolysis of the plumbate anion.

Q4: How can I improve the stability of this compound dispersions in my experiments?

A4: To enhance the stability of this compound in aqueous dispersions, consider the following strategies, which are generally applicable to inorganic pigments:

  • pH Control: Maintain a neutral to alkaline pH to minimize acid-catalyzed degradation.

  • Use of Dispersing Agents: Employing appropriate dispersing agents can help to physically stabilize the pigment particles and prevent agglomeration.[9]

  • Surface Treatment: Modifying the surface of the this compound particles, for example with silane coupling agents, can improve their compatibility with the aqueous medium and reduce direct contact with water.[10]

  • Addition of Inhibitors: Certain compounds can act as corrosion inhibitors, potentially slowing the degradation process.

Troubleshooting Guides

Problem 1: Observed Color Change of this compound in Solution (e.g., from orange-brown to a lighter shade or white precipitate)
Possible Cause Troubleshooting Step Expected Outcome
Acidic Degradation 1. Measure the pH of the aqueous solution. 2. If acidic, adjust the pH to a neutral or slightly alkaline range (pH 7-9) using a suitable buffer or base (e.g., dilute NaOH).The rate of color change should decrease or stop.
Reaction with CO₂ 1. Purge the solution and headspace with an inert gas (e.g., nitrogen or argon) to remove dissolved CO₂. 2. Conduct experiments under an inert atmosphere.Formation of white precipitate (likely calcium carbonate) should be minimized.
Reductive Dissolution 1. Ensure the absence of reducing agents in your system. 2. If unavoidable, consider the use of a mild oxidizing agent to maintain the Pb(IV) state, though this may have other implications for your experiment.The rate of degradation may be slowed.
Problem 2: Inconsistent Performance or Loss of Efficacy of this compound in an Aqueous Formulation
Possible Cause Troubleshooting Step Expected Outcome
Particle Agglomeration 1. Characterize the particle size distribution of the dispersion over time. 2. If agglomeration is observed, screen different types and concentrations of dispersing agents.Improved dispersion stability and consistent performance.
Leaching of Active Species 1. Analyze the supernatant for dissolved lead and calcium ions. 2. If leaching is significant, consider microencapsulation of the this compound particles or the addition of a passivating agent to the formulation.Reduced leaching and prolonged efficacy.
High Temperature Instability 1. Review the experimental temperature. 2. If possible, conduct the experiment at a lower temperature.Reduced rate of thermal decomposition.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Aqueous Environments

ParameterEffect on StabilityRecommended Operating RangeRationale
pH Decreases with lower pHpH 7 - 9Acidic conditions promote hydrolysis and dissolution.[3][4]
Temperature Decreases with higher temperature< 40 °CHot water is known to decompose this compound.[3][4]
Dissolved CO₂ Decreases stabilityMinimizedForms carbonic acid, leading to acidic degradation and precipitation of CaCO₃.[5][6][7]
Ionic Strength Can influence dissolution kineticsApplication-dependentHigh ionic strength can alter the activity of dissolved species.
Presence of Reductants Decreases stabilityAvoidCan facilitate the reduction of Pb(IV) to the more soluble Pb(II).[8]

Table 2: Analytical Techniques for Monitoring this compound and its Degradation Products

AnalyteTechniquePurpose
Lead (total and dissolved) Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS)Quantify the total lead content and the amount that has leached into the aqueous phase.[9][11]
Calcium (dissolved) ICP-OES or Atomic Absorption Spectroscopy (AAS)Quantify the amount of calcium that has leached into the aqueous phase.[8]
Lead Speciation (Pb(II) vs. Pb(IV)) Anodic Stripping Voltammetry (ASV) or coupled chromatography-ICP-MSDifferentiate between the oxidation states of lead in solution to understand the degradation mechanism.[11]
Solid-Phase Characterization X-ray Diffraction (XRD), Raman SpectroscopyIdentify the crystalline phases present in the solid material before and after exposure to the aqueous environment.
Particle Morphology Scanning Electron Microscopy (SEM)Observe changes in the size, shape, and surface texture of the this compound particles.

Experimental Protocols

Protocol 1: Accelerated Aging Test for this compound in an Aqueous Environment

This protocol is adapted from general standards for testing the durability of pigments and coatings, such as ASTM F1980.[12][13][14]

  • Sample Preparation:

    • Prepare a dispersion of this compound in the aqueous medium of interest at a specified concentration (e.g., 1 g/L).

    • Ensure the initial particle size distribution is well-characterized using a suitable technique like laser diffraction.

  • Experimental Setup:

    • Divide the dispersion into multiple sealed, airtight containers to prevent evaporation and contamination.

    • Place the containers in a temperature-controlled environment (e.g., an oven or water bath) at an elevated temperature (e.g., 50 °C, 60 °C) to accelerate aging.

    • Include a control set of samples stored at room temperature (e.g., 25 °C).

    • If investigating the effect of light, use a weathering chamber with a controlled light source (e.g., Xenon arc lamp).[4]

  • Time Points:

    • Define a series of time points for sample collection (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis at Each Time Point:

    • At each time point, remove a container from both the accelerated and control conditions.

    • Allow the samples to cool to room temperature.

    • Separate the solid and liquid phases by centrifugation or filtration.

    • Liquid Phase Analysis: Analyze the supernatant for dissolved lead and calcium concentrations using ICP-OES or ICP-MS. Measure the pH of the supernatant.

    • Solid Phase Analysis: Wash and dry the solid residue. Analyze the solid for changes in its crystalline structure (XRD), chemical composition (X-ray Photoelectron Spectroscopy - XPS), and morphology (SEM).

  • Data Evaluation:

    • Plot the concentration of leached lead and calcium as a function of time for both accelerated and control conditions.

    • Compare the changes in the solid-phase characteristics over time.

    • Use the Arrhenius equation to estimate the long-term stability at normal operating temperatures based on the accelerated aging data.

Protocol 2: Determination of the Effect of pH on this compound Stability
  • Sample Preparation:

    • Prepare a series of buffered aqueous solutions with a range of pH values (e.g., pH 4, 5, 6, 7, 8, 9).

    • For each pH, create a dispersion of this compound at a fixed concentration (e.g., 1 g/L).

  • Experimental Procedure:

    • Stir each dispersion at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24 hours).

    • After the incubation period, separate the solid and liquid phases.

  • Analysis:

    • Analyze the liquid phase of each sample for the concentration of dissolved lead and calcium.

  • Data Analysis:

    • Plot the concentration of dissolved lead and calcium as a function of pH to determine the pH-dependent stability profile.

Mandatory Visualizations

cluster_degradation Aqueous Degradation Pathway Ca2PbO4 This compound (Ca₂PbO₄) Pb_IV Plumbate(IV) in solid Ca2PbO4->Pb_IV Ca_solid Calcium in solid Ca2PbO4->Ca_solid H2O Water (H₂O) H2O->Ca2PbO4 Hydrolysis Hplus Acidic Conditions (H⁺) Hplus->Ca2PbO4 Accelerates CO2 Dissolved CO₂ Ca_aq Calcium ions (Ca²⁺) CO2->Ca_aq Reaction Pb_II Lead(II) ions (Pb²⁺) Pb_IV->Pb_II Reductive Dissolution Ca_solid->Ca_aq Dissolution CaCO3 Calcium Carbonate (CaCO₃ Precipitate) Ca_aq->CaCO3

Caption: Inferred degradation pathway of this compound in an aqueous environment.

cluster_workflow Experimental Workflow for Stability Testing start Start: Prepare Ca₂PbO₄ Aqueous Dispersion setup Set up Accelerated Aging (e.g., elevated temp, UV) start->setup control Set up Control (Room Temperature) start->control sampling Collect Samples at Time Intervals setup->sampling control->sampling separation Separate Solid and Liquid Phases sampling->separation liquid_analysis Analyze Liquid Phase: - Dissolved Pb, Ca (ICP-OES) - pH separation->liquid_analysis solid_analysis Analyze Solid Phase: - XRD, SEM, XPS separation->solid_analysis data_eval Evaluate Data: - Plot Leaching vs. Time - Characterize Degradation liquid_analysis->data_eval solid_analysis->data_eval end End: Determine Stability data_eval->end

Caption: General experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Optimization of Precursor Concentration in Sol-Gel Synthesis of Calcium Plumbate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sol-gel synthesis of calcium plumbate (Ca₂PbO₄). The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing precursor concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the common sol-gel methods for synthesizing this compound?

A1: this compound (Ca₂PbO₄) can be effectively synthesized using sol-gel methods such as the Pechini complex route and processes involving water-soluble polymers. These methods offer advantages over traditional solid-state reactions by allowing for lower synthesis temperatures and achieving a more homogeneous, single-phase product.[1] The Pechini method, a variation of the sol-gel process, involves the chelation of metal cations in a solution with a hydroxycarboxylic acid, followed by polymerization with a polyhydroxy alcohol to form a solid polymeric resin.[2][3]

Q2: What are the typical precursors for the sol-gel synthesis of this compound?

A2: Common precursors include a calcium salt (e.g., calcium nitrate or calcium acetate) and a lead salt (e.g., lead nitrate or lead acetate).[4][5] The choice of precursor can influence the reaction kinetics and the properties of the final material.[4] For the Pechini method, a chelating agent like citric acid and a polymerizing agent such as ethylene glycol are also essential.[2][6]

Q3: What is the importance of the Ca/Pb molar ratio?

A3: The stoichiometry of the precursors is critical for obtaining pure-phase this compound (Ca₂PbO₄). An incorrect Ca/Pb molar ratio can lead to the formation of secondary phases, such as calcium oxide (CaO) or lead oxides.[1] While the ideal stoichiometric ratio is 2:1, slight adjustments may be necessary to compensate for potential lead loss at high temperatures.[1]

Q4: What is the role of the chelating agent in the Pechini method?

A4: The chelating agent, typically a hydroxycarboxylic acid like citric acid, forms stable complexes with the calcium and lead cations in the solution. This process, known as chelation, prevents the premature precipitation of metal hydroxides and ensures a homogeneous distribution of the metal ions throughout the precursor solution.[2][6][7] The stability of these complexes is crucial for forming a uniform polymeric resin upon the addition of a polyhydroxy alcohol like ethylene glycol.[6]

Q5: At what temperature is this compound typically formed in a sol-gel synthesis?

A5: In sol-gel methods, this compound can be formed at temperatures as low as 800°C after a 2-hour annealing period.[1] This is a significantly lower temperature than required for conventional solid-state reactions. The final calcination temperature will influence the crystallinity and particle size of the product.[1][2]

Troubleshooting Guides

Problem 1: Incomplete Gel Formation or Precipitation in the Sol
Possible Cause Suggested Solution
Incorrect pH of the solution. The stability of the metal-chelate complexes is pH-dependent.[6][7]Adjust the pH of the precursor solution. For Pechini synthesis, a slightly acidic to neutral pH is often optimal to ensure proper chelation without causing hydrolysis and precipitation of metal hydroxides.
Insufficient amount of chelating agent. An inadequate amount of chelating agent will result in incomplete complexation of the metal ions, leading to their precipitation.[8]Increase the molar ratio of the chelating agent (e.g., citric acid) to the total metal cations. A common starting point is a 1:1 molar ratio.
Incompatibility of solvents. If using a mixed-solvent system, poor miscibility can lead to phase separation and precipitation.Ensure the chosen solvents are fully miscible. For aqueous routes, deionized water is standard. For non-aqueous routes, ensure precursors are soluble in the selected organic solvent.
Problem 2: Presence of Impurity Phases in the Final Product
Possible Cause Suggested Solution
Incorrect Ca/Pb molar ratio. Deviation from the stoichiometric 2:1 ratio can result in the formation of CaO or lead oxide phases.[1]Carefully control the stoichiometry of the calcium and lead precursors. It may be beneficial to perform a compositional analysis (e.g., XRF) of the final product to fine-tune the initial precursor ratio.[1][9]
Inhomogeneous mixing of precursors. Poor mixing at the molecular level can lead to localized areas with non-stoichiometric ratios, resulting in phase impurities.[7][10]Ensure thorough mixing of the precursor solution. The use of a chelating agent in the Pechini method is specifically designed to achieve atomic-level mixing.[2]
Inappropriate calcination temperature or time. Insufficient temperature or duration may not provide enough energy for the complete formation of the this compound phase. Conversely, excessively high temperatures can lead to the decomposition and loss of lead.[1]Optimize the calcination profile. Start with a low-temperature drying step to remove residual organics, followed by a higher temperature calcination step (e.g., 800°C for 2 hours) for phase formation.[1]
Problem 3: Poor Crystallinity or Amorphous Final Product
Possible Cause Suggested Solution
Calcination temperature is too low. The formation of a crystalline structure requires a specific activation energy.Increase the calcination temperature in increments (e.g., 50°C) to determine the optimal temperature for crystallization without causing decomposition.
Insufficient calcination time. The atoms need sufficient time to arrange into a crystalline lattice.Increase the dwell time at the optimal calcination temperature.
Rapid heating rate. A fast heating rate during calcination can lead to the formation of an amorphous phase or incomplete crystallization.Employ a slower heating rate during the calcination process to allow for controlled crystallization.

Data Presentation

Table 1: Effect of Precursor Concentration on Material Properties (General Trends Inferred from Mixed-Metal Oxide Synthesis)

ParameterEffect of Increasing ConcentrationPotential Issues
Overall Precursor Concentration May lead to increased particle size and agglomeration.High concentrations can increase the viscosity of the sol, making homogeneous mixing difficult and potentially leading to precipitation.
Ca/Pb Molar Ratio A ratio greater than 2:1 may lead to the formation of a CaO secondary phase. A ratio less than 2:1 may result in the presence of lead oxide impurities.[1]Deviation from stoichiometry can negatively impact the desired anti-corrosive properties of the this compound.
Chelating Agent to Metal Cation Ratio A higher ratio can enhance the stability of the sol and prevent precipitation.An excessive amount of chelating agent can lead to a higher organic content in the gel, requiring higher calcination temperatures for complete removal and potentially causing carbon contamination.[2]

Experimental Protocols

Generalized Pechini Method for this compound Synthesis

This protocol is a generalized procedure based on the principles of the Pechini method for mixed-metal oxide synthesis.[2][3] Researchers should optimize the specific parameters for their experimental setup.

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of a calcium salt (e.g., calcium nitrate) and a lead salt (e.g., lead nitrate) in deionized water. A typical starting molar ratio of Ca:Pb is 2:1.

    • Add citric acid as a chelating agent. A common starting point is a molar ratio of citric acid to total metal cations of 1:1. Stir the solution until all solids are dissolved.

  • Polymerization:

    • Add ethylene glycol to the precursor solution. A common molar ratio of citric acid to ethylene glycol is 1:4.

    • Heat the solution to approximately 80-90°C with continuous stirring. This will promote the esterification reaction between citric acid and ethylene glycol, leading to the formation of a polymeric resin.

  • Gel Formation:

    • Continue heating the solution to evaporate excess water. The solution will become more viscous and eventually form a transparent gel.

  • Drying and Calcination:

    • Dry the gel in an oven at a low temperature (e.g., 120-150°C) to remove residual water and form a solid precursor.

    • Grind the dried precursor into a fine powder.

    • Calcination of the powder in a furnace. A suggested starting point is to heat the powder to 800°C for 2 hours.[1] The heating and cooling rates should be controlled to avoid thermal shock.

Mandatory Visualization

experimental_workflow cluster_solution_prep Solution Preparation cluster_polymerization Polymerization cluster_thermal_treatment Thermal Treatment cluster_characterization Characterization precursors Dissolve Calcium and Lead Salts (e.g., Nitrates) in Deionized Water chelating_agent Add Citric Acid (Chelating Agent) precursors->chelating_agent Ca:Pb = 2:1 stirring1 Stir until Dissolved chelating_agent->stirring1 polymerizing_agent Add Ethylene Glycol stirring1->polymerizing_agent heating1 Heat to 80-90°C with Stirring polymerizing_agent->heating1 Citric Acid:Ethylene Glycol = 1:4 gel_formation Evaporate Water to Form Gel heating1->gel_formation drying Dry Gel at 120-150°C gel_formation->drying grinding Grind Dried Precursor drying->grinding calcination Calcination at 800°C for 2h grinding->calcination final_product This compound (Ca₂PbO₄) Powder calcination->final_product

Caption: Experimental workflow for the sol-gel synthesis of this compound via the Pechini method.

troubleshooting_guide cluster_issues cluster_solutions start Start Synthesis issue Problem Encountered start->issue precipitation Precipitation in Sol issue->precipitation During Sol Preparation impurities Impurity Phases in Product issue->impurities After Calcination amorphous Amorphous Product issue->amorphous After Calcination solution1 Adjust pH / Increase Chelating Agent precipitation->solution1 solution2 Check Ca/Pb Ratio / Improve Mixing impurities->solution2 solution3 Optimize Calcination (Temperature / Time) amorphous->solution3 end Successful Synthesis solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for common issues in the sol-gel synthesis of this compound.

References

"reducing particle agglomeration in calcium plumbate nanopowder"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with calcium plumbate nanopowder. The focus is on addressing and reducing particle agglomeration to ensure experimental accuracy and consistency.

Frequently Asked Questions (FAQs)

Q1: What is nanoparticle agglomeration and why is it a common issue with this compound nanopowder?

A1: Nanoparticle agglomeration is the process where individual nanoparticles stick together to form larger clusters or secondary particles.[1] This occurs because nanoparticles, including this compound, have a very high surface area-to-volume ratio, leading to high surface energy.[2] To minimize this energy, particles tend to clump together through weak van der Waals forces or stronger chemical bonds, a phenomenon that is almost inevitable in dry powders.[2][3]

Q2: What is the difference between "soft" and "hard" agglomeration?

A2: Agglomeration is categorized based on the strength of the forces holding the particles together.

  • Soft Agglomeration: Particles are held by weak physical forces like van der Waals forces. These clusters can typically be broken down and redispersed using mechanical energy, such as ultrasonication or high-shear mixing.[2][3]

  • Hard Agglomeration: Particles are bound by stronger forces, such as chemical or sinter bonds, which form during synthesis or drying.[3][4] Hard agglomerates are very difficult to break apart and often require more intensive methods than simple mechanical dispersion.[3][5]

Q3: How does the agglomeration of this compound nanopowder affect my experimental results?

A3: Agglomeration can significantly alter the unique properties of nanoparticles, leading to unreliable and inaccurate results. The effective particle size increases, which can change the material's physical, optical, and chemical behaviors.[6] For instance, in drug delivery applications, agglomeration can impact flowability, dissolution rates, and biological interactions, potentially negating the benefits of using nanoscale materials.[7]

Q4: What are the primary strategies to prevent or reduce nanoparticle agglomeration?

A4: Preventing agglomeration involves a three-stage process: wetting the powder, breaking apart existing agglomerates, and ensuring long-term stability.[8][9] The main strategies fall into two categories:

  • Mechanical Dispersion: Using physical energy (e.g., ultrasonic probes, high-shear mixers, ball milling) to overcome the attractive forces between particles.[8][10]

  • Surface Modification & Stabilization: Altering the nanoparticle surface to create repulsive forces that prevent re-agglomeration. This is achieved through:

    • Electrostatic Stabilization: Modifying the surface charge, often by adjusting the pH, to create electrostatic repulsion between particles.[8]

    • Steric Stabilization: Adsorbing polymers or large molecules onto the particle surface. These molecules act as a physical barrier, preventing particles from getting close enough to attract one another.[8][9][11]

Troubleshooting Guide

Q: My this compound nanopowder forms visible clumps as soon as I add it to the solvent. What is the first step?

A: This indicates poor wetting of the powder. The first step in dispersion is to ensure the liquid medium fully contacts the nanoparticle surfaces.[9]

  • Troubleshooting Step: Try pre-wetting the powder with a small amount of a suitable wetting agent, like ethanol, before adding the bulk dispersion medium.[12] This helps break the surface tension and allows the liquid to penetrate the powder more effectively. After wetting, proceed with mechanical dispersion.

Q: I am using an ultrasonic bath, but my dispersion sediments within a few hours. How can I improve stability?

A: While an ultrasonic bath can help disperse soft agglomerates, it is often not powerful enough for dense materials like this compound and does not guarantee long-term stability.[13] The particles are likely re-agglomerating after sonication.

  • Troubleshooting Steps:

    • Switch to a Probe Sonicator: A direct immersion ultrasonic probe (horn) delivers significantly more energy to the suspension and is more effective at breaking down agglomerates.[13]

    • Add a Stabilizer: True long-term stability requires creating repulsive forces between particles.[9] Add a dispersing agent (stabilizer) to the medium. This can be an anionic or cationic polymer for electrostatic and steric repulsion, or a non-ionic polymer for steric repulsion alone.[11] The choice depends on your solvent and experimental requirements.

Q: My Dynamic Light Scattering (DLS) results show a particle size of >500 nm, but the primary particle size is supposed to be <100 nm. Is this agglomeration?

A: Yes, this is a classic sign of significant agglomeration. DLS measures the hydrodynamic diameter of particles as they move in a liquid, so it reports the size of the clusters, not the primary particles.[6] Even after extensive dispersion, it can be difficult to break down all agglomerates to their primary size.[6]

  • Troubleshooting Steps:

    • Optimize Dispersion Energy: Increase the sonication power or duration incrementally. Monitor the particle size after each adjustment to find the optimal parameters that yield the smallest size without damaging the nanoparticles.[13]

    • Evaluate Different Stabilizers: The stabilizer you are using may not be effective. Experiment with different types of dispersants (e.g., citrate, polyacrylic acid) and concentrations to find one that provides a high surface charge (high absolute zeta potential) or sufficient steric hindrance.[9][10][14]

Q: Can the pH of my aqueous dispersion cause my this compound nanoparticles to agglomerate?

A: Absolutely. The surface of metal oxide nanoparticles like this compound has hydroxyl groups that can be protonated or deprotonated depending on the pH. This changes the surface charge. At a specific pH, known as the isoelectric point (IEP), the net surface charge is zero, leading to rapid and massive agglomeration due to the lack of electrostatic repulsion.[8]

  • Troubleshooting Steps:

    • Adjust the pH: Move the pH of your dispersion away from the IEP. For most metal oxides, this means making the solution either more acidic or more basic.[14]

    • Measure Zeta Potential: Use a zeta potential analyzer to measure the surface charge at different pH values. A value greater than +30 mV or less than -30 mV generally indicates a stable dispersion.

Data Presentation: Dispersion Parameter Optimization

To systematically troubleshoot agglomeration, researchers should meticulously record experimental parameters and their outcomes. The table below serves as a template for such an analysis.

Experiment ID Dispersion Method Power / Speed Time (min) Dispersant Type Dispersant Conc. (mg/mL) pH Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV) Observations
CP-01Bath SonicationN/A30None07.0>10000.85-5.2Immediate sedimentation
CP-02Probe Sonication40% Amp10None07.06500.55-8.1Sediments after 1 hour
CP-03Probe Sonication40% Amp10Sodium Citrate1.07.02100.21-35.8Stable for >24 hours
CP-04Probe Sonication40% Amp10Sodium Citrate1.04.5>20000.90-1.5Severe agglomeration

Experimental Protocols

Protocol 1: Standardized Ultrasonic Dispersion

This protocol provides a baseline method for dispersing this compound nanopowder in an aqueous medium using a probe sonicator.[13]

Materials:

  • This compound nanopowder

  • High-purity deionized (DI) water

  • Stabilizer/dispersant (e.g., 10 mg/mL stock solution of sodium citrate)

  • Glass vial (e.g., 20 mL scintillation vial)

  • Ice bath

  • Probe sonicator

Procedure:

  • Weigh 10-15 mg of this compound nanopowder and place it in the glass vial.[12]

  • Wetting: Add a few drops of ethanol to the powder to form a paste. Gently swirl for 1 minute to ensure all powder is wetted.[12]

  • Dispersion Medium: Add the desired volume of DI water (e.g., 10 mL) to achieve the target concentration. If using a stabilizer, add it to the DI water before this step.

  • Cooling: Place the vial in an ice bath to dissipate heat generated during sonication. Ensure the water level of the bath is higher than the suspension level in the vial.

  • Sonication: Insert the sonicator probe tip approximately halfway into the suspension, avoiding contact with the vial walls or bottom.

  • Sonicate the suspension. Start with a moderate power setting (e.g., 40% amplitude) for a set time (e.g., 10-15 minutes).[12] Operation in pulsed mode (e.g., 5 seconds ON, 5 seconds OFF) is recommended to prevent excessive heating.

  • Characterization: Immediately after sonication, analyze the dispersion for particle size (DLS) and zeta potential to assess quality and stability.

Protocol 2: Surface Stabilization with a Polymeric Agent

This protocol describes how to use a polymer to induce steric stabilization.

Materials:

  • Pre-dispersed nanoparticle suspension (from Protocol 1, without a small-molecule stabilizer)

  • Polymeric dispersant (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of the chosen polymeric dispersant in the same solvent used for the nanoparticle suspension.

  • Place the pre-dispersed this compound suspension on a magnetic stirrer and stir gently.

  • Slowly add the polymeric dispersant solution dropwise to the nanoparticle suspension. This gradual addition helps ensure even coating of the nanoparticles.

  • Allow the mixture to stir for a sufficient time (e.g., 1-2 hours) to ensure the polymer chains fully adsorb onto the nanoparticle surfaces.

  • Characterize the final dispersion using DLS and zeta potential. Compare the results to the unstabilized suspension to confirm the effectiveness of the polymer in preventing agglomeration.

Visualizations

G cluster_workflow Experimental Workflow for Nanopowder Dispersion start Start: Dry Calcium Plumbate Nanopowder wetting 1. Pre-wetting of Powder (e.g., with Ethanol) start->wetting add_medium 2. Addition of Dispersion Medium (Solvent + Stabilizer) wetting->add_medium mechanical_dispersion 3. Mechanical Dispersion (e.g., Probe Sonication) add_medium->mechanical_dispersion characterization 4. Physico-chemical Characterization (DLS, Zeta Potential, TEM) mechanical_dispersion->characterization result Stable Nanoparticle Dispersion characterization->result Success unstable Unstable Dispersion (Agglomerated) characterization->unstable Failure optimize Optimize Parameters: - Sonication Power/Time - Stabilizer Type/Conc. - pH unstable->optimize optimize->add_medium Iterate

Caption: A general workflow for preparing and optimizing a stable dispersion of this compound nanopowder.

G cluster_troubleshooting Troubleshooting Agglomeration Issues start Problem: Dispersion is Unstable (Agglomeration Observed) q1 Is dispersion energy sufficient? start->q1 sol1 Increase sonication power/time. Use a probe sonicator instead of a bath. q1->sol1 NO q2 Is a stabilizer being used? q1->q2 YES a1_yes YES a1_no NO sol1->q2 sol2 Add an appropriate stabilizer (electrostatic or steric). q2->sol2 NO q3 Is the stabilizer effective? (Check Zeta Potential) q2->q3 YES a2_yes YES a2_no NO sol3 Change stabilizer type or concentration. Adjust pH to move away from the isoelectric point. q3->sol3 NO end Stable Dispersion Achieved q3->end YES a3_yes YES (|ZP| > 30mV) a3_no NO (|ZP| < 30mV)

Caption: A decision tree to help diagnose and resolve common issues with nanopowder agglomeration.

G cluster_forces Interparticle Force Balance for Dispersion Stability cluster_agglomeration Agglomeration (Unstable) cluster_stability Dispersion (Stable) p1 CaPbO₃ p2 CaPbO₃ p1->p2 Van der Waals Attraction p2->p1 Van der Waals Attraction p3 CaPbO₃ p4 CaPbO₃ p3->p4 Electrostatic / Steric Repulsion p4->p3 Electrostatic / Steric Repulsion note Goal: Repulsive forces must overcome attractive forces for a stable dispersion.

References

Technical Support Center: Calcium Plumbate Ceramic Sintering

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of cracking during the sintering of calcium plumbate (CaPbO₄) ceramics. The information is tailored for researchers, scientists, and professionals in drug development who may be working with this material.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common problems encountered during the sintering of this compound ceramics.

Problem: Cracks Appearing During or After Sintering

Initial Assessment:

  • Crack Morphology: Observe the nature of the cracks.

    • Surface-level, fine cracks (crazing): Often related to thermal shock or mismatched thermal expansion coefficients between the ceramic body and a surface layer.

    • Large, deep cracks: Typically indicate significant internal stresses, which can arise from various stages of the process.

    • Cracks originating from edges or corners: May point to issues with green body formation or uneven heating.

  • Stage of Occurrence: Note when the cracks appear.

    • During heating: Suggests issues with binder burnout or too rapid a heating rate.

    • During cooling: Points towards thermal shock or phase transitions.

    • After sintering (during handling): Indicates a mechanically weak final product, likely due to insufficient densification.

Troubleshooting Steps:

Potential Cause Recommended Action
1. Inadequate Green Body Preparation - Improve Powder Homogeneity: Ensure uniform mixing of this compound powder with any binders or additives. Agglomerates can create density gradients that lead to stress during sintering. - Optimize Compaction Pressure: Insufficient pressure results in a low green density, leading to excessive shrinkage and cracking. Conversely, excessive pressure can introduce laminations or microcracks in the green body.[1][2]
2. Improper Binder Selection or Burnout - Select an Appropriate Binder: Use a binder that provides sufficient green strength and burns out cleanly at low temperatures (typically below 600°C) without leaving a significant residue. Common binders include polyvinyl alcohol (PVA) and polyethylene glycol (PEG). - Optimize Binder Burnout Stage: Introduce a dwell time at a lower temperature (e.g., 300-500°C) during the heating cycle to allow for the complete and slow removal of the binder. A rapid temperature increase during this phase can cause a buildup of gas pressure within the ceramic, leading to cracks.
3. Inappropriate Sintering Cycle - Control Heating and Cooling Rates: Rapid heating or cooling rates are a primary cause of thermal shock, which induces significant thermal gradients and stresses within the ceramic body. For this compound, a slower rate is recommended, particularly when approaching and leaving the peak sintering temperature. - Optimize Sintering Temperature and Dwell Time: Sintering should be conducted at a temperature high enough to achieve densification but below the incongruent melting point of Ca₂PbO₄ (980 ± 2 °C). A dwell time at the peak temperature allows for atomic diffusion and densification.
4. Phase Transitions - Slow Cooling Through Phase Transition Zones: The CaO-PbO₂ phase diagram indicates a eutectic reaction at 847 ± 6 °C. Cooling too quickly through this temperature range can induce stress due to volume changes associated with phase transformations. It is advisable to have a slower cooling rate around this temperature.

Frequently Asked Questions (FAQs)

Q1: What is the ideal sintering temperature for this compound (Ca₂PbO₄) ceramics?

A1: Based on available phase diagrams, Ca₂PbO₄ melts incongruently at approximately 980°C. Therefore, the sintering temperature should be kept below this point to avoid the formation of undesired liquid phases. A starting point for optimization would be in the range of 850°C to 950°C. The optimal temperature will depend on factors such as powder particle size and desired final density.

Q2: How can I prevent cracking during the cooling stage?

A2: Cracking during cooling is often due to thermal shock. To mitigate this, a slow and controlled cooling rate is crucial. A rate of 3-5°C/minute is a reasonable starting point, especially when passing through the eutectic reaction temperature of 847 ± 6°C.[3]

Q3: What role does the green body density play in preventing cracks?

A3: The green density, which is the density of the ceramic before sintering, is critical. A higher and more uniform green density leads to less shrinkage during sintering, which in turn reduces the internal stresses that can cause cracking.[1] Aim for a green density that is at least 50% of the theoretical density of this compound.

Q4: Can the choice of binder affect cracking?

A4: Yes, the binder is crucial for providing strength to the green body. However, if the binder does not burn out completely or if it burns out too rapidly, it can create internal gas pressure that leads to cracks. Select a binder with a clean burnout profile and incorporate a slow heating ramp and a dwell step in the lower temperature range (300-500°C) of your sintering cycle to ensure its complete removal.

Q5: Are there any sintering additives that can help reduce cracking?

A5: While specific additives for this compound are not well-documented in publicly available literature, in other ceramic systems, small amounts of sintering aids can promote liquid phase sintering at lower temperatures, which can enhance densification and reduce the likelihood of cracking. However, the introduction of additives must be carefully considered as they can alter the final properties of the ceramic.

Quantitative Data and Experimental Protocols

Table 1: Recommended Sintering Parameters for this compound Ceramics (Based on General Principles and Analogous Materials)
ParameterRecommended RangeRationale
Compaction Pressure 50 - 150 MPaTo achieve a green density of 50-60% of theoretical density.[1][2]
Heating Rate 3 - 10 °C/minuteTo minimize thermal shock and allow for uniform heat distribution.
Binder Burnout Dwell 300 - 500 °C for 1-2 hoursTo ensure complete removal of organic binders without causing defects.
Sintering Temperature 850 - 950 °CTo promote densification while staying below the incongruent melting point of 980°C.
Sintering Dwell Time 2 - 4 hoursTo allow for sufficient atomic diffusion and grain growth for densification.
Cooling Rate 3 - 5 °C/minuteTo prevent thermal shock, especially around the eutectic temperature of 847°C.[3]

Disclaimer: The parameters in this table are generalized and should be used as a starting point for process optimization for your specific this compound powder and experimental setup.

Experimental Protocol: Solid-State Sintering of this compound
  • Powder Preparation:

    • Start with high-purity precursor powders (e.g., CaCO₃ and PbO₂).

    • Mill the powders to achieve a fine and uniform particle size.

    • Mix the powders in the desired stoichiometric ratio for Ca₂PbO₄.

    • Add a binder solution (e.g., 2-5 wt% PVA in deionized water) and mix until a homogeneous granulation is achieved.

    • Dry the granulated powder thoroughly.

  • Green Body Formation:

    • Press the granulated powder in a die at a pressure within the range of 50-150 MPa to form a green body of the desired shape.

    • Measure the dimensions and weight of the green body to calculate the green density.

  • Sintering:

    • Place the green body in a furnace on a suitable setter plate.

    • Program the furnace with the desired sintering profile, including the heating rates, dwell times, and cooling rates as suggested in Table 1.

    • A typical profile would be:

      • Ramp up at 5°C/min to 400°C and hold for 1 hour (binder burnout).

      • Ramp up at 5°C/min to the desired sintering temperature (e.g., 900°C).

      • Hold at the sintering temperature for 2-4 hours.

      • Cool down at 3-5°C/min to room temperature.

  • Characterization:

    • Visually inspect the sintered ceramic for any cracks or defects.

    • Measure the final dimensions and weight to calculate the sintered density and shrinkage.

    • Perform further characterization as needed (e.g., X-ray diffraction to confirm the phase, scanning electron microscopy to observe the microstructure).

Visualizations

Sintering_Workflow cluster_pre Pre-Sintering cluster_sinter Sintering Cycle cluster_post Post-Sintering Powder_Prep Powder Preparation (Milling, Mixing) Binder_Add Binder Addition & Granulation Powder_Prep->Binder_Add Compaction Compaction (Green Body Formation) Binder_Add->Compaction Binder_Burnout Binder Burnout (Slow Heating) Compaction->Binder_Burnout Heating Heating to Sintering Temp Binder_Burnout->Heating Dwell Dwell at Sintering Temp Heating->Dwell Cooling Controlled Cooling Dwell->Cooling Analysis Characterization (Density, Microstructure) Cooling->Analysis Troubleshooting_Cracking Start Cracking Observed Check_Green_Body Assess Green Body (Density, Uniformity) Start->Check_Green_Body Check_Binder Review Binder Burnout (Rate, Dwell Time) Start->Check_Binder Check_Sintering Analyze Sintering Cycle (Heating/Cooling Rates, Temp) Start->Check_Sintering Sol_Green_Body Optimize Compaction Pressure & Powder Prep Check_Green_Body->Sol_Green_Body Sol_Binder Add Low Temp Dwell & Slow Heating Rate Check_Binder->Sol_Binder Sol_Sintering Reduce Heating/Cooling Rates & Verify Sintering Temp Check_Sintering->Sol_Sintering

References

"effect of atmospheric conditions on calcium plumbate stability"

Author: BenchChem Technical Support Team. Date: November 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs on the effect of atmospheric conditions on calcium plumbate stability.

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound (Ca₂PbO₄) under various atmospheric conditions. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data summaries.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application? A1: this compound (Ca₂PbO₄) is an inorganic chemical compound historically used as an anti-corrosive pigment in paints and coatings, particularly for application on galvanized steel.[1]

Q2: What are the primary atmospheric factors that affect the stability of this compound? A2: The primary atmospheric factors that challenge the stability of this compound are moisture (humidity), carbon dioxide (CO₂), ultraviolet (UV) radiation, and temperature fluctuations.[2][3] These environmental stressors can induce chemical and physical changes in coatings containing the pigment.[3]

Q3: What are the visible signs of this compound degradation in a coating? A3: Visible signs of degradation include color change (fading or yellowing), loss of gloss, the appearance of a white, chalky residue on the surface (chalking), cracking, and blistering.[4] These changes indicate a breakdown of the pigment and binder system within the coating.

Q4: How does carbon dioxide (CO₂) affect this compound? A4: In the presence of moisture, carbon dioxide reacts with the calcium component of this compound. This reaction forms calcium carbonate (CaCO₃), a white, insoluble solid.[5][6] This chemical conversion degrades the original pigment, altering its properties and performance.

Q5: Why is stability testing important for pigments like this compound? A5: Stability testing is crucial to predict the long-term performance and durability of the pigment in its service environment.[2][7] It helps ensure that coatings will maintain their aesthetic and protective functions, such as corrosion resistance, over time.[8] Accelerated testing methods are used because natural weathering exposures can take years to yield results.[2][7]

Section 2: Troubleshooting Guides

Problem: My this compound-based coating is developing a white, chalky film on the surface.

  • Possible Cause: This is a classic sign of "chalking," likely caused by the chemical degradation of the this compound pigment. In a humid environment containing carbon dioxide, the calcium oxide component of the pigment reacts to form calcium carbonate (CaCO₃), which is a white, chalky precipitate.[6] The degradation of the paint's binder by UV radiation can also expose the pigment particles, contributing to the effect.[3]

  • Recommended Action:

    • Characterize the Residue: Use techniques like X-ray Diffraction (XRD) or Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of calcium carbonate.

    • Review Environmental Conditions: Check the humidity and CO₂ levels in your experimental setup. High humidity accelerates the carbonation reaction.

    • Evaluate Formulation: Consider if the binder system in your coating is providing adequate protection against moisture and UV exposure.

Problem: The color of my samples is fading or changing significantly during accelerated weathering tests.

  • Possible Cause: Color change is a primary indicator of pigment degradation.[8] The change can be quantified using spectrophotometry to measure the shift in CIE Lab* values.[9] A total color difference (ΔE*) value greater than 3.3 is typically considered a clinically unacceptable change.[9] This shift can be caused by the chemical breakdown of the Ca₂PbO₄ structure or degradation of the surrounding polymer matrix.

  • Recommended Action:

    • Quantify the Change: Use a spectrophotometer or colorimeter to measure the L, a, and b* values before and after exposure to calculate the ΔE*.[9]

    • Correlate with Exposure Hours: Track the ΔE* value over the duration of the accelerated weathering test to determine the rate of degradation.[10]

    • Isolate Variables: If possible, run parallel experiments where you isolate variables (e.g., UV only, humidity only) to determine the primary driver of the color change.

Problem: The anti-corrosive performance of my coating has diminished after environmental exposure.

  • Possible Cause: The anti-corrosive properties of this compound are linked to its specific chemical structure. When the pigment degrades due to atmospheric conditions (forming calcium carbonate and lead compounds), its ability to inhibit corrosion is compromised. This can also be accompanied by a physical breakdown of the coating, such as cracking or loss of adhesion, allowing corrosive agents to reach the substrate.[4]

  • Recommended Action:

    • Perform Electrochemical Testing: Use techniques like electrochemical impedance spectroscopy (EIS) to quantify the corrosion resistance of the coating before and after exposure.

    • Conduct Adhesion Tests: Use a method like the cross-hatch adhesion test (ASTM D3359) to check for delamination from the substrate.

    • Analyze Pigment-Binder Interface: Use microscopy (e.g., SEM) to examine the coating's cross-section for signs of degradation at the pigment-binder interface.

Section 3: Data Presentation

The following table summarizes hypothetical data from an accelerated weathering experiment on a this compound-based coating, illustrating the impact of different atmospheric conditions.

Condition Exposure (Hours) ΔE (Color Change)*Gloss Retention (%) Surface Hardness (Knoop) Observations
Control (No Exposure) 00.010015.2Initial state
High Humidity (95% RH, 50°C) 5001.89214.8Slight loss of gloss
High Humidity + CO₂ (0.1%) 5004.27513.1Noticeable color change, chalking begins
UV + High Humidity + CO₂ 5006.56011.5Severe color change, significant chalking
UV + High Humidity + CO₂ 10009.8459.7Extreme degradation, cracking observed

Note: ΔE > 3.3 is considered a significant and unacceptable color change.[9] Data is for illustrative purposes.*

Section 4: Experimental Protocols

Protocol 1: Accelerated Weathering Test for this compound Coatings This protocol simulates long-term environmental exposure in a condensed timeframe.[7][8]

  • Sample Preparation:

    • Apply the this compound coating to standardized steel panels (e.g., Q-Panels) at a uniform dry film thickness.

    • Allow the panels to cure completely according to the manufacturer's specifications (e.g., 7 days at 25°C and 50% RH).

    • Take baseline measurements for color (Lab*), gloss, and surface hardness for each panel.[9]

  • Exposure Conditions:

    • Place the panels in an accelerated weathering chamber (e.g., QUV or Xenon Arc tester).[4]

    • Set the chamber to cycle through predefined conditions. A common cycle for coatings is ASTM D7869, which separates light and moisture exposure to better mimic natural conditions.[7]

    • UV Exposure Cycle: 8 hours of UVA-340 lamp exposure at 60°C.

    • Moisture Cycle: 4 hours of condensation at 50°C with the lamp off.

    • For specific testing of carbonation, introduce a controlled flow of CO₂ gas (e.g., 0.1% concentration) during the moisture cycle.

  • Monitoring and Analysis:

    • Remove the panels at set intervals (e.g., 250, 500, 750, 1000 hours).[3]

    • At each interval, repeat the measurements for color, gloss, and hardness.

    • Visually inspect for chalking, cracking, or blistering.

    • Calculate ΔE* to quantify color change.[9]

Protocol 2: Quantification of Color Change via Spectrophotometry This protocol uses the CIE Lab* color space to measure changes.[9]

  • Instrument Calibration: Calibrate the spectrophotometer or colorimeter using certified white and black standards.

  • Baseline Measurement: Before exposure, place the measurement head of the instrument flat against the coated panel. Take readings at three different locations on the panel and average the results to get the initial L₀, a₀, and b*₀ values.

  • Post-Exposure Measurement: After each weathering interval, gently clean the panel surface with a soft cloth and deionized water to remove any loose contaminants. Allow it to dry completely.

  • Data Acquisition: Repeat the measurement process at the same three locations to obtain the new L₁, a₁, and b*₁ values.

  • Calculation: Calculate the total color difference (ΔE) using the formula: ΔE = [(L₁ - L₀)² + (a₁ - a₀)² + (b₁ - b₀)²]¹/²[9]

  • Interpretation: A ΔE* value below 1.0 is imperceptible, while a value above 3.3 is a distinct, often unacceptable, color change.[9]

Section 5: Visualizations

CaPbO4 This compound (Ca₂PbO₄) Intermediate Reaction Intermediate CaPbO4->Intermediate H2O Atmospheric Moisture (H₂O) H2O->Intermediate + CO2 Carbon Dioxide (CO₂) CO2->Intermediate + CaCO3 Calcium Carbonate (CaCO₃) (White Chalk) Intermediate->CaCO3 Pb_compounds Lead Compounds (e.g., PbO, Pb(OH)₂) Intermediate->Pb_compounds Degradation Pigment Degradation (Loss of Performance) CaCO3->Degradation Pb_compounds->Degradation

Caption: Chemical degradation pathway of this compound.

start Start: Sample Preparation (Coating Application & Curing) baseline Baseline Analysis (Colorimetry, Gloss, Hardness) start->baseline weathering Accelerated Weathering (UV, Humidity, Temp, CO₂) baseline->weathering interval Periodic Removal (e.g., 250, 500, 1000 hrs) weathering->interval analysis Post-Exposure Analysis (Repeat Baseline Tests) interval->analysis decision Degradation Acceptable? analysis->decision end_fail End: Test Complete (Fail) analysis->end_fail Failure Point Reached decision->weathering No end_pass End: Test Complete (Pass) decision->end_pass Yes

Caption: Experimental workflow for stability testing.

References

"troubleshooting inconsistent results in electrochemical testing of calcium plumbate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the electrochemical testing of calcium plumbate. The information is tailored for researchers, scientists, and professionals in drug development who utilize electrochemical techniques.

Frequently Asked Questions (FAQs)

Q1: What is the expected electrochemical behavior of this compound in cyclic voltammetry (CV)?

A1: Due to limited specific data on the cyclic voltammetry of this compound, its behavior is often inferred from related lead-oxide compounds. In aqueous solutions, you can expect to see multiple oxidation and reduction peaks. The anodic (oxidation) peaks may correspond to the formation of lead oxides (e.g., PbO, PbO₂) and potentially lead sulfate (PbSO₄) if sulfate ions are present in the electrolyte.[1][2][3] The cathodic (reduction) peaks would then correspond to the reduction of these newly formed species back to a lower oxidation state. The exact peak potentials will be highly dependent on the electrolyte composition, pH, and scan rate.

Q2: What are the common binders and conductive agents used for preparing this compound electrodes?

A2: For powder-based electrodes like this compound, a common approach is to create a slurry with a binder and a conductive additive. Typical binders include polyvinylidene fluoride (PVDF), carboxymethyl cellulose (CMC), and polyamide-imide (PAI).[4][5] A conductive agent, such as carbon black or graphite powder, is usually added to improve the electrical conductivity of the electrode.[4] The choice of binder and solvent (e.g., N-methyl-2-pyrrolidone for PVDF) is critical and can influence the electrode's mechanical stability and electrochemical performance.

Q3: How does the electrolyte composition affect the electrochemical measurement of this compound?

A3: The electrolyte plays a crucial role. The pH, ionic strength, and the type of ions present can all influence the electrochemical reactions. For instance, in acidic solutions, the dissolution of lead species might be more pronounced.[1] The presence of certain anions, like sulfate, can lead to the formation of insoluble passivation layers (e.g., PbSO₄), which can affect the observed peaks.[2][3] It is essential to use a consistent and well-defined electrolyte for reproducible results.

Q4: What are the typical failure modes for mixed metal oxide electrodes like this compound?

A4: Mixed metal oxide electrodes can degrade through several mechanisms, including the dissolution of the active material into the electrolyte, delamination of the electrode coating from the current collector, and passivation of the electrode surface. Surface passivation can occur due to the formation of an insulating layer, which blocks electron transfer.[2]

Troubleshooting Guides

Guide 1: Inconsistent or Shifting Peak Potentials in CV
  • Possible Causes:

    • Reference Electrode Instability: The potential of the reference electrode may be drifting. This can be caused by a clogged frit, air bubbles in the electrode, or changes in the filling solution concentration.

    • Changes in Electrolyte pH: Small variations in the pH of the electrolyte between experiments can cause significant shifts in the peak potentials of pH-sensitive redox reactions.

    • Ohmic Drop (iR Drop): High solution resistance between the working and reference electrodes can distort the voltammogram and shift the peaks. This is more pronounced at high scan rates and in low-conductivity electrolytes.

    • Electrode Surface Contamination: Impurities adsorbing onto the electrode surface can alter the kinetics of the electron transfer reaction.

  • Recommended Solutions:

    • Check and Calibrate Reference Electrode: Ensure the reference electrode is properly filled and free of air bubbles. Calibrate it against a standard reference electrode if possible.

    • Buffer the Electrolyte: Use a suitable buffer system to maintain a constant pH throughout the experiment.

    • Minimize Ohmic Drop: Place the reference electrode as close as possible to the working electrode. Use a supporting electrolyte to increase the solution's conductivity. Most modern potentiostats have iR compensation features that should be utilized.

    • Ensure Cleanliness: Thoroughly clean all components of the electrochemical cell. Use high-purity solvents and electrolytes.

Guide 2: Disappearing or Shrinking Peaks in CV
  • Possible Causes:

    • Surface Passivation: The formation of an insulating layer on the electrode surface can prevent further electrochemical reactions, leading to a decrease in peak current over subsequent cycles. For lead-containing electrodes, this can be due to the formation of insoluble lead salts like PbSO₄.[2][3]

    • Dissolution of Active Material: this compound or its reaction products may have some solubility in the electrolyte, leading to a loss of active material from the electrode surface with each cycle.

    • Poor Adhesion of Electrode Material: The coating containing this compound may be physically detaching from the current collector.

  • Recommended Solutions:

    • Optimize Potential Window: Avoid scanning to potentials where irreversible passivation occurs. A narrower potential window might be necessary.

    • Select a Suitable Electrolyte: Choose an electrolyte in which the active material and its redox products are stable and have minimal solubility.

    • Improve Electrode Preparation: Experiment with different binders and binder-to-active-material ratios to improve the adhesion of the coating. Ensure the slurry is homogenous and the coating is uniform.

Guide 3: High Background Current or Noisy Data
  • Possible Causes:

    • Electrolyte Impurities: Redox-active impurities in the electrolyte can contribute to the background current.

    • Oxygen Interference: Dissolved oxygen is electroactive and can produce a significant reduction current, especially in the negative potential range.

    • Poor Electrical Connections: Loose or corroded connections to the electrodes can introduce noise.

    • External Electromagnetic Interference: Proximity to other electrical equipment can induce noise in the measurements.

  • Recommended Solutions:

    • Use High-Purity Reagents: Prepare electrolytes using high-purity water and salts.

    • De-gas the Electrolyte: Purge the electrolyte with an inert gas (e.g., nitrogen or argon) before and during the experiment to remove dissolved oxygen.

    • Check Connections: Ensure all cable connections to the potentiostat and the electrodes are secure and clean.

    • Shield the Setup: If possible, use a Faraday cage to shield the electrochemical cell from external noise.

Data Presentation

The following table summarizes key parameters to monitor during electrochemical testing of this compound. Due to the lack of specific literature values, expected ranges are not provided. Researchers should aim for consistency in these parameters across their experiments.

ParameterSymbolTypical UnitsImportance in Troubleshooting
Anodic Peak PotentialEpaV vs. Ref.Shifts can indicate changes in surface chemistry or iR drop.
Cathodic Peak PotentialEpcV vs. Ref.Shifts can indicate changes in surface chemistry or iR drop.
Peak SeparationΔEp = Epa - EpcmVIndicates the reversibility of the redox reaction. Increasing values suggest slower kinetics.
Anodic Peak CurrentipaA or A/cm²Proportional to the concentration and scan rate. Decreasing values can indicate passivation or material loss.
Cathodic Peak CurrentipcA or A/cm²Proportional to the concentration and scan rate. Decreasing values can indicate passivation or material loss.
Peak Current Ratioipa / ipcDimensionlessA ratio close to 1 suggests a stable product from the forward scan. Deviations indicate follow-up chemical reactions.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Electrode
  • Slurry Preparation:

    • In a small vial, mix the this compound powder with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a predetermined weight ratio (e.g., 80:10:10).

    • Add a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP) for PVDF) dropwise while mixing to form a homogeneous slurry with a paste-like consistency.[6]

    • Mix the slurry thoroughly using a vortex mixer or by sonication to ensure uniform distribution of all components.

  • Electrode Coating:

    • Clean the surface of a current collector (e.g., a glassy carbon electrode, platinum foil, or titanium foil).

    • Apply a small amount of the slurry onto the cleaned surface of the current collector.

    • Use a doctor blade or a similar tool to spread the slurry into a thin, uniform film.

    • Dry the electrode in a vacuum oven at a suitable temperature (e.g., 80-120°C) for several hours to remove the solvent completely.

  • Electrode Assembly:

    • After drying, the coated electrode is ready to be used as the working electrode in a three-electrode electrochemical cell.

Protocol 2: Cyclic Voltammetry Measurement
  • Cell Assembly:

    • Assemble a three-electrode cell consisting of the prepared this compound working electrode, a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire or graphite rod).

    • Fill the cell with the desired electrolyte.

  • De-gassing:

    • Bubble an inert gas (N₂ or Ar) through the electrolyte for at least 15-20 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the electrolyte surface during the experiment.

  • CV Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the experimental parameters in the software, including the initial potential, vertex potentials (the potential range to be scanned), and the scan rate. A typical starting scan rate could be 50-100 mV/s.[7]

    • Run the cyclic voltammetry experiment for a desired number of cycles.

    • Record the resulting voltammogram (current vs. potential).

Visualizations

Troubleshooting_Workflow start Inconsistent Electrochemical Results problem_id Identify the specific issue: - Shifting Peaks - Disappearing Peaks - Noisy Data start->problem_id check_electrode Verify Electrode Integrity: - Visual inspection for delamination - Check for surface contamination - Ensure proper preparation problem_id->check_electrode Issue with peaks? check_electrolyte Examine Electrolyte: - Check for turbidity/color change - Verify pH and concentration - De-gas to remove O2 problem_id->check_electrolyte Issue with peaks or background? check_setup Inspect Experimental Setup: - Check all electrical connections - Verify reference electrode function - Shield from external noise problem_id->check_setup Noisy data or general instability? solution_electrode Solution: - Re-polish/clean electrode - Prepare a new electrode - Optimize binder/slurry check_electrode->solution_electrode Problem found solution_electrolyte Solution: - Prepare fresh electrolyte - Use a buffer - Purge with inert gas check_electrolyte->solution_electrolyte Problem found solution_setup Solution: - Secure all connections - Replace/refill reference electrode - Use a Faraday cage check_setup->solution_setup Problem found retest Re-run Experiment solution_electrode->retest solution_electrolyte->retest solution_setup->retest retest->problem_id Failure consistent_results Consistent Results Achieved retest->consistent_results Success Three_Electrode_Setup cluster_cell Electrochemical Cell potentiostat Potentiostat we Working Electrode (this compound) potentiostat->we Controls Potential (E) Measures Current (I) re Reference Electrode (e.g., Ag/AgCl) potentiostat->re Measures Potential vs. WE ce Counter Electrode (e.g., Pt wire) potentiostat->ce Completes the Circuit electrolyte Electrolyte Solution Problem_Cause_Relationship problems Problem Inconsistent Peaks Disappearing Peaks Noisy Data causes Causes Reference Electrode Drift Surface Passivation Electrode Delamination Ohmic Drop Dissolved Oxygen Electrical Noise problems:p->causes:c1 problems:p->causes:c4 problems:p2->causes:c2 problems:p2->causes:c3 problems:p3->causes:c5 problems:p3->causes:c6

References

Technical Support Center: Refining the Milling Process for Uniform Calcium Plumbate Particle Size

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the milling of calcium plumbate for achieving a uniform particle size.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for achieving a uniform particle size of this compound during milling?

A1: The key parameters influencing the final particle size are milling time, milling speed, the size and material of the grinding media (balls), and the ball-to-powder ratio.[1] Longer milling times and higher speeds generally lead to smaller particles, but excessive milling can cause particle agglomeration.[2]

Q2: Should I use wet or dry milling for this compound?

A2: The choice between wet and dry milling depends on your specific requirements.

  • Wet milling is generally more efficient for achieving finer particles and a narrower particle size distribution.[3][4][5] It also helps to dissipate heat and reduce the risk of dust contamination.[4][5] However, it requires an additional drying step.[6]

  • Dry milling is a simpler process but may generate more heat, which can affect heat-sensitive materials.[4] It can also lead to particle agglomeration.

Q3: What type of grinding media should I use?

A3: The grinding media should be harder than the this compound to avoid contamination.[7] High-density materials like zirconia or tungsten carbide are often used. The size of the grinding balls is also crucial; smaller balls are more effective for producing finer particles.[1][8]

Q4: How does the ball-to-powder ratio (BPR) affect the milling process?

A4: The BPR significantly impacts grinding efficiency. An optimal BPR ensures efficient energy transfer from the grinding media to the this compound powder. A BPR of 10:1 is often considered a good starting point for many materials.[8]

Q5: My milled this compound particles are agglomerating. What can I do?

A5: Agglomeration can occur due to excessive milling time, which increases the surface energy of the particles.[2] Consider reducing the milling time or using a wet milling process with a suitable dispersant to prevent particles from sticking together.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Wide Particle Size Distribution - Inappropriate milling time or speed. - Incorrect size or distribution of grinding media. - Inefficient mixing.- Optimize milling time and speed through systematic experiments. - Use a uniform size of smaller grinding balls for finer grinding.[1] - Ensure the mill is loaded correctly to promote proper cascading motion of the media.
Inconsistent Batch-to-Batch Results - Variations in starting material properties. - Inconsistent loading of the mill. - Fluctuations in milling parameters (time, speed).- Characterize the starting material for each batch. - Standardize the loading procedure, including the ball-to-powder ratio. - Calibrate and monitor milling equipment to ensure consistent operation.
Contamination of the Milled Powder - Wear of the grinding jar or media.- Use grinding media and jars made of a harder material than this compound.[7] - Regularly inspect milling components for wear.
Excessive Milling Time with No Further Particle Size Reduction - Reaching the grinding limit of the mill. - Particle agglomeration.[2]- Acknowledge the physical limits of the equipment for size reduction.[9] - Reduce milling time or switch to wet milling with a dispersant.
Vibrations and Excessive Noise During Milling - Unbalanced load in the mill. - Worn-out mechanical parts of the mill.- Ensure the milling jars are placed symmetrically in the mill. - Inspect and maintain the milling equipment regularly.[10][11]

Experimental Protocols

Protocol 1: Ball Milling of this compound

This protocol describes a general procedure for the ball milling of this compound to achieve a uniform particle size.

1. Preparation:

  • Ensure the milling jar and grinding media are clean and dry to prevent contamination.[12]
  • Weigh the desired amount of this compound powder and the grinding media to achieve the target ball-to-powder ratio (e.g., 10:1).[8]

2. Milling:

  • For Dry Milling: Place the this compound powder and grinding media into the milling jar.
  • For Wet Milling: Add a suitable solvent (e.g., ethanol or isopropanol) to the powder and media in the jar. The liquid should be sufficient to create a slurry.
  • Seal the milling jar securely.
  • Place the jar in the ball mill and set the desired milling speed and time.

3. Post-Milling:

  • After milling, carefully open the jar.
  • Separate the grinding media from the powder. For wet milling, this may involve washing the media with the solvent.
  • For Wet Milled Powder: Dry the slurry in an oven at a suitable temperature to evaporate the solvent.
  • Collect the final milled this compound powder.

4. Characterization:

  • Analyze the particle size distribution of the milled powder using techniques such as laser diffraction or scanning electron microscopy (SEM).[13]

Quantitative Data Presentation

The following table summarizes the typical effects of key milling parameters on the final particle size of ceramic-like materials.

Parameter Effect on Particle Size Typical Range/Value Reference
Milling Time Longer time generally leads to smaller particles, but excessive time can cause agglomeration.1 - 48 hours[1][2]
Milling Speed Higher speed increases grinding efficiency, leading to smaller particles.100 - 600 RPM[14]
Ball Size Smaller balls produce finer particles.1 - 20 mm diameter[1][8]
Ball-to-Powder Ratio (BPR) Higher BPR generally improves grinding efficiency.5:1 to 20:1[8][14][15]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_milling Milling cluster_post Post-Milling cluster_analysis Analysis start Start clean Clean Jar & Media start->clean weigh Weigh this compound & Media load Load Jar weigh->load clean->weigh mill Set Parameters & Mill load->mill separate Separate Media mill->separate dry Dry Powder (Wet Milling) separate->dry if wet collect Collect Powder separate->collect dry->collect characterize Characterize Particle Size collect->characterize end End characterize->end

Caption: Workflow for refining this compound particle size.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Issue: Non-Uniform Particle Size cause1 Wide Distribution start->cause1 cause2 Agglomeration start->cause2 cause3 Inconsistent Batches start->cause3 sol1a Optimize Time/Speed cause1->sol1a sol1b Check Grinding Media cause1->sol1b sol2a Reduce Milling Time cause2->sol2a sol2b Use Wet Milling/Dispersant cause2->sol2b sol3a Standardize Protocol cause3->sol3a sol3b Calibrate Equipment cause3->sol3b

Caption: Troubleshooting decision tree for milling issues.

References

Technical Support Center: Mitigating the Environmental Impact of Calcium Plumbate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the environmental impact associated with calcium plumbate (Ca₂PbO₄) synthesis. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Section 1: Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, with a focus on environmentally conscious solutions.

Issue 1.1: Incomplete Reaction and Presence of Precursor Residues in Solid-State Synthesis

Question: After conducting a solid-state synthesis of this compound, X-ray diffraction (XRD) analysis indicates the presence of unreacted lead (II) oxide (PbO) or calcium oxide (CaO). How can I improve the reaction completeness and avoid the presence of these hazardous precursors in the final product?

Answer: The presence of unreacted precursors in the solid-state synthesis of this compound is a common issue that can be addressed by optimizing several reaction parameters. Incomplete reactions not only affect the purity and performance of the pigment but also pose an environmental risk due to the potential for lead leaching from the unreacted PbO.

Troubleshooting Steps:

  • Improve Homogeneity of Reactant Mixture: Ensure intimate mixing of the calcium and lead precursors. Mechanical milling or grinding of the powders for an extended period can enhance the contact between reactant particles, facilitating a more complete reaction.

  • Optimize Calcination Temperature and Time: The reaction between CaO and PbO to form Ca₂PbO₄ is temperature-dependent. According to available literature, a temperature range of 600-800°C is typically employed.[1] If unreacted precursors are present, consider a systematic study of the calcination temperature and duration. A longer reaction time or a slightly higher temperature (within the recommended range) may be necessary to drive the reaction to completion. However, be aware that excessively high temperatures can lead to lead volatilization.

  • Control Stoichiometry: Precisely control the stoichiometric ratio of calcium to lead precursors. A slight excess of the more volatile component (lead oxide) might be considered, but this must be carefully balanced against the risk of lead loss and environmental contamination.

  • Intermediate Grinding: For lengthy reactions, interrupting the calcination process for an intermediate grinding step can break up any passivating product layers on the reactant particles and expose fresh surfaces for reaction, thus improving the final product purity.

Logical Relationship for Troubleshooting Incomplete Solid-State Reaction:

Caption: Troubleshooting workflow for incomplete solid-state synthesis of this compound.

Issue 1.2: Lead Loss and Environmental Contamination During High-Temperature Calcination

Question: I am concerned about the potential for lead to volatilize during the high-temperature calcination step of the solid-state synthesis, leading to environmental contamination and inaccurate product stoichiometry. How can this be minimized?

Answer: Lead loss through volatilization is a significant environmental and safety concern in the high-temperature synthesis of lead-containing compounds. Research indicates that sol-gel synthesis methods can mitigate this issue by enabling the formation of this compound at lower temperatures.[2]

Mitigation Strategies:

  • Employ Sol-Gel Synthesis: The sol-gel method, particularly the Pechini route, allows for the formation of a homogeneous precursor gel where the metal ions are mixed at a molecular level.[3] This increased reactivity can lead to the formation of the desired Ca₂PbO₄ phase at a lower annealing temperature (around 800°C for a shorter duration) compared to the conventional solid-state reaction.[2] Studies have shown that lead losses are smaller for sol-gel prepared samples.[2]

  • Optimize Heating Rate: A slower heating rate during calcination can allow for a more controlled reaction and may reduce the volatilization of lead species.

  • Use a Covered Crucible: Performing the calcination in a covered crucible can help to create a localized atmosphere with a higher partial pressure of lead oxide, which can suppress further volatilization.

  • Off-Gas Scrubbing: In a larger-scale or industrial setting, the furnace exhaust should be passed through a scrubbing system to capture any volatilized lead compounds before they are released into the atmosphere.

Issue 1.3: Poorly Defined Particle Morphology and Agglomeration in Sol-Gel Synthesis

Question: The this compound particles synthesized via the sol-gel method are heavily agglomerated and have a poorly defined morphology. How can I improve the particle characteristics while maintaining the environmental benefits of the sol-gel process?

Answer: Achieving control over particle size and morphology is a common challenge in sol-gel synthesis. The properties of the final particles are highly dependent on several parameters during the sol and gel formation stages.

Troubleshooting Steps:

  • Control pH: The pH of the precursor solution significantly influences the hydrolysis and condensation rates of the metal precursors. Adjusting the pH can alter the particle size and degree of agglomeration. A systematic variation of the pH should be conducted to find the optimal conditions for the desired morphology.

  • Vary Precursor Concentration: The concentration of the metal precursors in the sol can affect the nucleation and growth of the particles. Lower concentrations generally favor the formation of smaller, more uniform particles.

  • Optimize Aging Time and Temperature: The duration and temperature of the gel aging process can influence the final particle structure. Allowing the gel to age for an appropriate amount of time can lead to a more ordered and less agglomerated final product.

  • Utilize Capping Agents or Surfactants: The addition of certain organic molecules, such as citric acid in the Pechini method, can act as chelating agents that control the growth of the particles and prevent extensive agglomeration.[3] Experimenting with different types or concentrations of these agents can help tailor the particle morphology.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the environmental impact and safe handling of materials involved in this compound synthesis.

Q1: Which synthesis method for this compound is considered more environmentally friendly, and why?

A1: The sol-gel method is generally considered more environmentally friendly than the traditional solid-state reaction for the synthesis of this compound.[2] The primary reasons for this are:

  • Lower Reaction Temperatures: Sol-gel synthesis can achieve the formation of the desired Ca₂PbO₄ phase at lower temperatures and for shorter durations.[2] This translates to reduced energy consumption.

  • Reduced Lead Volatilization: The lower processing temperatures in the sol-gel method significantly decrease the risk of lead volatilization, thereby minimizing the release of hazardous lead compounds into the environment and improving the safety of the process.[2]

  • Improved Homogeneity: The molecular-level mixing of precursors in the sol-gel method leads to a more homogeneous product, potentially reducing the need for energy-intensive post-synthesis purification steps.

Q2: What are the primary environmental concerns associated with the precursors used in this compound synthesis?

A2: The primary environmental concern stems from the use of lead compounds, such as lead (II) oxide (PbO) or lead acetate. Lead is a toxic heavy metal that can have severe impacts on human health and ecosystems.[4][5] Improper handling and disposal of lead-containing precursors can lead to contamination of soil and water. Calcium precursors, such as calcium oxide (CaO) or calcium nitrate, are generally less hazardous but should still be handled in accordance with safety data sheets (SDS).

Q3: What are the best practices for the disposal of waste generated during this compound synthesis?

A3: All waste containing lead compounds must be treated as hazardous waste.[2]

  • Solid Waste: Unreacted precursors, contaminated consumables (e.g., gloves, weighing paper), and any synthesized this compound that is not used should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing lead ions from the sol-gel process or cleaning procedures must also be collected in a designated hazardous waste container for liquids. Do not dispose of lead-containing solutions down the drain.

  • Consult Institutional Guidelines: Always follow the specific hazardous waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department. These procedures will be in accordance with local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[6][7][8][9]

Q4: What personal protective equipment (PPE) should be worn when working with lead-based compounds for this compound synthesis?

A4: When handling lead-containing powders or solutions, it is crucial to use appropriate PPE to prevent exposure through inhalation, ingestion, or skin contact.[10][11][12]

  • Respiratory Protection: A properly fitted respirator (e.g., an N95 or higher) should be used when handling lead powders to prevent inhalation.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1] It is good practice to double-glove.

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are required to protect the skin.

  • Work in a Ventilated Area: All work with lead compounds should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Q5: How can I assess the potential for lead leaching from the synthesized this compound?

A5: The potential for lead to leach from the final this compound product is a critical environmental consideration. Leaching is often pH-dependent.[4][10] Standardized leaching tests can be performed to assess the stability of the synthesized material. One common method is the Toxicity Characteristic Leaching Procedure (TCLP), which simulates the conditions in a landfill.[13] By analyzing the leachate for lead content under different pH conditions, you can evaluate the environmental stability of your synthesized this compound.

Section 3: Data Presentation

Table 1: Qualitative and Semi-Quantitative Comparison of Synthesis Methods for this compound

ParameterSolid-State ReactionSol-Gel Method (Pechini Route)Environmental Impact Mitigation
Reaction Temperature Higher (typically >800°C for extended periods)[1]Lower (annealing around 800°C for shorter durations)[2]Reduced energy consumption with the sol-gel method.
Lead Volatilization Higher potential due to elevated temperatures.Lower potential due to reduced thermal budget.[2]Sol-gel method significantly reduces the release of hazardous lead vapor.
Product Homogeneity Dependent on the thoroughness of mechanical mixing.High, due to molecular-level mixing of precursors.Improved homogeneity in the sol-gel method can lead to purer products and less need for energy-intensive purification.
Waste Generation Primarily solid waste (unreacted precursors, contaminated materials).Both liquid (from sol preparation) and solid waste.Both methods require careful management of lead-containing waste streams.
Energy Consumption Higher due to prolonged high-temperature calcination.Lower due to reduced calcination time and temperature.The sol-gel method offers a pathway to lower the overall energy footprint of the synthesis.

Section 4: Experimental Protocols

Protocol 4.1: Solid-State Synthesis of this compound (Ca₂PbO₄)

This protocol is based on a method described for the solid-phase synthesis of Ca₂PbO₄ powder.[1]

Materials:

  • Calcium oxide (CaO) or Calcium nitrate (Ca(NO₃)₂)

  • Lead (II) oxide (PbO) or Lead (II) nitrate (Pb(NO₃)₂)

  • Agate mortar and pestle

  • Corundum crucible

  • Muffle furnace

Procedure:

  • Precursor Preparation: Weigh stoichiometric amounts of the calcium and lead precursors. The molar ratio of Ca:Pb should be 2:1.

  • Mixing: Place the powders in an agate mortar and grind them thoroughly to ensure a homogeneous mixture.

  • Compaction: Transfer the mixed powder into a corundum crucible and gently compact it.

  • Calcination: Place the crucible in a muffle furnace and heat to a temperature between 600°C and 800°C for 24 hours.[1]

  • Cooling: After the calcination period, turn off the furnace and allow the crucible to cool down to room temperature slowly.

  • Purification (Optional): The resulting powder can be ground and washed with a suitable solution (e.g., a dilute ammonium chloride solution) to remove any unreacted oxides, followed by filtration and drying.[1]

Experimental Workflow for Solid-State Synthesis:

SolidState_Workflow Start Start Weigh Weigh Precursors (CaO & PbO) Start->Weigh Mix Homogeneous Mixing (Grinding) Weigh->Mix Compact Compact in Crucible Mix->Compact Calcine High-Temperature Calcination Compact->Calcine Cool Cool to Room Temp. Calcine->Cool Purify Optional Purification (Washing & Drying) Cool->Purify End End (Ca₂PbO₄ Powder) Purify->End

Caption: Workflow for the solid-state synthesis of this compound.

Protocol 4.2: Sol-Gel Synthesis of this compound (Ca₂PbO₄) via the Pechini Method

This protocol is a generalized procedure based on the Pechini method, which has been successfully applied to the synthesis of this compound.[2][3]

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Lead (II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

  • Citric acid (C₆H₈O₇)

  • Ethylene glycol (C₂H₆O₂)

  • Deionized water

  • Beakers, magnetic stirrer, and hotplate

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution: Dissolve stoichiometric amounts of calcium nitrate and lead acetate in a minimal amount of deionized water in a beaker with stirring.

  • Chelation: Add citric acid to the precursor solution. The molar ratio of citric acid to total metal cations is typically greater than 1 (e.g., 1.5:1) to ensure complete chelation. Stir until a clear solution is obtained.

  • Polyesterification: Add ethylene glycol to the solution. A common molar ratio of citric acid to ethylene glycol is 1:4. Heat the solution on a hotplate to approximately 150-250°C with continuous stirring.[3]

  • Gel Formation: Continue heating until the excess solvent evaporates and a viscous, polymeric resin (gel) is formed.

  • Drying: Dry the gel in an oven at a low temperature (e.g., 120°C) to remove residual water.

  • Calcination: Transfer the dried gel to a crucible and place it in a muffle furnace. Heat to a temperature around 800°C for a few hours (e.g., 2 hours) to pyrolyze the organic components and form the crystalline Ca₂PbO₄.[2]

  • Cooling: Allow the furnace to cool down to room temperature before retrieving the final product.

Experimental Workflow for Sol-Gel Synthesis (Pechini Method):

SolGel_Workflow Start Start Dissolve Dissolve Precursors (Ca & Pb Salts) Start->Dissolve Chelate Add Citric Acid (Chelation) Dissolve->Chelate Polyesterify Add Ethylene Glycol & Heat (Polyesterification) Chelate->Polyesterify Gel Formation of Polymeric Gel Polyesterify->Gel Dry Dry Gel Gel->Dry Calcine Low-Temperature Calcination Dry->Calcine End End (Ca₂PbO₄ Powder) Calcine->End

Caption: Workflow for the sol-gel synthesis of this compound via the Pechini method.

References

Technical Support Center: Optimizing Calcium Plumbate Dispersion in Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the dispersibility of calcium plumbate in polymer matrices. The following sections offer solutions to common experimental challenges and detailed protocols for key procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound into polymer matrices.

Problem Potential Cause Recommended Solution
Poor dispersion with visible agglomerates High surface energy of untreated this compound particles leads to strong particle-particle interactions and poor compatibility with the polymer matrix.1. Surface Treatment: Modify the surface of the this compound with a suitable coupling agent to reduce surface energy and improve wetting by the polymer. Titanate or silane coupling agents are often effective for inorganic fillers. 2. High-Shear Mixing: Employ high-shear mixing techniques, such as ultrasonication or three-roll milling, to break down agglomerates.
Re-agglomeration of particles after mixing Lack of stabilization of the dispersed particles within the polymer matrix.1. Optimize Coupling Agent Concentration: Ensure the optimal amount of coupling agent is used. Insufficient coverage can lead to exposed particle surfaces and re-agglomeration.[1] 2. Use of Dispersants: Incorporate a polymeric dispersant that provides steric or electrostatic stabilization to keep the particles separated.
Inconsistent batch-to-batch dispersion quality Variability in the surface treatment process or mixing parameters.1. Standardize Protocols: Strictly adhere to a standardized and documented protocol for surface treatment and composite preparation. 2. Characterize Raw Materials: Ensure the properties of the this compound and polymer are consistent across batches.
Increased viscosity of the polymer-filler mixture Poor wetting of the filler by the polymer, leading to entrapped air and high friction between particles.1. Effective Surface Treatment: Proper surface modification will improve wettability and reduce the viscosity of the composite mixture.[2][3][4] 2. Solvent Addition: In some cases, the addition of a compatible solvent can temporarily reduce viscosity during mixing. The solvent should be removed before final processing.
Reduced mechanical properties of the final composite Poor interfacial adhesion between the this compound and the polymer matrix, leading to stress concentration at the filler-polymer interface.1. Select an Appropriate Coupling Agent: The coupling agent should have functional groups that can react or entangle with the polymer chains, creating a strong bond across the interface.[5][6][7] 2. Optimize Filler Loading: An excessively high concentration of poorly dispersed filler can act as a defect rather than a reinforcement.

Frequently Asked Questions (FAQs)

1. What is the primary cause of poor this compound dispersion in polymers?

The primary cause is the high surface energy and hydrophilic nature of inorganic fillers like this compound, which makes them incompatible with hydrophobic polymer matrices. This leads to strong attractions between the filler particles (agglomeration) and poor wetting by the polymer.[3][8]

2. How do coupling agents improve the dispersion of this compound?

Coupling agents act as molecular bridges between the inorganic filler and the organic polymer matrix.[5] They have a bifunctional structure: one end reacts with the surface of the this compound, and the other end is compatible with the polymer, improving interfacial adhesion and promoting better dispersion.[6][7]

3. What types of coupling agents are suitable for this compound?

While specific data for this compound is limited, titanate and silane coupling agents are generally effective for inorganic fillers with metal oxides.[1][9] Titanate coupling agents can react with free protons on the filler surface, making them suitable for a wide range of inorganic materials.[2][4]

4. Can surface modification of this compound be performed in a dry or wet process?

Both dry and wet surface treatment methods can be employed.

  • Dry Method: The coupling agent is directly mixed with the dry this compound powder, often with heating to facilitate the reaction.

  • Wet Method: The coupling agent is dissolved in a solvent, and the this compound is treated in the solution, followed by drying to remove the solvent.

The choice of method depends on the specific coupling agent and the processing equipment available.

5. What analytical techniques can be used to evaluate the dispersion of this compound?

Several techniques can be used to quantitatively and qualitatively assess dispersion:

  • Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide direct visual evidence of agglomerates.

  • Particle Size Analysis: Techniques like laser diffraction can measure the particle size distribution within the polymer.

  • Rheological Measurements: An increase in viscosity can indicate poor dispersion. The Payne effect, a change in storage modulus with strain amplitude, can also be used to characterize filler-filler interactions.

  • Mechanical Testing: Uniform dispersion and good interfacial adhesion generally lead to improved mechanical properties such as tensile strength and impact resistance.

Experimental Protocols

Protocol 1: Surface Treatment of this compound with a Titanate Coupling Agent

This protocol describes a general procedure for the surface modification of this compound using a titanate coupling agent.

Materials:

  • This compound powder

  • Titanate coupling agent (e.g., Isopropyl triisostearoyl titanate)

  • Isopropanol (or other suitable solvent)

  • High-shear mixer

  • Oven

Procedure:

  • Preparation of Treatment Solution: Prepare a 1-2% (w/w) solution of the titanate coupling agent in isopropanol. The optimal concentration may need to be determined experimentally.

  • Pre-treatment of this compound: Dry the this compound powder in an oven at 110°C for 2 hours to remove any adsorbed moisture.

  • Mixing: While stirring the dried this compound powder in a high-shear mixer, slowly spray the titanate coupling agent solution onto the powder.

  • Heating and Curing: Continue mixing and gradually increase the temperature to 80-100°C to evaporate the solvent and promote the reaction between the coupling agent and the filler surface. Maintain this temperature for 15-30 minutes.

  • Cooling and Storage: Allow the surface-treated this compound to cool to room temperature. Store the modified powder in a sealed container to prevent moisture absorption.

Protocol 2: Evaluation of this compound Dispersion using Scanning Electron Microscopy (SEM)

This protocol outlines the steps for preparing and analyzing a polymer composite to assess filler dispersion via SEM.

Materials:

  • Polymer composite containing this compound

  • Liquid nitrogen

  • SEM instrument

  • Sputter coater with a conductive target (e.g., gold or carbon)

Procedure:

  • Sample Fracturing: Cryogenically fracture a small sample of the polymer composite by immersing it in liquid nitrogen for a few minutes and then breaking it. This creates a clean fracture surface for analysis.

  • Mounting: Mount the fractured sample on an SEM stub with the fracture surface facing up.

  • Coating: To prevent charging during SEM imaging, coat the sample with a thin layer of a conductive material using a sputter coater.

  • Imaging: Introduce the coated sample into the SEM chamber.

  • Analysis: Acquire secondary electron images of the fracture surface at various magnifications. Examine the images for the presence of agglomerates and assess the uniformity of the this compound distribution.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_processing Processing cluster_analysis Analysis CaPbO3 This compound SurfaceTreatment Surface Treatment CaPbO3->SurfaceTreatment Polymer Polymer Matrix Compounding Compounding Polymer->Compounding CouplingAgent Coupling Agent CouplingAgent->SurfaceTreatment SurfaceTreatment->Compounding DispersionAnalysis Dispersion Analysis Compounding->DispersionAnalysis PropertyTesting Property Testing Compounding->PropertyTesting

Caption: Experimental workflow for improving and evaluating this compound dispersion.

signaling_pathway cluster_problem Problem cluster_solution Solution cluster_mechanism Mechanism cluster_outcome Outcome Agglomeration Agglomeration HighShearMixing High-Shear Mixing Agglomeration->HighShearMixing PoorAdhesion Poor Interfacial Adhesion SurfaceModification Surface Modification PoorAdhesion->SurfaceModification ReducedSurfaceEnergy Reduced Surface Energy SurfaceModification->ReducedSurfaceEnergy StericHindrance Steric/Electrostatic Hindrance SurfaceModification->StericHindrance StrongInterface Stronger Interface SurfaceModification->StrongInterface HighShearMixing->ReducedSurfaceEnergy ImprovedWetting Improved Wetting ReducedSurfaceEnergy->ImprovedWetting ImprovedDispersion Improved Dispersion ImprovedWetting->ImprovedDispersion StericHindrance->ImprovedDispersion EnhancedProperties Enhanced Properties StrongInterface->EnhancedProperties ImprovedDispersion->EnhancedProperties

Caption: Logical relationships in overcoming this compound dispersion issues.

References

"overcoming limitations of the sol-gel method for calcium plumbate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sol-Gel Synthesis of Calcium Plumbate

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to overcome common limitations encountered during the sol-gel synthesis of this compound (CaPbO₃ and related phases).

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using the sol-gel method for synthesizing this compound?

The sol-gel method offers several key advantages over conventional solid-state reactions, including:

  • Higher Purity and Homogeneity: The mixing of precursors at the molecular level in the sol phase leads to a more uniform and purer final product.[1]

  • Lower Synthesis Temperatures: Sol-gel routes can produce the desired this compound phase at lower annealing temperatures, which can be energy-saving.[1][2] For example, phase-pure Ca₂PbO₄ has been obtained at 800 °C.[2]

  • Control Over Particle Size and Morphology: The process allows for greater control over the particle size and microstructure of the final powder.[1][3][4]

Q2: What are the inherent limitations or disadvantages of the sol-gel process?

While powerful, the sol-gel method has several limitations:

  • Process Sensitivity: The method is highly sensitive to synthesis parameters such as pH, temperature, precursor concentration, and water content, where small variations can lead to different products.[3][4]

  • Moisture Sensitivity: Many metal alkoxide precursors are highly reactive towards water, which can lead to uncontrolled precipitation if not managed carefully.[1][3][5]

  • Time-Consuming: The process involves multiple steps, including gelation, aging, drying, and calcination, which can be lengthy.[1][3]

  • Shrinkage and Cracking: The gel can undergo significant volume changes during drying, leading to cracks in the final material.[1][3]

Q3: What are the typical precursors used in the sol-gel synthesis of this compound?

Commonly used precursors include a calcium source and a lead source that are soluble in the chosen solvent system. Examples include:

  • Calcium Precursors: Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) or calcium acetate monohydrate (Ca(CH₃COO)₂·H₂O).

  • Lead Precursors: Lead nitrate (Pb(NO₃)₂) or lead acetate (Pb(CH₃COO)₂).

  • Solvents: Ethanol and deionized water are frequently used.[6]

Q4: What is the function of a chelating agent like citric acid or EDTA in the synthesis?

Chelating agents are crucial for controlling the reaction kinetics.[5] Metal precursors, especially alkoxides, can hydrolyze very quickly.[5][7] A chelating agent forms a stable complex with the metal ions (calcium and lead), reducing their reactivity.[5][8] This ensures a slower, more controlled hydrolysis and condensation process, preventing premature precipitation and promoting the formation of a homogeneous gel network.[7][8]

Q5: How does the pH of the sol affect the synthesis process?

The pH of the sol is a critical parameter that directly influences the rates of hydrolysis and condensation reactions.[9] An improper pH can lead to the formation of undesirable secondary phases or an incomplete reaction. For many calcium-based materials synthesized via sol-gel, controlling the pH is essential to achieve phase purity.[10][11] For instance, in related calcium phosphate systems, a pH of 11 was found to be optimal for producing pure hydroxyapatite, while lower pH values resulted in impurities.[10][12]

Q6: Why is the calcination temperature so important for the final product?

Calcination is the final heat treatment step that converts the dried gel into the crystalline this compound. The temperature must be carefully controlled:

  • If too low: The removal of organic residues may be incomplete, and the material may remain in an amorphous state or exhibit poor crystallinity.[13]

  • If too high: It can lead to the loss of volatile components, such as lead oxide (PbO), resulting in an impure final product with secondary phases like calcium oxide (CaO).[2] Higher temperatures also promote grain growth, increasing the final particle size.[14][15]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis.

Problem: My final powder contains secondary phases like CaO or PbO₂.

  • Possible Cause 1: Lead Loss During Calcination. At high temperatures (e.g., 800 °C for extended periods), volatile lead species can evaporate, disrupting the stoichiometry and leading to the formation of CaO.[2]

    • Solution: Optimize the calcination profile. Use a lower temperature for a longer duration or a two-step calcination process. Sol-gel methods can form the desired phase earlier, so try annealing at 800 °C for a shorter time, such as 2 hours, which has been shown to be effective.[2]

  • Possible Cause 2: Inhomogeneous Gel. If the precursors are not mixed at a molecular level, localized regions rich in calcium or lead can form, leading to separate oxide phases upon calcination.

    • Solution: Ensure the use of an effective chelating agent (e.g., citric acid) to form stable complexes with both metal cations.[5][7] Increase stirring time and ensure all precursors are fully dissolved before initiating gelation.

  • Possible Cause 3: Incorrect pH. The pH of the sol can dictate which phases are stable and will precipitate.

    • Solution: Carefully monitor and adjust the pH of the precursor solution before gelation. Conduct a series of experiments to determine the optimal pH for phase-pure this compound. For many calcium-based ceramics, a basic pH is often required.[10][12]

Problem: The solution turns into a precipitate instantly instead of forming a stable gel.

  • Possible Cause: Uncontrolled Hydrolysis. This typically happens when the metal precursors are too reactive, especially in the presence of water, leading to rapid formation of metal hydroxides.[5][7]

    • Solution: Use a chelating agent to reduce the reactivity of the metal precursors.[5][8] The molar ratio of the chelating agent to the total metal ions is critical and should be optimized (a common starting point is 1:1 or 1.5:1). Alternatively, perform the reaction in a less polar solvent or at a lower temperature to slow down the hydrolysis rate.

Problem: The final product is amorphous or shows poor crystallinity.

  • Possible Cause: Insufficient Calcination Temperature or Time. The thermal energy provided was not enough to overcome the activation barrier for crystallization.

    • Solution: Increase the calcination temperature or duration. To determine the correct temperature, perform a Thermogravimetric Analysis (TGA) on the dried gel.[16] The TGA curve will show the temperature at which all organic components have been removed and the material is thermally stable, which is a suitable starting point for crystallization studies.[16][17]

Problem: The dried gel is heavily cracked or has shrunk excessively.

  • Possible Cause: High Capillary Stress During Drying. As the solvent evaporates from the pores of the gel network, strong capillary forces are generated, which can cause the network to collapse and crack.[1][3]

    • Solution: Control the drying process. Instead of rapid drying in an oven at high temperatures, try slow drying at a lower temperature (e.g., 60-80 °C) over 24-48 hours.[18] Supercritical drying is an advanced alternative that completely eliminates capillary forces but requires specialized equipment.

Data Presentation: Synthesis Parameter Effects

The following table summarizes the effects of critical synthesis parameters on the properties of the final this compound product, based on findings from related sol-gel studies.

ParameterEffect on Final ProductTroubleshooting Focus
Precursor Reactivity High reactivity leads to precipitation and inhomogeneity.[5][7]Use chelating agents to moderate hydrolysis and condensation rates.[8]
pH of Sol Influences hydrolysis/condensation rates and phase purity.[9] Incorrect pH can lead to secondary phases.[10]Optimize pH to achieve a phase-pure product; typically requires systematic trials.
Gel Drying Rate Rapid drying causes high capillary stress, leading to cracks and structural collapse.[1][3]Employ slow and controlled drying at low temperatures (60-120 °C) to maintain structural integrity.[18][19]
Calcination Temperature Too low results in amorphous material; too high causes lead loss and grain growth.[2][14]Determine the optimal temperature via TGA and XRD analysis to ensure complete crystallization without decomposition.[16]
Calcination Time Affects crystallinity and can influence phase purity.[2] Prolonged time at high temperatures increases lead loss.[2]Balance time and temperature to achieve good crystallinity while minimizing volatile component loss.

Experimental Protocols

Protocol: Pechini Sol-Gel Synthesis of this compound (Ca₂PbO₄)

This protocol is based on the Pechini method, which utilizes a chelating agent (citric acid) and a polymerizing agent (ethylene glycol).

1. Precursor Solution Preparation: a. Prepare a 0.5 M solution of citric acid (CA) in deionized water. b. In a beaker, dissolve stoichiometric amounts of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) and lead nitrate (Pb(NO₃)₂) in the citric acid solution under continuous stirring. A typical molar ratio of Total Metal Ions to Citric Acid is 1:1.5. c. Stir the solution at 60 °C for 1 hour to ensure complete dissolution and formation of metal-citrate complexes.

2. Sol Formation: a. Add ethylene glycol (EG) to the solution. The molar ratio of citric acid to ethylene glycol is typically maintained at 1:4. b. Increase the temperature of the solution to 90 °C and continue stirring. This will initiate polyesterification reactions between the ethylene glycol and the metal-citrate complexes, forming a polymeric network.

3. Gelation: a. Continue heating the sol at 90-100 °C. The solution will gradually become more viscous as water and nitric acid fumes are removed. b. The process is complete when a transparent, viscous, and homogeneous gel is formed. This may take several hours.

4. Drying: a. Transfer the gel to a ceramic crucible and place it in a drying oven at 120 °C for 24 hours.[18][19] This will remove the remaining solvent and form a porous, solid precursor.

5. Calcination: a. Place the crucible containing the dried precursor powder into a muffle furnace. b. Heat the powder to the desired calcination temperature. Based on literature, a temperature of 800 °C for 2 hours is a good starting point to form crystalline Ca₂PbO₄ while minimizing lead loss.[2] c. After the heat treatment, allow the furnace to cool down to room temperature naturally. d. The resulting powder is the final this compound product, which should be characterized for phase purity and morphology using techniques like XRD and SEM.

Visualizations

Logical and Experimental Workflows

G cluster_workflow Experimental Workflow for Sol-Gel Synthesis precursors 1. Precursor Selection (Ca & Pb Salts, Chelating Agent) dissolution 2. Dissolution & Chelation (Stirring at 60-70°C) precursors->dissolution polymerization 3. Sol Formation (Add EG, Heat to 90°C) dissolution->polymerization gelation 4. Gelation (Solvent Evaporation) polymerization->gelation drying 5. Drying (120°C for 24h) gelation->drying calcination 6. Calcination (e.g., 800°C for 2h) drying->calcination characterization 7. Characterization (XRD, SEM, etc.) calcination->characterization

Caption: A typical experimental workflow for the Pechini sol-gel method.

G cluster_troubleshooting Troubleshooting Logic: Impure Final Product problem Problem: Impure Product (e.g., CaO) cause1 Cause: High Calcination Temp/Time? problem->cause1 cause2 Cause: Inhomogeneous Gel? problem->cause2 cause3 Cause: Incorrect Sol pH? problem->cause3 solution1 Solution: Reduce temp/time. Verify with TGA. cause1->solution1 solution2 Solution: Use/Optimize chelating agent. Increase mixing. cause2->solution2 solution3 Solution: Systematically vary pH. Monitor gel formation. cause3->solution3

Caption: A troubleshooting diagram for diagnosing impure final products.

References

Validation & Comparative

A Comparative Guide to Corrosion Inhibitors: Calcium Plumbate vs. Zinc Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in materials science and coating development, the selection of an effective corrosion inhibitor is a critical decision. This guide provides a detailed comparison of two widely used inorganic corrosion inhibitors: calcium plumbate and zinc phosphate. By examining their mechanisms of action and presenting available experimental data, this document aims to offer an objective resource for informed material selection.

Mechanisms of Corrosion Inhibition

The efficacy of a corrosion inhibitor is rooted in its chemical and electrochemical interactions with the metallic substrate and the surrounding environment. This compound and zinc phosphate employ distinct mechanisms to protect against corrosion.

This compound: The protective action of this compound is attributed to its basic and oxidizing properties. When incorporated into a paint film, it can react with acidic components in the binder and the environment, neutralizing corrosive agents. Furthermore, it is believed to promote the formation of a stable, passive layer on the steel surface, although the precise composition of this layer is a subject of ongoing research.

Zinc Phosphate: Zinc phosphate functions primarily by forming a protective layer on the metal surface. In the presence of moisture, zinc phosphate hydrolyzes to a limited extent, releasing phosphate and zinc ions. These ions react with the metallic substrate to form a complex layer of iron and zinc phosphates. This layer acts as a physical barrier, impeding the electrochemical reactions that drive corrosion. It is believed that the phosphate ions also act as anodic inhibitors, while the zinc ions can act as cathodic inhibitors.

dot

Corrosion_Inhibition_Mechanisms Figure 1: Corrosion Inhibition Mechanisms cluster_CP This compound cluster_ZP Zinc Phosphate CP This compound (Ca2PbO4) CP_React Basic & Oxidizing Properties CP->CP_React possesses CP_Action1 Neutralization of Acidic Species CP_React->CP_Action1 CP_Action2 Formation of a Passive Layer CP_React->CP_Action2 Corrosion Corrosion CP_Action1->Corrosion inhibits Metal Metallic Substrate CP_Action2->Metal on CP_Action2->Corrosion inhibits ZP Zinc Phosphate (Zn3(PO4)2) ZP_React Hydrolysis ZP->ZP_React undergoes ZP_Ions Release of Zn2+ and PO4(3-) ions ZP_React->ZP_Ions ZP_Action Formation of a Protective Phosphate Layer ZP_Ions->ZP_Action ZP_Action->Metal on ZP_Action->Corrosion inhibits

Caption: Figure 1: Simplified representation of the corrosion inhibition mechanisms of this compound and Zinc Phosphate.

Performance Comparison: Experimental Data

The performance of corrosion inhibitors is typically evaluated through accelerated laboratory tests, such as the salt spray test and electrochemical impedance spectroscopy (EIS). While direct, head-to-head comparative studies between traditional this compound and zinc phosphate primers are limited in publicly available literature, data from studies on zinc phosphate and calcium-modified zinc phosphate coatings provide valuable insights.

Salt Spray Test

The salt spray test (ASTM B117) is a common method for evaluating the corrosion resistance of coated samples. The time until the appearance of corrosion (e.g., rust) or the extent of creepage from a scribe is measured.

Coating SystemSubstrateTest Duration (hours)ObservationReference
Polyester Clearcoat with 2% Zinc PhosphateSteel1000Time to reach 2mm creepage[1][1]
Polyester with BaSO4 and 2% Zinc PhosphateSteel1500Time to reach 2mm creepage[1][1]
Epoxy with BaSO4 and 2% Zinc PhosphateSteel1500Time to reach 2mm creepage[1][1]

Note: The addition of fillers like BaSO4 can significantly influence the performance of the coating system.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for characterizing the protective properties of coatings. It measures the impedance of a coating over a range of frequencies, providing information about its barrier properties and the corrosion processes occurring at the metal-coating interface. A higher polarization resistance (Rp) generally indicates better corrosion resistance.

Coating SystemSubstratePolarization Resistance (Rp)Corrosion Current Density (icorr)Reference
Uncoated AZ31 Alloy--242.9 µA/cm²[2]
Zinc Phosphate CoatingAZ31 Alloy-41.8 µA/cm²[2]
Zinc-Calcium Phosphate CoatingAZ31 Alloy-11.5 µA/cm²[2]
Coated Pure Iron (phosphated for 30 min)Pure Iron8006 Ω-[3]

Note: The data presented is from different studies and on different substrates, and therefore should be interpreted with caution. A direct comparison requires testing under identical conditions.

Experimental Protocols

For reproducibility and accurate comparison of results, standardized experimental protocols are essential.

Salt Spray Test (based on ASTM B117)

dot

Salt_Spray_Test_Workflow Figure 2: Workflow for ASTM B117 Salt Spray Test A Sample Preparation (Cleaning, Scribing) B Placement in Salt Spray Chamber A->B C Exposure to 5% NaCl Fog at 35°C B->C D Periodic Evaluation (Visual Inspection) C->D D->C Continue Exposure E Measurement of Corrosion (e.g., Creepage) D->E F End of Test D->F Meet Failure Criteria E->D

References

A Comparative Analysis of Calcium Plumbate and Red Lead Primers for Corrosion Control

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of corrosion protection for ferrous metals, the selection of an appropriate primer is paramount to ensuring the longevity and integrity of steel structures. For decades, red lead-based primers have been the industry benchmark, renowned for their robust anti-corrosive properties. However, with advancements in pigment technology, calcium plumbate has emerged as a viable alternative, offering a unique set of characteristics. This guide provides a detailed comparative study of this compound and red lead primers, presenting their performance attributes based on established standards and outlining the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in materials science and coating technology.

Executive Summary

Red lead primers have a long-standing reputation for excellent corrosion inhibition on steel surfaces.[1] In contrast, this compound is a more recent development in lead-based pigments and has demonstrated considerable value under specific conditions, such as on galvanized iron.[1] This guide will delve into a quantitative comparison of their key performance indicators, detail the experimental protocols for their evaluation, and provide a visual representation of the comparative testing workflow.

Performance Data: this compound vs. Red Lead

Performance MetricThis compound Primer (based on BS 3698:1964)Red Lead Primer (based on BS 2523:1966)
Primary Application Iron, steel, and particularly effective on galvanized surfaces.Iron and steel structures.
Drying Time (Surface Dry) Not more than 4 hoursNot more than 4 hours
Drying Time (Hard Dry) Not more than 24 hoursNot more than 24 hours
Flexibility and Adhesion No cracking or detachment of the film when tested as per BS 3698:1964 Appendix D.No cracking or detachment of the film when tested as per BS 3900-E1.
Corrosion Resistance Good, particularly in preventing blistering on steelwork subject to intermittent water immersion.Excellent, with a long history of effective rust inhibition on steel.[1]
Color Cream/StoneOrange/Red
Storage Stability GoodTypes B and C are more suitable for prolonged storage.[2][3]

Experimental Protocols

The evaluation of primer performance relies on standardized testing methodologies to ensure reproducibility and comparability of results. The following are detailed protocols for key experiments typically cited in the assessment of this compound and red lead primers.

Determination of Drying Time

Standard: Based on BS 3698:1964, Appendix C and BS 2523:1966.

Methodology:

  • Sample Preparation: A film of the primer is applied to a clean, smooth, flat glass panel of specified dimensions. The film thickness should be uniform and as specified in the standard.

  • Test Conditions: The coated panel is placed in a well-ventilated room, free from draughts and direct sunlight, at a temperature of 20 ± 2°C and a relative humidity of 65 ± 5%.

  • Surface-Dry Test: The film is tested for surface dryness by lightly touching it with the finger. The film is considered surface-dry when no paint is transferred to the finger.

  • Hard-Dry Test: The film is tested for hard dryness by pressing the thumb firmly on the surface and rotating it through an angle of 90°. The film is considered hard-dry if it shows no signs of tackiness, and the thumb leaves no impression or mark on the surface.

Flexibility and Adhesion Test (Bend Test)

Standard: Based on BS 3698:1964, Appendix D.

Methodology:

  • Panel Preparation: A steel panel of specified dimensions is prepared and coated with the primer according to the manufacturer's instructions. The coated panel is allowed to dry for the specified period.

  • Apparatus: A mandrel of a specified diameter (typically 6 mm) is used for the test.

  • Procedure: The coated panel is bent through 180° over the mandrel, with the coated side outwards. The bending operation should be completed in 1 to 2 seconds.

  • Evaluation: The bent portion of the panel is examined for any signs of cracking, flaking, or detachment of the paint film from the substrate. The primer passes the test if no such defects are observed.

Salt Spray (Fog) Test for Corrosion Resistance

Standard: Based on ASTM B117 - Standard Practice for Operating Salt Spray (Fog) Apparatus.

Methodology:

  • Test Specimen Preparation: Steel panels are prepared and coated with the primer as per the specified procedure. The edges of the panels are typically protected with a suitable coating. A scribe line is often made through the coating to the substrate to evaluate corrosion creepage.

  • Apparatus: A closed salt spray cabinet capable of maintaining a controlled temperature and a continuous fog of salt solution.

  • Salt Solution: A 5% solution of sodium chloride in distilled water with a pH between 6.5 and 7.2.

  • Test Conditions: The test is conducted at a temperature of 35 ± 2°C. The salt solution is atomized to create a dense fog within the cabinet.

  • Exposure: The panels are placed in the cabinet at a specified angle and exposed to the salt fog for a predetermined duration (e.g., 100, 250, 500 hours).

  • Evaluation: After exposure, the panels are gently washed and examined for signs of corrosion, such as rusting, blistering, and corrosion creepage from the scribe. The degree of corrosion is typically rated using standardized photographic scales (e.g., ASTM D610 for rusting, ASTM D714 for blistering).

Visualizing the Comparative Study Workflow

The following diagram illustrates the logical flow of a comparative study designed to evaluate the performance of this compound and red lead primers.

G cluster_prep 1. Preparation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis & Comparison Prep Substrate Preparation (e.g., Steel Panels) CP_Application This compound Primer Application Prep->CP_Application RL_Application Red Lead Primer Application Prep->RL_Application Curing Curing/Drying (Specified Time & Conditions) CP_Application->Curing RL_Application->Curing AdhesionTest Adhesion Test (e.g., Cross-hatch or Pull-off) Curing->AdhesionTest CorrosionTest Corrosion Resistance Test (e.g., Salt Spray) Curing->CorrosionTest DryingTimeTest Drying Time Test Curing->DryingTimeTest AdhesionData Adhesion Strength (e.g., MPa) AdhesionTest->AdhesionData CorrosionData Corrosion Rating (e.g., % Rust, Blistering) CorrosionTest->CorrosionData DryingData Drying Time (Hours) DryingTimeTest->DryingData Comparison Comparative Analysis AdhesionData->Comparison CorrosionData->Comparison DryingData->Comparison

Caption: Workflow for a comparative study of primers.

Signaling Pathways of Corrosion Inhibition

The primary function of both this compound and red lead primers is to inhibit the electrochemical process of corrosion. The following diagram illustrates the generalized signaling pathway of this inhibition.

G cluster_anode Anodic Reaction cluster_cathode Cathodic Reaction Corrosion_Process Corrosion Process (Electrochemical Cell) Anode Fe -> Fe²⁺ + 2e⁻ (Metal Dissolution) Cathode O₂ + 2H₂O + 4e⁻ -> 4OH⁻ (Oxygen Reduction) Primer Anticorrosive Primer (this compound or Red Lead) Inhibition Inhibition Mechanisms Primer->Inhibition Provides Inhibition->Anode Suppresses Inhibition->Cathode Suppresses Protection Corrosion Protection Inhibition->Protection Leads to

Caption: Corrosion inhibition by anticorrosive primers.

Conclusion

Both this compound and red lead primers offer effective corrosion protection for steel substrates, each with its distinct advantages. Red lead has a proven track record of excellent performance on steel, making it a reliable choice for general structural work. This compound, while also effective on steel, demonstrates superior adhesion to galvanized surfaces and provides a lighter-colored primer coat. The choice between the two will ultimately depend on the specific application, substrate, and environmental conditions. It is crucial for professionals in the field to consider these factors and refer to the relevant standards to make an informed decision. Due to the lead content in both primers, it is also imperative to adhere to all health and safety regulations during their application and removal.

References

Calcium Plumbate's Anticorrosive Performance in Marine Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticorrosive performance of calcium plumbate-based coatings in marine environments against common alternatives. Due to the historical usage of this compound and the limited availability of recent direct comparative studies, this guide synthesizes established knowledge with data on modern alternatives to provide a clear and objective overview. The information is intended to assist researchers and professionals in understanding the relative performance and underlying mechanisms of these anticorrosive systems.

Introduction to Anticorrosive Pigments in Marine Environments

Protecting steel structures from corrosion in marine environments is a critical challenge due to the high concentration of chloride ions, moisture, and oxygen. Anticorrosive coatings, particularly the primers, play a pivotal role in this protection. The effectiveness of these primers is largely determined by the type of inhibitive pigment used. Historically, lead-based pigments like this compound were widely employed. However, due to environmental and health concerns, they have been largely replaced by alternatives such as zinc phosphate and zinc-rich primers.[1]

This guide focuses on the validation of this compound's performance by comparing it with these more contemporary solutions, drawing on available data from various testing methodologies.

Comparative Performance Analysis

While direct, side-by-side quantitative comparisons of modern coatings with this compound in recent literature are scarce, a qualitative and semi-quantitative comparison can be constructed from historical data, technical specifications, and performance data of current alternatives under similar testing conditions.

This compound

This compound (CaPbO₃) has historically been recognized for its excellent adhesion to galvanized steel and its effectiveness in preventing the under-film corrosion of steel. Its protective mechanism is believed to involve the formation of a stable, passive layer at the steel surface. A safety data sheet for a this compound primer highlights its use as an anticorrosive primer, particularly for galvanized steel.[1]

Zinc Phosphate

Zinc phosphate (Zn₃(PO₄)₂) is a widely used, non-toxic alternative to lead- and chromate-based pigments.[2] Its anticorrosive mechanism involves the formation of a passivation layer on the steel surface.[2] Studies on zinc phosphate in powder coatings have shown that its addition significantly improves anticorrosive performance in neutral salt spray and electrochemical tests.[2] In salt spray tests, the time to failure of coatings with zinc phosphate increased by 1.5 to 2 times.[2]

Zinc-Rich Primers

Zinc-rich primers provide cathodic protection to the underlying steel. The high loading of zinc dust acts as a sacrificial anode, corroding preferentially to protect the steel substrate. These primers are known for their excellent performance in highly corrosive environments, including marine settings.[3] However, their performance can be influenced by factors such as the morphology of the zinc particles (spherical vs. lamellar).[4]

Data Presentation

The following table summarizes the known characteristics and performance aspects of this compound and its primary alternatives. The lack of direct comparative numerical data for this compound under modern standardized tests necessitates a more descriptive comparison.

FeatureThis compoundZinc PhosphateZinc-Rich (Epoxy)
Primary Protection Mechanism Passivation, formation of lead soapsPassivation, barrier formationCathodic (sacrificial) protection
Adhesion to Galvanized Steel ExcellentGoodGood
Toxicity High (Lead-based)LowLow (concerns with high zinc content)
Environmental Regulations Highly restrictedWidely usedGenerally acceptable
Historical Performance Proven long-term durability in marine and industrial environments.Good performance, but generally considered less robust than lead- or chromate-based pigments.Excellent performance, especially when the coating is damaged.
Salt Spray Resistance (qualitative) Historically considered very good.Good, with performance dependent on formulation.[2]Excellent, provides protection even at scribes.[3]

Experimental Protocols

To evaluate the anticorrosive performance of coatings in a marine environment, several standardized experimental protocols are employed. These tests are designed to accelerate the corrosion process and provide comparative data on the durability of different coating systems.

Neutral Salt Spray Test (ASTM B117 / ISO 9227)

This is a widely used accelerated corrosion test. Coated panels are placed in a chamber and exposed to a continuous spray of a 5% sodium chloride solution at a constant temperature. The performance is evaluated by assessing the extent of corrosion, blistering, and creepage from a scribe. While widely used, the correlation of this test with real-world marine exposure can be inconsistent.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the electrochemical properties of a coating and the corrosion processes occurring at the metal-coating interface. The coated sample is immersed in an electrolyte (typically a 3.5% NaCl solution to simulate seawater), and a small amplitude AC voltage is applied over a range of frequencies. The resulting impedance data can provide information on the coating's barrier properties, the presence of defects, and the rate of corrosion.

Mandatory Visualization

Experimental Workflow for Anticorrosive Performance Evaluation

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Accelerated Corrosion Testing cluster_analysis Performance Analysis cluster_conclusion Conclusion A Steel Substrate Preparation (e.g., Abrasive Blasting) B Coating Application (Primer + Topcoat) A->B C Curing and Scribing B->C D Salt Spray Test (ASTM B117) C->D E Electrochemical Impedance Spectroscopy (EIS) (3.5% NaCl) C->E F Visual Inspection (Corrosion, Blistering) D->F G Electrochemical Data Analysis (Impedance Plots) E->G H Performance Comparison F->H G->H I Ranking of Anticorrosive Performance H->I

Caption: Workflow for evaluating the anticorrosive performance of coatings.

Conclusion

The validation of this compound's anticorrosive performance in marine environments, when compared to modern alternatives, is a complex task due to the historical nature of its use and the lack of recent, direct comparative data. Historically, this compound-based primers were highly regarded for their durability and protective properties, especially on galvanized steel.

Modern alternatives, such as zinc phosphate and zinc-rich primers, have been developed to provide effective corrosion protection without the significant health and environmental hazards associated with lead-based pigments.[1] While zinc phosphate is a reliable and widely used inhibitor, zinc-rich coatings generally offer superior protection in aggressive marine environments due to their sacrificial mechanism.[2][3]

For researchers and professionals, the selection of an anticorrosive coating system should be based on a holistic assessment of performance requirements, environmental regulations, and health and safety considerations. While this compound demonstrated excellent historical performance, the significant toxicological concerns associated with lead mean that modern, high-performance, non-toxic alternatives are the preferred choice for new applications. Further research directly comparing the long-term performance of these legacy systems with modern coatings in controlled marine environments would be of significant value.

References

A Comparative Electrochemical Analysis of Calcium Plumbate and Other Perovskite Oxides

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Materials Science and Electrocatalysis

Perovskite oxides, with their versatile ABX₃ crystal structure, stand at the forefront of materials research, demonstrating significant promise in applications ranging from catalysis and energy storage to electronics.[1][2] Their functional diversity stems from the wide array of elements that can be accommodated at the A and B sites of the crystal lattice, allowing for fine-tuning of their electronic and electrochemical properties.[3] Among the vast family of perovskite oxides, calcium plumbate (CaPbO₃) presents a unique case. While many perovskites are lauded for their high conductivity and catalytic activity, CaPbO₃ is characterized by its notably high electrical resistivity.[4] This guide provides a detailed electrochemical comparison of this compound with other notable perovskite oxides, supported by experimental data and methodologies, to inform material selection for specific research and development applications.

Overview of Electrochemical Properties

Perovskite oxides are central to advancements in various electrochemical technologies due to their tunable compositions, structural stability, and catalytic prowess.[5] They are extensively studied as electrocatalysts for critical reactions such as the oxygen evolution reaction (OER), oxygen reduction reaction (ORR), and hydrogen evolution reaction (HER), which are fundamental to water electrolysis and fuel cells.[2][5] Furthermore, their application extends to nitrate reduction and as electrode materials in supercapacitors and batteries.[6][7][8]

The electrochemical performance of a perovskite oxide is intrinsically linked to its composition. For instance, cobalt- and iron-based perovskites are renowned for their high catalytic activity in oxygen-related reactions.[5][9] The ability to introduce oxygen vacancies and dope the A and B sites with various cations provides a powerful tool for enhancing properties like ionic conductivity and surface reactivity.[6][10]

In stark contrast, this compound (CaPbO₃), synthesized under high pressure, exhibits a distorted orthorhombic perovskite structure and a high electrical resistivity of approximately 3 x 10³ Ω·cm at room temperature.[4] This property distinguishes it from other plumbates like BaPbO₃ and SrPbO₃, which show much lower resistivity.[4] The high resistivity of CaPbO₃ is attributed to the formation of an energy gap between the O 2p nonbonding and Pb 6s-O 2p spσ antibonding bands.[4]

Comparative Data on Electrochemical Performance

The following tables summarize key electrochemical performance indicators for a selection of perovskite oxides, providing a quantitative comparison.

Table 1: Electrical Resistivity of Plumbate-Based Perovskites

Perovskite OxideCrystal StructureElectrical Resistivity (Ω·cm) at Room Temperature
CaPbO₃ Orthorhombic3 x 10³[4]
SrPbO₃ OrthorhombicLow (specific value not provided in the source)[4]
BaPbO₃ (Not specified)Low (specific value not provided in the source)[4]

Table 2: Electrochemical Performance of Various Perovskite Oxides in Different Applications

Perovskite OxideApplicationKey Performance MetricValue
La₀.₈₅Ca₀.₁₅CrO₃ Supercapacitor ElectrodeSpecific Capacitance306 F/g at 1 A/g[7][11]
LaCrO₃ (undoped) Supercapacitor ElectrodeSpecific Capacitance133 F/g at 1 A/g[7]
La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃ Ni/Oxide Battery (Negative Electrode)Discharge Capacity (at 333 K)462 mAh g⁻¹[12]
δ-CsPbI₃ Li-Ion Battery (Anode)Initial Discharge Capacity151 mAh g⁻¹[8]
La₀.₉FeO₃₋δ (activated) Nitrate Electrocatalytic ReductionNO₃⁻-N Removal Rate2.6 times higher than unmodified La₀.₉FeO₃₋δ[6]

Experimental Protocols

The synthesis and characterization of perovskite oxides involve a variety of sophisticated techniques. The following sections detail the methodologies reported for the preparation and electrochemical evaluation of the materials discussed.

Synthesis of Perovskite Oxides

A range of synthesis methods are employed to produce perovskite oxides with desired properties, each with its own advantages and disadvantages.[1][6]

  • Solid-State Reaction: This conventional method involves mixing stoichiometric amounts of precursor metal oxides or carbonates and heating them at high temperatures (700–1500 °C).[6][13] While it can produce pure perovskite phases, it often requires prolonged heating and intermediate grinding, leading to poor homogeneity and limited control over particle size.[6]

    • Example: Synthesis of CaPbO₃: An orthorhombic modification of CaPbO₃ was synthesized from a mixture of Ca₂PbO₄ and PbO₂ at high temperature and high pressure.[4]

  • Sol-Gel Method: This wet-chemical technique involves the formation of a sol from molecular precursors, which then undergoes a transition to a gel. Subsequent drying and calcination yield the final ceramic product.[14] This method offers better control over particle size and homogeneity.

    • Example: Synthesis of La₁₋ₓCaₓCrO₃: A series of La₁₋ₓCaₓCrO₃ (x = 0–0.2) materials were prepared using the sol-gel method.[7][11]

  • Coprecipitation: This technique involves the simultaneous precipitation of multiple cations from a solution to produce a highly homogeneous precursor powder.[1][14] It is scalable for industrial applications but sensitive to reaction conditions like pH and temperature.[1]

  • Hydrothermal Synthesis: This method involves crystallization of materials from aqueous solutions at elevated temperatures and pressures.[13] It is known for its simplicity, scalability, and ability to produce high-purity nanostructures.[13]

  • Electrospinning: This technique is used to produce perovskite oxide nanofibers with a high surface area and porosity.[1][6][13] A precursor solution is ejected through a nozzle under a high voltage, forming continuous nanofibers.[1]

Electrochemical Characterization

The electrochemical performance of perovskite oxides is evaluated using a standard three-electrode cell setup.

  • Cyclic Voltammetry (CV): This technique is used to study the redox behavior and electrochemical stability of the material by cycling the potential of the working electrode and measuring the resulting current.[13]

  • Linear Sweep Voltammetry (LSV): LSV is employed to determine the catalytic activity of the material for specific reactions, such as the OER or HER, by sweeping the potential in one direction and recording the current.[15]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer kinetics and interfacial properties of the electrode material.[7][15] By applying a small AC voltage over a range of frequencies, the impedance of the system can be determined, providing insights into processes like charge transfer resistance.[15]

  • Chronopotentiometry and Chronoamperometry: These techniques are used to assess the long-term operational stability of the catalyst by measuring the potential or current over an extended period under a constant current or voltage, respectively.[13]

Visualizing the Process: From Synthesis to Characterization

The following diagrams illustrate the general workflow for perovskite oxide synthesis and the setup for electrochemical evaluation.

Perovskite_Synthesis_Workflow cluster_synthesis Synthesis Methods SolidState Solid-State Reaction PerovskitePowder Perovskite Oxide Powder SolidState->PerovskitePowder SolGel Sol-Gel SolGel->PerovskitePowder Coprecipitation Coprecipitation Coprecipitation->PerovskitePowder Hydrothermal Hydrothermal Hydrothermal->PerovskitePowder Electrospinning Electrospinning Electrospinning->PerovskitePowder Precursors Precursor Materials (Metal Oxides, Carbonates, Nitrates) Precursors->SolidState Processing Precursors->SolGel Processing Precursors->Coprecipitation Processing Precursors->Hydrothermal Processing Precursors->Electrospinning Processing Characterization Physical Characterization (XRD, SEM, TEM) PerovskitePowder->Characterization Analysis

A generalized workflow for the synthesis of perovskite oxides.

Electrochemical_Setup cluster_cell Three-Electrode Electrochemical Cell WorkingElectrode Working Electrode (Perovskite Material) Electrolyte Electrolyte Solution WorkingElectrode->Electrolyte CounterElectrode Counter Electrode (e.g., Pt wire) CounterElectrode->Electrolyte ReferenceElectrode Reference Electrode (e.g., Ag/AgCl) ReferenceElectrode->Electrolyte Potentiostat Potentiostat / Galvanostat Potentiostat->WorkingElectrode Controls Potential Potentiostat->CounterElectrode Measures Current Potentiostat->ReferenceElectrode Measures Potential Analysis Data Analysis (CV, LSV, EIS) Potentiostat->Analysis Outputs Data

A schematic of the electrochemical characterization setup.

Conclusion

The electrochemical landscape of perovskite oxides is vast and varied. While materials like cobalt- and iron-based perovskites are tailored for high conductivity and catalytic activity, this compound (CaPbO₃) stands out for its high resistivity. This property, while precluding its use in applications requiring high electronic conductivity, may open avenues for its use in dielectric applications or as a model compound for fundamental studies of electronic structure in distorted perovskites. The choice of a perovskite oxide for a specific application must be guided by a thorough understanding of its intrinsic properties. The doping of the A-site, as seen in the case of La₁₋ₓCaₓCrO₃, demonstrates a powerful strategy to enhance electrochemical performance by creating oxygen vacancies and increasing the specific surface area.[7] Future research will undoubtedly continue to uncover novel compositions and structures within the perovskite family, further expanding their application horizon in electrochemical systems.

References

A Comparative Analysis of the Dielectric Properties of Calcium Plumbate and Barium Titanate

Author: BenchChem Technical Support Team. Date: November 2025

A Benchmarking Guide for Researchers in Materials Science

In the landscape of advanced electronic materials, perovskite oxides stand out for their diverse and tunable electrical properties. Among these, barium titanate (BaTiO₃) is a well-established ferroelectric material renowned for its high dielectric constant, making it a cornerstone of the capacitor industry. This guide provides a comparative benchmark of the dielectric properties of calcium plumbate (CaPbO₃) against the industry-standard barium titanate.

While extensive experimental data exists for barium titanate, detailing its dielectric behavior under various conditions, similar data for this compound is notably scarce in publicly available literature. Research on this compound has predominantly focused on its synthesis, crystal structure, and electrical resistivity. Consequently, this guide will present a comprehensive overview of the known dielectric properties of barium titanate, alongside the available structural and electrical data for this compound. To provide a reasonable benchmark, the dielectric properties of the closely related perovskite, calcium titanate (CaTiO₃), will also be included for comparative context. This approach allows for an informed estimation of this compound's potential dielectric behavior.

Comparative Data on Dielectric Properties

The following table summarizes the key dielectric and electrical properties of barium titanate and calcium titanate, with structural and resistivity data provided for this compound to facilitate an indirect comparison.

PropertyBarium Titanate (BaTiO₃)This compound (CaPbO₃)Calcium Titanate (CaTiO₃)
Crystal Structure Perovskite (Tetragonal at RT)Distorted Perovskite (Orthorhombic)[1][2][3]Perovskite (Orthorhombic)
Dielectric Constant (k) ~1,200 - 10,000 at RTNo direct experimental data available. Inferred to be significantly lower than BaTiO₃ due to higher conductivity.~140 - 170[1]
Temperature Dependence of k Strong dependence; peaks near the Curie temperature (~130°C)Expected to have a stable but low dielectric constant over a range of temperatures.Relatively stable with a negative temperature coefficient.[1]
Frequency Dependence of k Decreases with increasing frequency.Expected to show some frequency dependence.Generally stable at higher frequencies.
Electrical Resistivity (ρ) High (insulator)~3 x 10³ Ω·cm at RT (semiconductor)[1][2][3]High (insulator)
Synthesis Method Solid-state reaction, sol-gel, hydrothermal.High-pressure, high-temperature synthesis; sol-gel.[1][2][3]Solid-state reaction.

Experimental Protocols

The characterization of the dielectric constant of perovskite ceramics like barium titanate and this compound typically involves the fabrication of a capacitor structure and the measurement of its capacitance.

1. Sample Preparation:

  • Synthesis: The perovskite powders are synthesized using methods such as solid-state reaction or sol-gel processing. For instance, this compound can be synthesized from a mixture of Ca₂PbO₄ and PbO₂ under high pressure and temperature.[1][2][3]

  • Pelletizing: The synthesized powder is pressed into a pellet of a desired geometry (typically a disc).

  • Sintering: The pellet is sintered at a high temperature to achieve high density and the desired crystalline phase.

  • Electrode Application: A conductive material (e.g., silver paste, gold) is applied to the parallel faces of the sintered pellet to form a parallel plate capacitor.

2. Dielectric Measurement:

  • An LCR meter or an impedance analyzer is used to measure the capacitance (C) of the prepared sample over a range of frequencies.

  • The dielectric constant (k) is then calculated using the formula for a parallel plate capacitor:

    • k = (C * d) / (ε₀ * A)

    • Where:

      • C is the measured capacitance.

      • d is the thickness of the pellet.

      • A is the area of the electrode.

      • ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).

3. Temperature and Frequency Dependence:

  • To study the temperature dependence, the sample is placed in a furnace or a cryostat, and the capacitance is measured at various temperatures.

  • The frequency is varied using the LCR meter/impedance analyzer to determine the dielectric response as a function of frequency.

Experimental Workflow for Dielectric Constant Measurement

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Sample Fabrication cluster_measurement Dielectric Measurement cluster_analysis Data Analysis start Precursor Powders mixing Mixing/Milling start->mixing Stoichiometric Ratio calcination Calcination mixing->calcination Homogenization pelletizing Pellet Pressing calcination->pelletizing sintering Sintering pelletizing->sintering Densification electroding Electrode Deposition sintering->electroding Capacitor Formation lcr_meter LCR Meter / Impedance Analyzer electroding->lcr_meter data_acq Data Acquisition lcr_meter->data_acq temp_control Temperature Controller temp_control->lcr_meter Variable Temperature calculation Calculate Dielectric Constant data_acq->calculation plotting Plot k vs. T and k vs. f calculation->plotting

Fig. 1: Experimental workflow for dielectric constant measurement.

Discussion and Conclusion

Barium titanate exhibits a very high dielectric constant, a characteristic that is intrinsically linked to its ferroelectric nature. This property, however, is highly dependent on temperature and frequency. The peak dielectric constant is observed near its Curie temperature, where a phase transition occurs.

In contrast, this compound, with its distorted perovskite structure, is not a classic ferroelectric material. Its significantly lower electrical resistivity suggests that it is more of a semiconductor than a dielectric insulator.[1][2][3] This higher conductivity would likely lead to a lower dielectric constant and higher dielectric loss compared to barium titanate. While direct experimental values for the dielectric constant of this compound are not available, data from the analogous compound, calcium titanate (CaTiO₃), shows a much more modest dielectric constant in the range of 140-170.[1] Given the semiconducting nature of CaPbO₃, its dielectric constant is expected to be in a similar or potentially lower range than that of CaTiO₃.

References

A Researcher's Guide to Comparative Thermal Analysis of Doped and Undoped Calcium Plumbate

Author: BenchChem Technical Support Team. Date: November 2025

Calcium plumbate, a perovskite-structured material, is of interest for various applications. Doping—the intentional introduction of impurities into a material—can significantly alter its physical and chemical properties, including its thermal stability. By systematically comparing the thermal behavior of doped and undoped this compound, researchers can gain valuable insights into how different dopants affect the material's decomposition and phase transition characteristics.

Experimental Protocols

A successful comparative thermal analysis hinges on meticulous and consistent experimental procedures. The following protocols for TGA and DSC are designed to yield high-quality, reproducible data for both doped and undoped this compound samples.

Synthesis of Undoped and Doped this compound

A solid-state reaction method is a common approach for synthesizing perovskite materials like this compound.

Materials:

  • Calcium carbonate (CaCO₃) or Calcium oxide (CaO) (high purity)

  • Lead (IV) oxide (PbO₂) (high purity)

  • Dopant precursor (e.g., strontium oxide, lanthanum oxide, etc., depending on the desired dopant)

  • Mortar and pestle (agate)

  • High-temperature furnace

Procedure:

  • Stoichiometric Calculation: Calculate the required molar ratios of the precursors to synthesize undoped CaPbO₃ and the desired doped compositions (e.g., Ca₁₋ₓDₓPbO₃, where D is the dopant and x is the doping concentration).

  • Grinding: Thoroughly grind the stoichiometric amounts of the precursor powders in an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture.

  • Calcination: Transfer the ground powder to an alumina crucible and calcinate in a high-temperature furnace. The calcination temperature and duration will need to be optimized, but a typical starting point could be 800-1000°C for several hours in an air atmosphere.

  • Characterization: After calcination, characterize the synthesized powders using techniques like X-ray Diffraction (XRD) to confirm the formation of the desired perovskite phase and to check for any secondary phases.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is crucial for determining decomposition temperatures and the amount of volatile components.

Instrument: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the this compound powder (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

    • Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidation. A flow rate of 20-50 mL/min is common.

  • Data Acquisition: Record the mass loss of the sample as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This provides information on phase transitions, such as melting, crystallization, and solid-state transformations.

Instrument: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound powder (typically 2-5 mg) into a DSC pan (e.g., aluminum or alumina). Crimp the pan with a lid.

  • Reference: Use an empty, sealed DSC pan as the reference.

  • Experimental Conditions:

    • Temperature Program: Heat the sample and reference from ambient temperature to a desired final temperature at a constant heating rate (e.g., 10°C/min). A heating and cooling cycle can also be employed to study reversible phase transitions.

    • Atmosphere: As with TGA, use an inert atmosphere like nitrogen or argon with a consistent flow rate.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in a structured table.

Table 1: Comparative Thermal Analysis Data for Doped and Undoped this compound

Sample CompositionOnset Decomposition Temperature (°C) (from TGA)Temperature of Maximum Decomposition Rate (°C) (from DTG)Final Decomposition Temperature (°C) (from TGA)Total Weight Loss (%) (from TGA)DSC Peak Temperature(s) (°C) (Endothermic/Exothermic)Enthalpy Change (ΔH) (J/g)
Undoped CaPbO₃
Doped CaPbO₃ (e.g., Ca₀.₉₅Sr₀.₀₅PbO₃)
Doped CaPbO₃ (e.g., Ca₀.₉₀Sr₀.₁₀PbO₃)

Interpretation of Results:

  • TGA Curve: A step-wise decrease in the TGA curve indicates a mass loss event, typically due to decomposition. The onset temperature of this drop signifies the beginning of the decomposition. A higher onset temperature for the doped sample compared to the undoped sample would suggest an increase in thermal stability. The total percentage of weight loss provides information about the stoichiometry of the decomposition reaction.

  • DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass change. The peak of the DTG curve corresponds to the temperature of the maximum decomposition rate.

  • DSC Curve: Peaks in the DSC curve indicate thermal events. Endothermic peaks (heat absorption) can correspond to melting, decomposition, or solid-state phase transitions. Exothermic peaks (heat release) can indicate crystallization or certain chemical reactions. The temperature and enthalpy of these peaks provide quantitative data for comparison.

Visualizing the Workflow and Logical Relationships

Diagrams created using Graphviz can effectively illustrate the experimental workflow and the conceptual framework of the study.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Thermal Analysis cluster_comparison Data Comparison Precursor_Selection Select Precursors (CaCO₃, PbO₂, Dopant Oxide) Stoichiometric_Mixing Stoichiometric Mixing & Grinding Precursor_Selection->Stoichiometric_Mixing Calcination Calcination (e.g., 800-1000°C) Stoichiometric_Mixing->Calcination Characterization_XRD Phase Confirmation (XRD) Calcination->Characterization_XRD TGA_Analysis TGA Analysis (10°C/min, N₂ atm) Characterization_XRD->TGA_Analysis Undoped & Doped Samples DSC_Analysis DSC Analysis (10°C/min, N₂ atm) Characterization_XRD->DSC_Analysis Undoped & Doped Samples Data_Tabulation Tabulate TGA/DSC Data TGA_Analysis->Data_Tabulation DSC_Analysis->Data_Tabulation Interpretation Interpret Thermal Stability Data_Tabulation->Interpretation

Caption: Experimental workflow for the synthesis and comparative thermal analysis of doped and undoped this compound.

Logical_Relationship Doping Doping of this compound Structural_Changes Alteration of Crystal Structure (e.g., lattice parameters, bond strengths) Doping->Structural_Changes Defect_Formation Creation of Defects (e.g., vacancies, interstitials) Doping->Defect_Formation Thermal_Stability Change in Thermal Stability Structural_Changes->Thermal_Stability Defect_Formation->Thermal_Stability Decomposition_Temp Shift in Decomposition Temperature Thermal_Stability->Decomposition_Temp Phase_Transition Modification of Phase Transition Behavior Thermal_Stability->Phase_Transition

Caption: Logical relationship of how doping influences the thermal stability of perovskite materials.

By following this guide, researchers can systematically investigate the impact of various dopants on the thermal properties of this compound, contributing valuable data to the field of materials science. The structured approach to data collection and presentation will ensure that the findings are clear, comparable, and can be readily utilized by the scientific community.

Validating Computational Models of Calcium Plumbate's Electronic Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational models used to determine the electronic structure of calcium plumbate (CaPbO\u2083), validated against available experimental data. Understanding the electronic properties of this perovskite oxide is crucial for its potential applications in various technological fields. This document summarizes key quantitative data, details experimental methodologies, and illustrates the validation workflow.

Performance Comparison of Computational Models

The electronic structure of orthorhombic CaPbO\u2083 has been investigated using first-principles calculations based on Density Functional Theory (DFT). The most common approaches involve the use of the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) for the exchange-correlation functional. These computational models are validated by comparing the calculated electronic band gap with experimentally determined values.

A key experimental value for the band gap of orthorhombic CaPbO\u2083 was derived from electrical resistivity measurements. By assuming a thermal-activation-type conduction mechanism, the band gap was estimated to be approximately 0.43 eV[1]. This value serves as a benchmark for assessing the accuracy of computational models.

Computational studies, such as the work by Moreira et al., have calculated the electronic band structure of CaPbO\u2083 using both LDA and GGA functionals. Their results indicate a direct band gap at the \u0393 point of the Brillouin zone. A comparison of the theoretical and experimental band gap values is presented in the table below.

ParameterExperimental ValueComputational Model: DFT-LDAComputational Model: DFT-GGA
Electronic Band Gap (eV) 0.43[1]0.94[1]0.84[1]

As is common with DFT calculations, the predicted band gaps from both LDA and GGA are larger than the experimentally derived value. The discrepancy can be attributed to the approximations inherent in these functionals, which are known to often overestimate band gaps. Despite this, the computational models correctly predict the semiconducting nature of CaPbO\u2083, consistent with its high electrical resistivity observed experimentally[2][3][4]. The theoretical work suggests that the previously interpreted experimental value might be an underestimation, possibly due to factors like defects or impurities in the synthesized samples[1].

Experimental and Computational Methodologies

A robust validation of computational models relies on a clear understanding of the experimental and theoretical methods employed.

Experimental Protocols

Synthesis of Orthorhombic CaPbO\u2083:

The experimental validation of CaPbO\u2083's electronic structure begins with the synthesis of the material in its orthorhombic perovskite phase. A common high-pressure, high-temperature synthesis method is described below[2][3][4][5]:

  • Precursor Preparation: A precursor material, such as Ca\u2082PbO\u2084, is prepared by calcining a mixture of calcium carbonate (CaCO\u2083) and lead dioxide (PbO\u2082) at elevated temperatures (e.g., 850 \u00b0C) in an air atmosphere.

  • High-Pressure Synthesis: A mixture of the precursor (Ca\u2082PbO\u2084) and PbO\u2082 is pressed into a pellet. This pellet is then subjected to high pressure (e.g., 3\u20136.5 GPa) and high temperature (e.g., 900\u20131200 \u00b0C) for a duration of 1\u20133 hours using a cubic-anvil-type apparatus. The sample is typically encapsulated in a noble metal like gold to prevent contamination.

  • Characterization: The resulting crystalline structure is analyzed using techniques like X-ray diffraction (XRD) and Rietveld analysis to confirm the orthorhombic phase (space group Pbnm).

Electrical Resistivity Measurement and Band Gap Estimation:

The electrical resistivity of the synthesized CaPbO\u2083 is measured as a function of temperature. The band gap can be estimated from this data by assuming an intrinsic semiconductor behavior, where the resistivity (\u03c1) is related to the temperature (T) and the activation energy (E\u2090), which corresponds to half the band gap (E\u209g), by the following relation:

\u03c1 \u221d exp(E\u2090 / k\u209B T) = exp(E\u209g / 2k\u209B T)

where k\u209B is the Boltzmann constant. By plotting ln(\u03c1) versus 1/T, the band gap can be extracted from the slope of the linear region.

Valence Band X-ray Photoelectron Spectroscopy (XPS) - A General Protocol:

  • Sample Preparation: A clean surface of the CaPbO\u2083 sample is prepared, often by in-situ cleaving or ion sputtering in an ultra-high vacuum (UHV) chamber to remove surface contaminants.

  • X-ray Irradiation: The sample is irradiated with monochromatic X-rays (e.g., Al K\u03b1, 1486.6 eV).

  • Photoelectron Detection: The kinetic energy of the emitted photoelectrons from the valence band region is measured using a hemispherical electron energy analyzer.

  • Data Analysis: The resulting spectrum of photoelectron intensity versus binding energy provides a direct measurement of the occupied density of states, which can be compared with the calculated density of states from computational models.

Angle-Resolved Photoemission Spectroscopy (ARPES) - A General Protocol:

ARPES provides detailed information about the electronic band dispersion (E vs. k). A general protocol for ARPES measurements on a single crystal of CaPbO\u2083 would be:

  • Sample Preparation: A single crystal of CaPbO\u2083 with a clean, atomically flat surface is prepared in a UHV environment.

  • Photon Irradiation: The sample is irradiated with a highly collimated and monochromatic beam of photons (typically in the UV or soft X-ray range) from a synchrotron light source.

  • Electron Detection: The kinetic energy and emission angle of the photoemitted electrons are measured simultaneously by a hemispherical electron analyzer.

  • Band Structure Mapping: By systematically varying the emission angle and incident photon energy, the electronic band structure (energy versus momentum) can be mapped out and directly compared with the calculated band structure from computational models.

Computational Details

The computational validation of CaPbO\u2083's electronic structure is predominantly performed using Density Functional Theory (DFT) as implemented in various software packages.

DFT Calculation Parameters for CaPbO\u2083:

The following parameters are representative of a typical DFT calculation for CaPbO\u2083[1]:

  • Software: A plane-wave DFT code such as CASTEP is often used.

  • Exchange-Correlation Functionals:

    • Local Density Approximation (LDA): This functional is based on the electron density at each point in space.

    • Generalized Gradient Approximation (GGA): This functional also considers the gradient of the electron density, often providing improved results over LDA for certain properties. The Perdew-Burke-Ernzerhof (PBE) parameterization is a common choice.

  • Pseudopotentials: Ultrasoft pseudopotentials are commonly employed to describe the interaction between the core and valence electrons, reducing the computational cost.

  • Plane-Wave Cutoff Energy: A sufficiently high cutoff energy (e.g., 380 eV) is chosen to ensure convergence of the total energy.

  • k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid of sufficient density (e.g., 4x4x3) to ensure accurate integration.

  • Geometry Optimization: The crystal lattice parameters and atomic positions are optimized by minimizing the total energy and forces on the atoms.

Validation Workflow and Logical Relationships

The process of validating computational models for the electronic structure of materials like this compound follows a logical workflow. This involves a cycle of experimental synthesis and characterization, computational modeling, and comparative analysis.

Validation_Workflow cluster_exp Experimental Validation cluster_comp Computational Modeling exp_synthesis Synthesis of Orthorhombic CaPbO3 exp_characterization Structural & Electrical Characterization (XRD, Resistivity) exp_synthesis->exp_characterization exp_spectroscopy Spectroscopic Analysis (XPS, ARPES) exp_synthesis->exp_spectroscopy exp_data Experimental Data (Band Gap, DOS, Band Structure) exp_characterization->exp_data exp_spectroscopy->exp_data comparison Comparative Analysis exp_data->comparison comp_model Define Computational Model (DFT, LDA/GGA) comp_calc Perform First-Principles Calculations comp_model->comp_calc comp_results Calculated Properties (Band Gap, DOS, Band Structure) comp_calc->comp_results comp_results->comparison validation Model Validation comparison->validation

Caption: Workflow for validating computational models of CaPbO₃'s electronic structure.

References

Cross-Validation of Characterization Techniques for Calcium Plumbate Thin Films: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key characterization techniques for calcium plumbate (CaPbO₃) thin films, offering supporting experimental data and detailed methodologies. By cross-validating results from multiple techniques, researchers can gain a more holistic understanding of the structural, morphological, compositional, and functional properties of these films, crucial for their application in various fields, including the development of advanced materials and sensors.

Structural Characterization: X-Ray Diffraction (XRD)

X-Ray Diffraction is a fundamental technique for determining the crystal structure and phase purity of thin films. For this compound, which possesses a distorted perovskite structure, XRD is essential for confirming the desired crystallographic orientation and identifying any secondary phases or impurities.

Quantitative Data Summary:

ParameterReported Value for CaPbO₃Alternative Perovskite (BaPbO₃)Notes
Crystal StructureOrthorhombic (GdFeO₃-type)[1]Orthorhombic[2]Both exhibit a distorted perovskite structure.
Lattice Parameters (Å)a = 5.6710, b = 5.8875, c = 8.1495[1]a = 6.024, b = 6.065, c = 8.506[2]The smaller ionic radius of Ca²⁺ compared to Ba²⁺ leads to greater distortion and smaller lattice parameters in CaPbO₃.

Experimental Protocol: X-Ray Diffraction

  • Sample Preparation: Mount the this compound thin film on a zero-diffraction sample holder to minimize background signal.

  • Instrumentation: Utilize a high-resolution X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

  • Data Collection:

    • Perform a θ-2θ scan over a wide angular range (e.g., 20-80°) to identify all present crystalline phases.

    • Typical scan parameters include a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Identify the diffraction peaks and compare them with standard diffraction patterns for CaPbO₃ and potential impurity phases from the ICDD database.

    • Perform Rietveld refinement of the diffraction data to determine the precise lattice parameters, crystallite size, and microstrain.

Morphological Characterization: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)

SEM provides high-resolution images of the surface topography and cross-section of the thin film, revealing information about grain size, shape, and film thickness. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental mapping. AFM is used to quantify surface roughness at the nanoscale.

Quantitative Data Summary:

ParameterTechniqueTypical Values for Perovskite Thin FilmsNotes
Grain SizeSEMTens to hundreds of nanometersDependent on deposition conditions and post-deposition annealing.
Film ThicknessSEM (cross-section)100 nm - 1 µmCan be controlled by the deposition parameters.
Surface Roughness (RMS)AFM1 - 15 nm[3]A smoother surface is often desirable for device applications.

Experimental Protocols:

Scanning Electron Microscopy (SEM) with EDX:

  • Sample Preparation: For cross-sectional imaging, cleave the substrate with the thin film. Mount the sample on an SEM stub using conductive carbon tape. A thin conductive coating (e.g., gold or carbon) may be applied to non-conductive samples to prevent charging.

  • Instrumentation: Use a field-emission scanning electron microscope (FE-SEM) for high-resolution imaging.

  • Imaging:

    • Acquire top-down images at various magnifications to observe the surface morphology and grain structure.

    • Acquire cross-sectional images to measure the film thickness.

  • EDX Analysis:

    • Perform elemental mapping of the film surface and cross-section to verify the distribution of Ca, Pb, and O.

    • Acquire an EDX spectrum to determine the elemental composition semi-quantitatively.

Atomic Force Microscopy (AFM):

  • Sample Preparation: Mount the thin film sample on a flat, rigid surface. Ensure the surface is clean and free of contaminants.

  • Instrumentation: Use an atomic force microscope operating in tapping mode to minimize sample damage.

  • Data Collection:

    • Scan a representative area of the film surface (e.g., 1x1 µm² or 5x5 µm²).

    • Acquire height and phase images.

  • Data Analysis:

    • Use the AFM software to calculate the root-mean-square (RMS) roughness and other statistical parameters of the surface topography.

Compositional Characterization: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the elements within the top few nanometers of the thin film. It is crucial for verifying the stoichiometry and identifying any surface contamination or oxidation states.

Quantitative Data Summary:

ElementExpected Stoichiometric Atomic %Notes
Ca20%Deviations may indicate off-stoichiometric growth.
Pb20%The presence of different oxidation states of Pb can be identified.
O60%The O 1s spectrum can reveal the presence of lattice oxygen, hydroxides, and carbonates.

Experimental Protocol: X-ray Photoelectron Spectroscopy

  • Sample Preparation: Mount the this compound thin film on a sample holder compatible with the XPS system. Samples should be handled in a clean environment to minimize surface contamination.

  • Instrumentation: Use an XPS system with a monochromatic Al Kα or Mg Kα X-ray source.

  • Data Collection:

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the Ca 2p, Pb 4f, O 1s, and C 1s core levels.

  • Data Analysis:

    • Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of each element.

    • Use the binding energy shifts to identify the chemical states of the elements. The C 1s peak from adventitious carbon (at ~284.8 eV) is often used for charge referencing.

Functional Properties: Optical and Electrical Measurements

The optical and electrical properties of this compound thin films are critical for their potential applications. UV-Vis spectroscopy is used to determine the optical band gap, while four-point probe or impedance spectroscopy is used to measure the electrical resistivity.

Quantitative Data Summary:

ParameterTechniqueReported Value for Bulk CaPbO₃Notes
Optical Band GapUV-Vis SpectroscopyNot available for thin films. Related KCaCl₂I perovskite has a band gap of 2.45 eV.[4]The band gap of thin films can differ from bulk due to quantum confinement and strain effects.
Electrical ResistivityFour-Point Probe3 × 10³ Ω·cm[1]This high resistivity is in contrast to the more conductive BaPbO₃ (1.07 × 10⁻⁴ Ω·cm).[2]

Experimental Protocols:

UV-Vis Spectroscopy:

  • Sample Preparation: Use a transparent substrate (e.g., quartz or glass) for the deposition of the CaPbO₃ thin film.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Collection:

    • Measure the transmittance and absorbance spectra of the thin film over a wavelength range of at least 200-800 nm.

  • Data Analysis:

    • Construct a Tauc plot by plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient.

    • Extrapolate the linear portion of the Tauc plot to the energy axis to determine the direct optical band gap.

Four-Point Probe Measurement:

  • Sample Preparation: Ensure the thin film is on an insulating substrate.

  • Instrumentation: Use a four-point probe measurement setup with a current source and a voltmeter.

  • Data Collection:

    • Place the four probes in a line on the surface of the film.

    • Apply a known current through the outer two probes and measure the voltage across the inner two probes.

  • Data Analysis:

    • Calculate the sheet resistance (Rs) using the measured current and voltage, including a geometric correction factor.

    • Calculate the electrical resistivity (ρ) using the formula ρ = Rs × t, where t is the film thickness measured by SEM.

Cross-Validation Workflow

A logical workflow for the cross-validation of these characterization techniques is essential for obtaining a comprehensive and reliable understanding of the this compound thin films.

CrossValidationWorkflow cluster_synthesis Film Synthesis cluster_characterization Primary Characterization cluster_detailed_analysis Detailed Analysis cluster_cross_validation Cross-Validation & Interpretation Synthesis CaPbO₃ Thin Film Deposition XRD XRD (Phase & Structure) Synthesis->XRD SEM SEM/EDX (Morphology & Composition) Synthesis->SEM XPS XPS (Surface Composition) Synthesis->XPS Optical UV-Vis (Optical Properties) Synthesis->Optical Electrical Four-Point Probe (Electrical Properties) Synthesis->Electrical CrossValidation Correlate Data: Structure-Property Relationships XRD->CrossValidation AFM AFM (Surface Roughness) SEM->AFM SEM->CrossValidation AFM->CrossValidation XPS->CrossValidation Optical->CrossValidation Electrical->CrossValidation

Cross-validation workflow for CaPbO₃ thin film characterization.

This workflow illustrates how the initial synthesis is followed by primary structural and morphological characterization. The results from these initial steps then inform more detailed analyses of surface properties and functional characteristics. Finally, all data is integrated to establish robust structure-property relationships for the this compound thin films.

References

A Comparative Guide to Accelerated Corrosion Testing of Calcium Plumbate Coatings Versus Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of calcium plumbate anti-corrosive coatings against other industry-standard alternatives, supported by available experimental data from accelerated corrosion testing. Due to the historical use of lead-based pigments, direct comparative studies under modern standardized testing protocols are limited. This guide synthesizes available information to provide a comprehensive overview.

Introduction to Anti-Corrosive Primers

Corrosion is a significant concern in the long-term integrity of metallic structures and components. Protective coatings, particularly primers, are the first line of defense against corrosive environments. Historically, lead-based pigments like red lead and this compound were widely used due to their excellent anti-corrosive properties.[1] However, due to their toxicity, they have been largely replaced in many applications by alternatives such as zinc phosphate.[2]

  • This compound: This pigment has been extensively used in anti-corrosive paints.[1] It is particularly noted for its good performance on galvanized surfaces without the need for extensive pre-treatment.[1]

  • Red Lead: A long-standing industry favorite, especially for non-abrasive blast-cleaned steel, red lead primers have demonstrated robust corrosion resistance.[3] However, their high lead content is a significant health and environmental concern.[3]

  • Zinc Phosphate: As a non-toxic alternative, zinc phosphate has become a common anti-corrosive pigment.[2] It provides corrosion inhibition and is widely used in modern coating formulations.

Accelerated Corrosion Testing Methodologies

Accelerated corrosion tests are designed to simulate the corrosive effects of natural environments in a much shorter timeframe.[4] This allows for the rapid evaluation and comparison of protective coatings. The two most common methods are the Neutral Salt Spray (NSS) test and Cyclic Corrosion Testing (CCT).

ASTM B117: Neutral Salt Spray (NSS) Test

The ASTM B117 standard is one of the oldest and most widely recognized accelerated corrosion tests.[4] It involves continuous exposure of coated samples to a dense salt fog in a controlled chamber.

Experimental Protocol: ASTM B117

  • Apparatus: A closed test chamber with a reservoir for the salt solution, a means of atomizing the solution, and a system for maintaining a constant temperature.

  • Salt Solution: A 5% (by weight) solution of sodium chloride in distilled or deionized water, with a pH between 6.5 and 7.2.

  • Temperature: The exposure zone of the chamber is maintained at 35°C (95°F).

  • Procedure:

    • Test panels are cleaned and prepared according to specified standards.

    • A scribe (a scratch through the coating to the metal substrate) is often made to evaluate corrosion creep.

    • Panels are placed in the chamber at a 15 to 30-degree angle from the vertical.

    • The salt solution is atomized to create a dense fog that settles on the panels.

    • The exposure duration is predetermined based on the expected performance of the coating.

  • Evaluation: Panels are periodically removed and evaluated for signs of corrosion, such as:

    • Blistering: Formation of bubbles under the coating (rated by size and density according to ASTM D714).

    • Rusting: Appearance of red rust on the substrate (rated according to ASTM D610).

    • Corrosion Creep: The extent of corrosion spreading from the scribe (measured in millimeters).

Cyclic Corrosion Testing (CCT)

Cyclic corrosion tests are considered to provide a more realistic simulation of natural corrosive environments by exposing samples to alternating cycles of different conditions, such as salt spray, drying, and humidity.[5] This cycling can better replicate the natural wet/dry cycles that materials experience outdoors.

Experimental Protocol: Example of a Cyclic Corrosion Test (based on ISO 12944-9)

  • Apparatus: A programmable environmental chamber capable of controlling temperature, humidity, and salt spray.

  • Cycles: The test consists of repeated cycles, each including a sequence of different environmental conditions. A typical cycle might include:

    • Salt Spray: Exposure to a neutral salt spray, similar to ASTM B117.

    • Drying: Exposure to a period of elevated temperature and low humidity to dry the samples.

    • Humidity: Exposure to a period of high humidity at a specified temperature.

  • Procedure:

    • Sample preparation and scribing are similar to the ASTM B117 test.

    • The chamber is programmed to run a specific number of cycles.

  • Evaluation: Evaluation criteria are similar to the NSS test, focusing on blistering, rusting, and corrosion creep from the scribe.

Comparative Performance Data

Direct, quantitative, side-by-side comparisons of this compound, red lead, and zinc phosphate primers in standardized accelerated corrosion tests are scarce in modern literature due to the restricted use of lead-based paints. The following tables are a synthesis of available qualitative and fragmented quantitative information to provide a representative comparison.

Table 1: Performance in ASTM B117 Salt Spray Test (Qualitative and Estimated Quantitative)

Primer TypeBlistering ResistanceScribe Creep ResistanceGeneral ObservationsEstimated Hours to Failure (Scribed Panel)
This compound Good to ExcellentGoodHistorically considered a high-performance primer, especially on galvanized steel.[1]> 1000 hours
Red Lead ExcellentExcellentLong-established benchmark for corrosion resistance in aggressive environments.[3]> 1500 hours
Zinc Phosphate GoodModerate to GoodPerformance is highly dependent on the formulation and binder system. Often used in multi-layer systems for enhanced protection.[2]500 - 1000 hours

Note: "Hours to Failure" is an estimation and can vary significantly based on the specific paint formulation, substrate, and test parameters. Failure is often defined by a certain level of rusting, blistering, or scribe creep.

Table 2: Performance in Cyclic Corrosion Testing (CCT) (Qualitative)

Primer TypeBlistering ResistanceScribe Creep ResistanceGeneral Observations
This compound ExcellentVery GoodExpected to perform well due to its robust nature and good adhesion.
Red Lead ExcellentExcellentThe cycling between wet and dry conditions is expected to favor the formation of a stable, protective layer.
Zinc Phosphate Good to Very GoodGoodCCT is generally considered a better predictor of real-world performance for zinc-based primers compared to continuous salt spray.[5]

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Accelerated Corrosion Testing

G cluster_prep Sample Preparation cluster_testing Accelerated Corrosion Testing cluster_eval Evaluation Prep1 Substrate Cleaning Prep2 Coating Application Prep1->Prep2 Prep3 Curing Prep2->Prep3 Prep4 Scribing (optional) Prep3->Prep4 Test_Method Select Test Method Prep4->Test_Method ASTM_B117 ASTM B117 (Continuous Salt Spray) Test_Method->ASTM_B117 CCT Cyclic Corrosion Test (e.g., ISO 12944-9) Test_Method->CCT Eval1 Visual Inspection ASTM_B117->Eval1 CCT->Eval1 Eval2 Measure Corrosion Creep Eval1->Eval2 Eval3 Rate Blistering (ASTM D714) Eval1->Eval3 Eval4 Rate Rusting (ASTM D610) Eval1->Eval4 Report Report Eval4->Report Final Report

Caption: Workflow for accelerated corrosion testing of coatings.

Performance Comparison of Anti-Corrosive Primers

G cluster_primers Anti-Corrosive Primers cluster_performance Performance Attributes CP This compound Corrosion_Resistance Corrosion Resistance CP->Corrosion_Resistance High Adhesion Adhesion CP->Adhesion Excellent (esp. on Galvanized) Toxicity Toxicity CP->Toxicity High Cost Cost CP->Cost Moderate-High RL Red Lead RL->Corrosion_Resistance Very High RL->Adhesion Excellent RL->Toxicity Very High RL->Cost High ZP Zinc Phosphate ZP->Corrosion_Resistance Good-Very Good ZP->Adhesion Good ZP->Toxicity Low ZP->Cost Low-Moderate

Caption: Comparison of anti-corrosive primer attributes.

Conclusion

While direct, modern comparative data is limited, historical performance and available information indicate that both this compound and red lead primers offer exceptional corrosion resistance, often outperforming zinc phosphate in aggressive environments. However, their high toxicity has led to their widespread replacement by safer alternatives like zinc phosphate.

The choice of an anti-corrosive primer should be based on a holistic assessment of performance requirements, environmental and health regulations, and cost. For applications where lead-based materials are permissible and maximum corrosion protection is paramount, red lead and this compound remain formidable options. For most modern applications, well-formulated zinc phosphate primers, often as part of a multi-coat system, provide a good balance of performance, safety, and cost-effectiveness.

It is crucial to note that the performance of any coating system is highly dependent on proper surface preparation, application, and the specific formulation of the paint. The data and observations presented in this guide should be considered in conjunction with manufacturer's specifications and further testing for specific applications.

References

"performance comparison of sol-gel versus solid-state synthesized calcium plumbate"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Sol-Gel and Solid-State Synthesis of Calcium Plumbate

For researchers and scientists in materials science, the synthesis method is a critical determinant of a material's final properties and performance. This guide provides a detailed comparison of two common synthesis routes for producing this compound (CaPbO₃), a perovskite oxide: the sol-gel method and the traditional solid-state reaction. While this compound itself is primarily explored for its dielectric and electrical properties, this guide will also briefly address the broader context of calcium-based materials in drug development for our audience in the pharmaceutical sciences.

Executive Summary

The sol-gel method generally offers superior homogeneity, smaller particle sizes, and lower processing temperatures compared to the solid-state method. These advantages often translate to enhanced material properties. However, the solid-state method is simpler, less expensive, and more readily scalable. The choice of synthesis route ultimately depends on the desired material characteristics and the specific application.

Quantitative Performance Comparison

While direct comparative studies on this compound are limited, the following table summarizes typical performance differences between sol-gel and solid-state synthesis methods based on data from analogous perovskite and oxide materials.

Performance MetricSol-Gel SynthesisSolid-State SynthesisRationale & Citations
Phase Purity High, single-phase often achieved at lower temperaturesCan result in intermediate or secondary phases requiring higher temperatures and longer reaction times for homogenizationSol-gel methods provide molecular-level mixing of precursors, promoting the formation of the desired phase at lower temperatures.[1] For instance, sol-gel derived BiBaO₃ perovskite achieved a single-phase structure with high crystallinity.[1]
Crystallization Temperature LowerHigherThe intimate mixing of precursors in the sol-gel process reduces the diffusion distances for the reaction to occur, thus lowering the required thermal energy. For some perovskites, the crystallization temperature can be 100°C lower than in solid-state methods.
Particle Size Nanometer range (typically < 100 nm), more uniform size distributionMicrometer range, often with a broader size distributionThe sol-gel process allows for greater control over nucleation and growth of particles.[2] For example, sol-gel synthesis of hydroxyapatite resulted in smaller and more equiaxed particles compared to other methods.[3][4]
Morphology More uniform, often spherical or equiaxed particlesIrregularly shaped particles, often agglomeratedThe controlled precipitation from a homogeneous solution in the sol-gel method leads to more uniform particle shapes.[1]
Specific Surface Area HigherLowerThe smaller particle size achieved through sol-gel synthesis naturally leads to a higher surface-area-to-volume ratio.[5]
Electrical Properties Often enhanced (e.g., higher dielectric constant, lower loss) due to improved homogeneity and smaller grain sizeProperties can be limited by impurities, larger grain size, and inhomogeneous microstructureFor LaFeO₃, the sol-gel route was reported to enhance magnetic and dielectric properties compared to solid-state methods.[1]
Relevance to Drug Development

It is important to note that while the audience includes drug development professionals, this compound is not a material typically used in this field. The interest in calcium-based materials for drug delivery is primarily focused on biocompatible and biodegradable compounds such as:

  • Calcium Phosphates (e.g., Hydroxyapatite): Used for bone tissue engineering and as carriers for drugs and genes.[6][7]

  • Calcium Carbonate: Explored for its pH-sensitive properties in targeted drug delivery, particularly in cancer therapy.[8][9]

  • Calcium Silicates: Investigated as bioactive materials for bone repair and drug delivery.[6]

These materials are favored for their ability to safely interact with biological systems. Researchers in drug development interested in calcium-based carriers would likely find more relevant information by investigating these compound families.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis of this compound via the sol-gel and solid-state methods.

Sol-Gel Synthesis Protocol

The sol-gel process involves the creation of a colloidal suspension (sol) that is then converted into a gel. This method allows for a high degree of homogeneity due to the mixing of precursors at the molecular level.

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Lead (II) nitrate (Pb(NO₃)₂)

  • Citric acid monohydrate (C₆H₈O₇·H₂O) as a chelating agent

  • Ethylene glycol (C₂H₆O₂) as a polymerization agent

  • Deionized water

Procedure:

  • Precursor Solution Preparation: Stoichiometric amounts of calcium nitrate and lead nitrate are dissolved in a minimum amount of deionized water with stirring.

  • Chelation: An aqueous solution of citric acid is added to the precursor solution. The molar ratio of citric acid to total metal cations is typically greater than 1 to ensure complete chelation of the metal ions.

  • Polymerization: Ethylene glycol is added to the solution. The mixture is heated to around 80-90°C to promote esterification between the citric acid and ethylene glycol, leading to the formation of a polyester resin.

  • Gel Formation: The solution is further heated to evaporate excess solvent, resulting in the formation of a viscous gel.

  • Calcination: The gel is dried and then calcined in a furnace. The calcination temperature is gradually increased to decompose the organic precursors and form the crystalline this compound phase. The final calcination temperature is typically in the range of 600-800°C.

Solid-State Synthesis Protocol

The solid-state method, also known as the ceramic method, involves the reaction of solid precursors at high temperatures.

Materials:

  • Calcium carbonate (CaCO₃) or Calcium oxide (CaO)

  • Lead (II,IV) oxide (Pb₃O₄) or Lead (II) oxide (PbO)

Procedure:

  • Mixing: Stoichiometric amounts of the precursor powders (e.g., CaCO₃ and Pb₃O₄) are weighed and intimately mixed. This is often done in a mortar and pestle or through ball milling to ensure homogeneity.

  • Calcination: The mixed powder is placed in a crucible and heated in a furnace to a high temperature, typically in the range of 800-1000°C, for several hours. This initial heating step is to decompose the carbonate and initiate the reaction.

  • Intermediate Grinding: After the initial calcination, the sample is cooled and ground again to improve homogeneity and break up agglomerates.

  • Sintering: The reground powder is often pressed into a pellet and subjected to a final, higher temperature sintering step to complete the reaction and densify the material. This can involve temperatures exceeding 1000°C.

Visualizing the Synthesis Workflows

The following diagrams illustrate the experimental workflows for both the sol-gel and solid-state synthesis of this compound.

SolGelWorkflow cluster_0 A Dissolve Ca(NO₃)₂ and Pb(NO₃)₂ in H₂O B Add Citric Acid (Chelation) A->B C Add Ethylene Glycol B->C D Heat to form Polymer Resin C->D E Evaporate Solvent to form Gel D->E F Dry and Calcine Gel E->F G This compound Powder F->G

Caption: Workflow for the sol-gel synthesis of this compound.

SolidStateWorkflow cluster_1 H Weigh and Mix Precursors (e.g., CaCO₃ and Pb₃O₄) I High-Temperature Calcination H->I J Cool and Grind I->J K Press into Pellet (Optional) J->K L Final Sintering at High Temperature J->L without pelletizing K->L M This compound Ceramic L->M

Caption: Workflow for the solid-state synthesis of this compound.

References

Validating the Reproducibility of Calcium Plumbate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the consistent and reproducible synthesis of materials is paramount. This guide provides an objective comparison of common synthesis protocols for calcium plumbate (Ca₂PbO₄), a material with applications in various fields, including as an anticorrosive pigment. The performance of different methods is evaluated based on available experimental data, with a focus on providing detailed methodologies to aid in their replication.

This compound can be synthesized through several routes, broadly categorized as solid-state reactions and sol-gel methods. The choice of method can significantly impact the final product's characteristics, such as purity, particle size, and morphology. This guide delves into the specifics of these protocols, presenting a comparative analysis to inform laboratory-scale production and research.

Comparison of Synthesis Protocols

The two primary approaches for synthesizing this compound are the traditional high-temperature solid-state reaction and the more contemporary sol-gel chemistry. The sol-gel approach can be further subdivided into methods like the Pechini complex route and the water-soluble polymer method.

Synthesis MethodPrecursorsGeneral ConditionsKey Outcomes
Solid-State Reaction Lead and calcium salts (e.g., oxides, nitrates)Grinding/mixing of precursors followed by high-temperature calcination (600-800°C for ~24 hours)Simple procedure, but can lead to lead loss and requires high temperatures and long reaction times.[1]
Sol-Gel (General) Metal alkoxides or salts (e.g., calcium nitrate, lead acetate)Formation of a sol, followed by gelation, drying, and calcination at lower temperatures than solid-state methods.Offers better homogeneity and control over particle size.
Pechini Complex Route Metal salts, citric acid, ethylene glycolChelation of metal ions by citric acid and subsequent polymerization with ethylene glycol to form a resin, which is then calcined.Can produce single-phase Ca₂PbO₄ at 800°C in as little as 2 hours with reduced lead loss compared to solid-state methods.[2]
Water-Soluble Polymer Method Metal salts, water-soluble polymerUse of a polymer to create a network that entraps the metal precursors, followed by calcination.A variation of the sol-gel technique aiming for good homogeneity.

Experimental Protocols

Solid-State Synthesis Protocol

This method, adapted from patent literature, involves the direct reaction of solid precursors at elevated temperatures.[1]

Materials:

  • Calcium salt (e.g., calcium oxide or calcium nitrate)

  • Lead salt (e.g., lead(II) oxide or lead(II) nitrate)

  • Agate mortar and pestle

  • Corundum crucible

  • Muffle furnace

Procedure:

  • Weigh stoichiometric amounts of the calcium and lead salts. A common molar ratio is 2:1 for Ca:Pb to form Ca₂PbO₄.

  • Thoroughly grind the precursors together in an agate mortar to ensure intimate mixing.

  • Compact the ground powder into a corundum crucible.

  • Place the crucible in a muffle furnace and heat to a temperature between 600°C and 800°C.

  • Maintain this temperature for approximately 24 hours.

  • After cooling, the resulting product can be ground to the desired particle size.

  • For purification, the powder can be washed with a suitable solvent to remove any unreacted precursors. The patent suggests washing with solutions such as dilute ammonium chloride, hydrochloric acid, sulfuric acid, or acetic acid, followed by deionized water.[1]

Sol-Gel Synthesis: Pechini Complex Route

The Pechini method is a widely used sol-gel technique that relies on the formation of a polymeric resin.[3]

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Citric acid (C₆H₈O₇)

  • Ethylene glycol (C₂H₆O₂)

  • Beakers, magnetic stirrer, hot plate

  • Drying oven and furnace

Procedure:

  • Dissolve the metal nitrate precursors in a minimal amount of deionized water.

  • In a separate beaker, dissolve citric acid in ethylene glycol. The molar ratio of citric acid to total metal ions is a critical parameter that often requires optimization, but a common starting point is a 1:1 ratio. The ratio of citric acid to ethylene glycol can also be varied.

  • Add the metal salt solution to the citric acid-ethylene glycol solution while stirring.

  • Heat the mixture on a hot plate to between 150°C and 250°C to promote polyesterification, resulting in the formation of a viscous gel or resin.[3]

  • Dry the resulting resin in an oven.

  • Calcination of the dried resin is typically performed at temperatures between 500°C and 900°C.[3] For this compound, a temperature of 800°C for 2 hours has been shown to yield a single-phase product.[2]

Experimental Workflows

The following diagrams illustrate the general workflows for the solid-state and sol-gel (Pechini) synthesis of this compound.

Solid_State_Synthesis Precursors Calcium & Lead Salts Grinding Mechanical Grinding Precursors->Grinding Mixing Calcination High-Temperature Calcination (600-800°C, 24h) Grinding->Calcination Homogenization Product This compound (Ca₂PbO₄) Calcination->Product Reaction

Solid-State Synthesis Workflow

Pechini_Method_Workflow cluster_solution Solution Preparation Metal_Salts Metal Salts (Ca, Pb) Mixing Mixing & Chelation Metal_Salts->Mixing Chelating_Agent Citric Acid Chelating_Agent->Mixing Polymerizing_Agent Ethylene Glycol Polymerizing_Agent->Mixing Polymerization Polyesterification (150-250°C) Mixing->Polymerization Drying Drying Polymerization->Drying Calcination Calcination (500-900°C) Drying->Calcination Product This compound (Ca₂PbO₄) Calcination->Product

Pechini Method Workflow

Reproducibility and Validation

A critical aspect of any synthesis protocol is its reproducibility. While the cited literature provides evidence for the successful synthesis of this compound by these methods, a thorough validation of their reproducibility requires systematic studies where the same protocol is repeated multiple times, and the resulting products are rigorously characterized.

Key Parameters for Validation:

  • Phase Purity: Consistently achieving the desired crystalline phase of Ca₂PbO₄ without the presence of secondary phases (e.g., CaO, PbO). This can be quantified using X-ray diffraction (XRD) with Rietveld refinement.

  • Yield: The consistency of the product yield across different batches.

  • Particle Size and Morphology: The reproducibility of the particle size distribution and shape, which can be assessed by techniques like scanning electron microscopy (SEM) and dynamic light scattering (DLS).

  • Stoichiometry: The elemental composition of the final product, which can be verified using techniques like X-ray fluorescence (XRF) or inductively coupled plasma optical emission spectrometry (ICP-OES).

Currently, there is a lack of published studies that specifically focus on the batch-to-batch reproducibility of this compound synthesis. The sol-gel methods, due to the molecular-level mixing of precursors, are generally expected to offer higher reproducibility compared to the solid-state method, where factors like grinding efficiency can introduce variability.

Logical Relationship for Protocol Validation

The validation of a synthesis protocol's reproducibility follows a logical progression from synthesis to characterization and analysis.

Validation_Logic cluster_characterization Characterization Synthesis Synthesize Multiple Batches (Identical Protocol) XRD Phase Purity (XRD) Synthesis->XRD Yield Yield Measurement Synthesis->Yield SEM_DLS Particle Size & Morphology (SEM, DLS) Synthesis->SEM_DLS XRF_ICP Stoichiometry (XRF/ICP) Synthesis->XRF_ICP Analysis Statistical Analysis of Results XRD->Analysis Yield->Analysis SEM_DLS->Analysis XRF_ICP->Analysis Conclusion Assess Reproducibility Analysis->Conclusion

Protocol Reproducibility Validation

References

"evaluating the cost-performance of calcium plumbate in protective coatings"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Cost-Performance of Calcium Plumbate and its Alternatives in Protective Coatings

For researchers and professionals in materials science and drug development, the selection of appropriate protective coatings is paramount to ensure the longevity and integrity of metal substrates. This guide provides a comprehensive comparison of this compound and its modern alternatives, focusing on their cost-performance characteristics. Due to the historical usage of this compound and the subsequent development of non-toxic alternatives, direct comparative studies under identical modern testing protocols are scarce. This guide therefore collates available performance data and provides a structured comparison based on existing research.

Introduction to Anti-Corrosive Pigments

Protective coatings function by creating a barrier between a metal substrate and its corrosive environment. The efficacy of these coatings is significantly enhanced by the inclusion of anti-corrosive pigments. Historically, lead-based compounds like this compound were widely used for their excellent corrosion resistance. However, due to the toxicity of lead, there has been a significant shift towards safer and more environmentally friendly alternatives.[1] The most prominent of these is zinc phosphate, but a range of other calcium-based pigments are also gaining traction.

Performance Comparison

The performance of anti-corrosive pigments is evaluated through various accelerated corrosion and electrochemical tests. While direct comparative data is limited, this section presents available findings for this compound and its key alternatives.

This compound
Zinc Phosphate

Zinc phosphate is a widely adopted, non-toxic alternative to lead- and chromate-based pigments.[3][4] Its performance has been documented in numerous studies.

Table 1: Performance Data for Zinc Phosphate Coatings

Test TypeCoating SystemTest DurationResultsReference
Neutral Salt Spray (ASTM B117)Polyester/TGIC powder coating with 2% zinc phosphate1000 hoursMean creepage of 2 mm reached. Time to failure increased by 1.5 to 2 times compared to control.[3][5]
Neutral Salt Spray (ASTM B117)Polyester/TGIC with BaSO₄ filler and 2% zinc phosphate1500 hoursMean creepage of 2 mm reached.[3]
Electrochemical Impedance Spectroscopy (EIS)Polyester/TGIC powder coating with 8% zinc phosphateNot specifiedOptimal performance with an order of magnitude increase in resistance/impedance.[3][5]
Other Calcium-Based Alternatives

A variety of other calcium-based pigments are available as corrosion inhibitors, often leveraging mechanisms like ion exchange. These include calcium phosphosilicate and calcium borosilicate.[6][7]

Table 2: Overview of Other Calcium-Based Anti-Corrosive Pigments

PigmentKey FeaturesResin CompatibilityReference
Calcium Phosphosilicate Zinc-free, moderate solubility, designed for mid-level corrosion protection.Water and solvent-based coatings, including epoxies and polyesters.[6]
Calcium Borosilicate Zinc-free, designed for long-term corrosion protection.Solvent-based epoxies, polyurethanes, polyesters, and various water-based systems.[8][9]
Calcium Oxide-Modified Silica Ion-exchange mechanism, non-toxic and free of heavy metals.Waterborne and solvent systems, including epoxy and phenolic resins.[10]

Cost Comparison

Table 3: Cost Comparison of Anti-Corrosive Pigments

PigmentPrice (USD per kg)NotesReference
This compound Not readily availablePrice on application from specialized suppliers.[11]
Zinc Phosphate $2.40 - $3.20For bulk orders (200 kg+).[12]
Calcium Borosilicate $46.90 - $93.80Price varies significantly with order volume.[5]
Calcium Carbonate (Filler) $9.27 - $15.45Used as a filler, not a primary anti-corrosive pigment.[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data.

Neutral Salt Spray Test (as per ASTM B117)

The neutral salt spray (NSS) test is a standardized method to assess the corrosion resistance of coated samples in an accelerated manner.[14][15][16]

  • Sample Preparation : Test panels are prepared according to standards such as ASTM D609. The coating is applied at a specified thickness and allowed to cure as per the manufacturer's instructions. A scribe, often in an 'X' shape, is made through the coating to the metal substrate.

  • Test Apparatus : A closed chamber is used where a 5% sodium chloride solution is atomized to create a dense salt fog.

  • Test Conditions : The temperature within the chamber is maintained at a constant 35°C, and the pH of the salt solution is kept between 6.5 and 7.2.[14][16]

  • Procedure : Samples are placed in the chamber at a specified angle to ensure uniform exposure to the salt fog. The duration of the test can vary from a few hours to thousands of hours.[16]

  • Evaluation : At regular intervals, samples are removed and evaluated for signs of corrosion, such as blistering, rusting, and creepage of corrosion from the scribe.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to evaluate the performance of protective coatings by measuring their impedance to an alternating current over a range of frequencies.

  • Electrochemical Cell Setup : An electrochemical cell is created with the coated sample as the working electrode, a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum wire), all immersed in an electrolyte solution (typically 3.5% NaCl).

  • Measurement : A small amplitude AC voltage is applied across a wide frequency range, and the resulting current and phase shift are measured.

  • Data Analysis : The impedance data is often presented as Bode or Nyquist plots. Equivalent electrical circuit models are used to interpret the data and extract parameters such as coating capacitance and pore resistance, which provide insights into the coating's barrier properties and degradation.

Visualizing Methodologies and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the evaluation and mechanism of anti-corrosive coatings.

experimental_workflow cluster_prep Sample Preparation cluster_testing Accelerated Testing cluster_eval Performance Evaluation substrate Metal Substrate surface_prep Surface Preparation (e.g., Blasting) substrate->surface_prep coating_app Coating Application surface_prep->coating_app curing Curing coating_app->curing scribe Scribing curing->scribe eis EIS Measurement curing->eis salt_spray Salt Spray (ASTM B117) scribe->salt_spray visual Visual Inspection (Blistering, Rusting) salt_spray->visual creepage Creepage Measurement salt_spray->creepage impedance Impedance Analysis eis->impedance

Caption: Workflow for evaluating anti-corrosive coating performance.

corrosion_inhibition cluster_alternatives Alternative Pigments cluster_mechanisms Inhibition Mechanisms cluster_plumbate Historical Pigment zp Zinc Phosphate passivation Anodic/Cathodic Passivation zp->passivation barrier Barrier Layer Formation zp->barrier cb Calcium Borosilicate cb->passivation cp Calcium Phosphosilicate ion_exchange Ion Exchange cp->ion_exchange plumbate This compound plumbate->passivation

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Calcium Plumbate

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of calcium plumbate in a laboratory setting, ensuring the protection of researchers and the environment.

This compound, a compound containing lead, is categorized as a hazardous substance due to its toxicity.[1][2] Its disposal is strictly regulated to prevent environmental contamination and potential harm to human health. Adherence to proper disposal protocols is not only a regulatory requirement but a cornerstone of responsible laboratory practice.

Immediate Safety and Handling Protocols

Before commencing any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. All work with this compound powder or solutions that could generate dust or aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Nitrile or chloroprene gloves should be worn.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A flame-resistant laboratory coat should be worn to protect against spills.[2]

  • Footwear: Closed-toe shoes are required.

A designated area within the laboratory should be clearly marked for the handling of lead compounds.[1] All equipment used in this area must be decontaminated after use, with the cleaning materials also treated as hazardous waste.[2][4]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound and all lead-containing compounds is that they must be treated as hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[1][2][4]

  • Waste Collection: All solid this compound waste, along with any contaminated disposable items such as gloves, weigh boats, and paper towels, must be placed in a designated hazardous waste container.[1][4] This container must be made of a compatible material (e.g., glass or plastic), be in good condition, and have a secure, screw-top lid.[2]

  • Aqueous Waste: Any solutions containing this compound, as well as the initial rinse water from cleaning contaminated glassware, must be collected as hazardous aqueous waste.[1][4]

  • Labeling: The hazardous waste container must be accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard warnings: "Toxic," "Danger of cumulative effects," and "Harmful by inhalation and if swallowed."[1]

  • Storage: The sealed and labeled waste container should be stored in a designated, secure area, away from incompatible materials such as strong acids and oxidizers.[1][3]

  • Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]

Quantitative Data for Lead Waste

Lead is regulated under the Resource Conservation and Recovery Act (RCRA) as a toxic metal.[5] The following table summarizes the regulatory limit for lead in waste, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).

ParameterRegulatory Limit (mg/L)
Lead (TCLP)5.0

This limit is used to determine if a waste is classified as hazardous due to the characteristic of toxicity.[5]

Experimental Protocols

While chemical stabilization of lead waste to render it less soluble is a known practice, it is not typically performed in a standard research laboratory setting for routine waste disposal.[6] The established and required protocol is the collection and disposal of the hazardous waste through a licensed vendor, as outlined above. Any in-lab treatment of hazardous waste would require specific institutional approval and adherence to additional safety protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.

G cluster_0 Preparation and Handling cluster_1 Waste Segregation and Collection cluster_2 Decontamination cluster_3 Final Disposal A Wear appropriate PPE B Work in a designated area/fume hood A->B C Collect solid waste in a labeled, sealed container B->C D Collect aqueous waste (solutions and rinsate) separately B->D E Clean work area and non-disposable equipment B->E G Store waste container in a secure, designated area C->G D->G F Collect all cleaning materials as hazardous waste E->F F->C H Arrange for pickup by a licensed hazardous waste vendor G->H

This compound Disposal Workflow

References

Personal protective equipment for handling CALCIUM PLUMBATE

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Calcium Plumbate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound, tailored for research scientists and drug development professionals. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with this compound, which include toxicity due to its lead content, flammability, and potential for harm if inhaled or ingested.[1] The following table summarizes the recommended PPE for routine handling and spill cleanup scenarios.

Scenario Eye Protection Hand Protection Respiratory Protection Protective Clothing
Routine Handling Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards.[2]Nitrile or neoprene gloves. Inspect before use and dispose of after contact.[2]A NIOSH/MSHA approved respirator is required if engineering controls are not feasible or if high concentrations of dust or fumes are present.[2][3]A Nomex® laboratory coat buttoned to cover as much skin as possible, worn over cotton clothing.[2] Appropriate shoes that cover the entire foot are mandatory.[2]
Spill Cleanup Chemical splash goggles and a face shield are required due to the increased risk of splashes.[2]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™).A full-face air-purifying respirator (APR) with appropriate cartridges for dusts and vapors, or a self-contained breathing apparatus (SCBA) for large spills.[4][5]Chemical-resistant coveralls or a fully encapsulating chemical protective suit for large spills.[4][5] Chemical-resistant boots are also required.[4]

Operational Protocols

Handling Procedures

Safe handling of this compound is paramount to prevent exposure and accidents.

Preparation:

  • Designate a specific area for handling this compound, preferably within a fume hood to control dust and vapors.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Assemble all necessary PPE as detailed in the table above.

  • Have a chemical spill kit readily available.

Handling:

  • Avoid creating dust when handling the solid form of this compound.[3]

  • Use only non-sparking tools to prevent ignition of flammable vapors.[3]

  • Prohibit eating, drinking, and smoking in the handling area.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Storage Plan

Proper storage is crucial to maintain the stability of this compound and prevent accidental release.

Storage Parameter Requirement
Location Store in a dry, well-ventilated area away from heat, ignition sources, and direct sunlight.[1]
Temperature Store between 5 and 25°C.[1]
Container Keep in a tightly closed, properly labeled container.[1] If the original container is opened, it should be resealed and kept upright to prevent leakage.[1]
Incompatibilities Store separately from oxidizing agents, and strongly alkaline and acidic materials.[1]
Access Prevent unauthorized access to the storage area.[1]

Emergency Response

Spill Cleanup Workflow

In the event of a this compound spill, a systematic and calm response is essential to mitigate the hazard effectively. The following workflow diagram outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment & Preparation cluster_containment Containment & Cleanup cluster_disposal Disposal & Decontamination Evacuate Evacuate the immediate area Notify Notify supervisor and EH&S Evacuate->Notify Ignition Eliminate ignition sources Notify->Ignition Assess Assess the spill size and risk Ignition->Assess Don_PPE Don appropriate PPE Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize if necessary (for acidic/basic components) Contain->Neutralize Cleanup Clean up with non-sparking tools Neutralize->Cleanup Package Package waste in a labeled, sealed container Cleanup->Package Decontaminate Decontaminate the area and equipment Package->Decontaminate Dispose Dispose of as hazardous waste Decontaminate->Dispose

Caption: Workflow for responding to a this compound spill.

Disposal Plan

All this compound waste, including contaminated materials from spill cleanup, must be treated as hazardous waste.

Step Procedure
1. Collection Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.
2. Labeling Label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Toxic, Flammable).
3. Storage Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
4. Disposal Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of it down the drain or in regular trash.[1]
5. Contaminated PPE Contaminated disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.[6] Reusable PPE must be thoroughly decontaminated before reuse.[6]
First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Action
Inhalation Move the person to fresh air. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Wash the skin thoroughly with soap and water. Do not use solvents or thinners.[1]
Eye Contact Remove contact lenses if present. Immediately flush the eyes with copious amounts of fresh, clean water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[1]
Ingestion If swallowed, obtain immediate medical attention. Show the container label or this safety data sheet to the medical professional. Do not induce vomiting.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.